Product packaging for 2-[(Dimethylamino)methyl]benzoic Acid(Cat. No.:CAS No. 55741-01-0)

2-[(Dimethylamino)methyl]benzoic Acid

Cat. No.: B2818489
CAS No.: 55741-01-0
M. Wt: 179.219
InChI Key: WBMZATHVOXPWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(Dimethylamino)methyl]benzoic Acid is a benzoic acid derivative of high interest in chemical and pharmaceutical research. This compound, provided with a minimum purity of ≥97% and catalog number LB445666BR, is characterized by its molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. Its structure features a benzoic acid backbone substituted with a dimethylaminomethyl group at the 2-position, a key functional group that can influence its physicochemical properties and reactivity. This makes it a valuable building block (synthon) in organic synthesis, particularly for the preparation of more complex molecules. Researchers may utilize it in the development of novel compounds, including potential catalysts or ligands, or as an intermediate in synthetic pathways for target molecules with biological activity. Its applications are primarily found in exploratory laboratory-scale research within medicinal and synthetic chemistry. The product is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions. CAS Registry Number: 55741-01-0 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B2818489 2-[(Dimethylamino)methyl]benzoic Acid CAS No. 55741-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(dimethylamino)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMZATHVOXPWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 2-[(dimethylamino)methyl]benzoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for its application and development. This document collates available computed data, information on structurally similar compounds, and outlines robust experimental protocols for the empirical determination of its properties. The guide is structured to provide not only raw data but also the scientific rationale behind the analytical methodologies, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction and Molecular Structure

This compound is an aromatic carboxylic acid derivative featuring a dimethylaminomethyl substituent at the ortho-position of the benzene ring. This unique structural arrangement, possessing both an acidic carboxylic acid group and a basic tertiary amine, suggests a zwitterionic character and complex solution behavior. Its potential as a versatile building block in the synthesis of pharmaceuticals and other functional materials necessitates a comprehensive understanding of its physicochemical profile.[1] The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (amine and carboxyl oxygen) within the same molecule suggests the potential for interesting intermolecular interactions that can influence its solid-state properties and solubility.

Below is the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, this section presents a combination of computed properties and experimental data for structurally related isomers. It is crucial to note that these values for isomers serve as estimations and should be empirically verified for the target compound.

PropertyValue (Computed for 2-[(Methylamino)methyl]benzoic acid)Experimental Data for Isomers/AnalogsSource
Molecular Formula C10H13NO2C9H11NO2 (2-(Dimethylamino)benzoic acid)[2][3]
Molecular Weight 179.22 g/mol 165.19 g/mol (2-(Dimethylamino)benzoic acid)[2][3]
Melting Point Not available68-70 °C (2-(Dimethylamino)benzoic acid)[3]
Boiling Point Not availableNot available
pKa Not available (Predicted to have two pKa values)pKa1 ~2-4 (carboxylic acid), pKa2 ~8-10 (tertiary amine)[4]
LogP (Octanol-Water Partition Coefficient) -0.6 (Computed for 4-[(dimethylamino)methyl]benzoic acid)Not available[2]
Water Solubility Not availableSlightly soluble (4-Aminobenzoic acid)[5][6]

Note: The computed values for the molecular formula and weight are for the dimethylated form, while the PubChem entry for a close analog is for the monomethylated version.[7]

Spectroscopic Profile

3.1. 1H NMR Spectroscopy (Predicted)

  • Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm. The proximity of the substituents will lead to complex splitting patterns.

  • Methylene Protons (-CH2-): A singlet around 3.5-4.5 ppm, connecting the aromatic ring to the dimethylamino group.

  • Methyl Protons (-N(CH3)2): A singlet around 2.2-2.8 ppm, integrating to six protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically >10 ppm, which may be exchangeable with D2O.

3.2. 13C NMR Spectroscopy (Predicted)

  • Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

  • Aromatic Carbons: Multiple signals between 120-140 ppm. The carbon attached to the carboxyl group and the carbon attached to the aminomethyl group will have distinct chemical shifts.

  • Methylene Carbon (-CH2-): A signal around 50-60 ppm.

  • Methyl Carbons (-N(CH3)2): A signal around 40-50 ppm.

3.3. Infrared (IR) Spectroscopy (Predicted)

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm-1.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm-1.

  • C-N Stretch: A medium intensity peak in the 1000-1250 cm-1 region.

  • Aromatic C-H Bending: Peaks in the 690-900 cm-1 region, indicative of the substitution pattern.

3.4. Mass Spectrometry (Predicted)

  • Molecular Ion Peak (M+): Expected at m/z = 179.

  • Fragmentation: Expect to see a significant fragment corresponding to the loss of the carboxylic acid group (M-45) and fragments related to the dimethylaminomethyl side chain.

Experimental Protocols for Physicochemical Characterization

The following protocols are generalized methods that can be adapted for the accurate determination of the physicochemical properties of this compound.

4.1. Determination of Melting Point

  • Principle: The melting point is a fundamental physical property indicative of purity.

  • Methodology:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis Prep Dry Crystalline Sample Pack Pack in Capillary Tube Prep->Pack Place Place in Apparatus Pack->Place Heat Controlled Heating Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record

Caption: Workflow for Melting Point Determination.

4.2. Determination of Aqueous Solubility

  • Principle: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The equilibrium solubility is determined by allowing the compound to saturate the solvent.

  • Methodology:

    • An excess amount of this compound is added to a known volume of purified water in a sealed vial.

    • The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The saturated solution is filtered through a 0.22 µm filter to remove undissolved solids.

    • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

4.3. Determination of pKa

  • Principle: The pKa values correspond to the pH at which the acidic and basic functional groups are 50% ionized. Potentiometric titration is a reliable method for its determination.

  • Methodology:

    • A known concentration of this compound is dissolved in a co-solvent system (e.g., water-methanol) if aqueous solubility is low.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH).

    • The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the titrant volume.

    • The pKa values are determined from the half-equivalence points on the titration curve.

pKa_Determination cluster_titration Potentiometric Titration cluster_analysis Data Analysis Dissolve Dissolve Compound Titrate_Acid Titrate with HCl Dissolve->Titrate_Acid Titrate_Base Titrate with NaOH Dissolve->Titrate_Base Monitor_pH Monitor pH Titrate_Acid->Monitor_pH Titrate_Base->Monitor_pH Plot Plot Titration Curve Monitor_pH->Plot Determine Determine Half-Equivalence Points (pKa) Plot->Determine

Caption: Workflow for pKa Determination via Potentiometric Titration.

Applications in Drug Development and Medicinal Chemistry

While specific applications of this compound are not extensively documented, its structural motifs are present in a number of pharmacologically active compounds. The dimethylamine pharmacophore is a common feature in many FDA-approved drugs.[1] The aminomethylbenzoic acid scaffold is also of interest in the development of various therapeutic agents.[11]

  • Potential as a Pharmaceutical Intermediate: The bifunctional nature of this molecule makes it a valuable starting material for the synthesis of more complex drug candidates. The carboxylic acid can be converted to esters or amides, while the tertiary amine can be quaternized or used as a basic center.

  • Modulation of Physicochemical Properties: The presence of the ionizable groups can be exploited to improve the solubility and absorption of drug molecules.

  • Analgesic Research: Related compounds, such as tramadol, which contains a 2-((dimethylamino)methyl) group on a cyclohexanol ring, are known analgesics.[12][13] This suggests that the 2-[(dimethylamino)methyl]phenyl moiety could be explored in the design of new pain management therapies.

Conclusion

This compound is a compound with significant potential in various scientific domains, particularly in pharmaceutical sciences. This guide has provided a comprehensive overview of its physicochemical properties, drawing from computed data and information on analogous structures due to the current scarcity of direct experimental results. The outlined experimental protocols offer a robust framework for researchers to empirically determine these properties, thereby facilitating further research and development. A deeper understanding of its fundamental characteristics will undoubtedly pave the way for its novel applications.

References

A Researcher's Guide to the Crystal Structure and Polymorphism of 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both challenges and opportunities in drug development. This technical guide provides a comprehensive framework for the investigation of the crystal structure and polymorphism of 2-[(Dimethylamino)methyl]benzoic acid. While, to date, a public crystal structure for this specific compound has not been reported in the Cambridge Structural Database (CSD), this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to undertake such a study. We will delve into the theoretical underpinnings of crystallography and polymorphism, outline a systematic approach to polymorph screening, and detail the key analytical techniques for solid-state characterization. This document serves as a practical roadmap for researchers, scientists, and drug development professionals tasked with the comprehensive solid-state characterization of new chemical entities.

Introduction: The Significance of Solid-State Properties in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, many of which are rooted in the physicochemical properties of the API. The solid form of an API dictates its physical properties, including melting point, solubility, and dissolution rate, which in turn can significantly impact its bioavailability and therapeutic efficacy.[1] The phenomenon of polymorphism, where a single chemical compound can crystallize in different arrangements, is of paramount importance.[2] Different polymorphs of the same API can exhibit distinct physical and chemical properties.[3]

The case of this compound, an organic molecule with potential pharmaceutical applications, highlights the necessity for a thorough investigation of its solid-state chemistry. Its structure, featuring both a carboxylic acid group and a tertiary amine, suggests the potential for various intermolecular interactions, including hydrogen bonding and salt formation, which can give rise to a complex polymorphic landscape. A comprehensive understanding of its crystal structure and polymorphic behavior is therefore not merely an academic exercise but a critical step in de-risking its development and ensuring the quality and consistency of the final drug product.

This guide will provide a systematic approach for the elucidation of the crystal structure and the exploration of the polymorphic landscape of this compound.

Theoretical Foundations: Crystallography and Polymorphism

The Crystalline State

Crystalline solids are characterized by a highly ordered, three-dimensional arrangement of molecules, known as a crystal lattice.[4] The smallest repeating unit of this lattice is the unit cell, defined by its dimensions (a, b, c) and angles (α, β, γ). The arrangement of atoms within the unit cell and the symmetry of the lattice are described by one of 230 space groups. The precise determination of these parameters constitutes solving the crystal structure.[5]

Polymorphism: A Multifaceted Phenomenon

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[2][3] These different crystalline forms are known as polymorphs. Polymorphs can be broadly categorized as:

  • Packing Polymorphs: Molecules have similar conformations but pack differently in the crystal lattice.

  • Conformational Polymorphs: Molecules have different conformations, which then lead to different packing arrangements.

The thermodynamic relationship between polymorphs can be described as either enantiotropic , where one form is more stable over a certain temperature and pressure range and the other is more stable over a different range, or monotropic , where one form is always more stable than the other.

Experimental Workflow for Crystal Structure Determination and Polymorph Screening

The investigation of the crystal structure and polymorphism of a new chemical entity like this compound requires a systematic and multi-pronged approach. The following workflow outlines the key stages of such an investigation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Polymorph Screening cluster_characterization Solid-State Characterization cluster_analysis Data Analysis & Form Selection synthesis Synthesis of this compound purification Purification to >99.5% synthesis->purification crystallization Systematic Crystallization Studies purification->crystallization slurry Slurry Conversion crystallization->slurry thermal Thermal Methods (Melt, Grinding) slurry->thermal scxrd Single-Crystal X-ray Diffraction (SC-XRD) thermal->scxrd pxrd Powder X-ray Diffraction (PXRD) scxrd->pxrd dsc_tga Thermal Analysis (DSC/TGA) pxrd->dsc_tga spectroscopy Spectroscopy (FT-IR, Raman) dsc_tga->spectroscopy structure_solution Crystal Structure Solution spectroscopy->structure_solution polymorph_id Polymorph Identification & Relationship structure_solution->polymorph_id stability Thermodynamic Stability Assessment polymorph_id->stability form_selection Lead Polymorph Selection stability->form_selection

Figure 1: A comprehensive workflow for the solid-state characterization of a new chemical entity.

Synthesis and Purification

The starting point for any solid-state characterization is a highly pure sample of the compound. For this compound, a synthetic route would need to be established, followed by rigorous purification to remove any impurities that could inhibit crystallization or lead to the formation of undesired solid forms.

Polymorph Screening

A systematic polymorph screen aims to crystallize the compound under a wide variety of conditions to induce the formation of as many different solid forms as possible.[2]

Experimental Protocol: High-Throughput Polymorph Screening

  • Solvent Selection: A diverse panel of solvents (typically 24-96) should be chosen based on their polarity, hydrogen bonding capability, and boiling point.

  • Crystallization Methods:

    • Slow Evaporation: Prepare saturated solutions of the API in the selected solvents at a controlled temperature and allow the solvent to evaporate slowly.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them at different rates.

    • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the API to induce precipitation.

    • Slurry Conversion: Stir a suspension of the API in a solvent in which it is sparingly soluble for an extended period. This method often yields the most thermodynamically stable form at that temperature.

    • Thermal Methods: Include melt-crystallization (cooling a molten sample) and grinding to induce solid-state phase transformations.

  • Analysis: The solid material from each experiment should be harvested and analyzed using a primary characterization technique, typically Powder X-ray Diffraction (PXRD).

Solid-State Characterization Techniques

A combination of analytical techniques is essential for the unambiguous identification and characterization of different polymorphic forms.[6][7]

3.3.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the crystal structure of a molecule.[4][5] It provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal Growth and Data Collection

  • Crystal Growth: Grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions) using techniques such as slow evaporation, vapor diffusion, or slow cooling.

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector.[4]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell and space group. The positions of the atoms are then determined and refined to generate a final crystal structure.

3.3.2. Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for routine polymorph screening and identification.[8] Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that form.

3.3.3. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as a function of temperature.[9][10] It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions. TGA measures the change in mass of a sample as a function of temperature and is used to identify solvates and hydrates.

3.3.4. Vibrational Spectroscopy: FT-IR and Raman

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules.[11][12][13] Different polymorphs can exhibit distinct spectra due to differences in molecular conformation and intermolecular interactions in the crystal lattice.

Data Analysis and Interpretation

Crystal Structure of this compound: A Hypothetical Analysis

In the absence of an experimentally determined structure, we can hypothesize potential structural features based on the molecular structure of this compound. The presence of a carboxylic acid group and a dimethylamino group allows for the possibility of zwitterion formation, where the acidic proton transfers to the basic nitrogen atom. This would lead to strong charge-assisted hydrogen bonds in the solid state. Alternatively, the molecule may exist in its neutral form, with intermolecular hydrogen bonding between the carboxylic acid groups forming dimers, a common motif in carboxylic acids. The flexible [(dimethylamino)methyl] side chain can adopt different conformations, potentially leading to conformational polymorphism.

Characterizing the Polymorphic Landscape

The data from the various analytical techniques must be integrated to build a complete picture of the polymorphic landscape.

TechniqueInformation Provided
SC-XRD Absolute crystal structure, bond lengths, bond angles, packing diagrams.
PXRD "Fingerprint" for each polymorph, phase purity, crystallinity.
DSC Melting point, heat of fusion, solid-state transitions, thermodynamic relationships.
TGA Presence of solvates or hydrates.
FT-IR/Raman Differences in molecular conformation and intermolecular interactions.

Table 1: Summary of key analytical techniques and the information they provide for polymorph characterization.

polymorphism_analysis polymorphs Polymorph A PXRD Pattern A DSC Thermogram A FT-IR/Raman Spectrum A Polymorph B PXRD Pattern B DSC Thermogram B FT-IR/Raman Spectrum B Polymorph C PXRD Pattern C DSC Thermogram C FT-IR/Raman Spectrum C thermodynamics Thermodynamic Relationship (Enantiotropic vs. Monotropic) polymorphs->thermodynamics kinetics Kinetic Stability (Metastable vs. Stable) polymorphs->kinetics selection Lead Polymorph Selection thermodynamics->selection kinetics->selection

Figure 2: Analysis of polymorphic forms to determine their relationships and select a lead candidate.

Conclusion and Future Directions

The comprehensive solid-state characterization of this compound is a critical step in its potential development as a pharmaceutical agent. Although a crystal structure is not yet publicly available, this guide provides a robust framework for its determination and for the thorough investigation of its polymorphic behavior. By employing a systematic polymorph screening strategy and a suite of complementary analytical techniques, researchers can identify and characterize the different solid forms of this compound. This knowledge is essential for selecting the optimal polymorph for development, ensuring consistent product quality, and mitigating risks associated with solid-form changes during manufacturing and storage. The application of the principles and protocols outlined in this guide will pave the way for a deeper understanding of the solid-state chemistry of this compound and will be invaluable for its successful translation into a safe and effective therapeutic.

References

A Guide to the Spectroscopic Characterization of 2-[(Dimethylamino)methyl]benzoic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize 2-[(Dimethylamino)methyl]benzoic acid. Given the limited availability of published experimental data for this specific compound, this guide will leverage data from its close structural isomer, 2-(Dimethylamino)benzoic acid, to provide a comprehensive understanding of the expected spectroscopic features. This comparative approach will offer valuable insights for researchers, scientists, and drug development professionals working with related aminobenzoic acid derivatives.

Introduction: Structure and Significance

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis, particularly as an intermediate for local anesthetics[1]. Its chemical structure, featuring a benzoic acid core with a dimethylaminomethyl substituent at the ortho position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, purity, and for elucidating its role in chemical reactions.

For the purpose of this guide, we will also examine the spectroscopic data of its structural isomer, 2-(Dimethylamino)benzoic acid (also known as N,N-Dimethylanthranilic acid)[2][3]. The key structural difference lies in the point of attachment of the dimethylamino group. In this compound, the dimethylamino group is attached to a methyl substituent on the benzene ring, whereas in 2-(Dimethylamino)benzoic acid, the dimethylamino group is directly attached to the benzene ring. This seemingly subtle difference will have a profound impact on the resulting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Spectrum of this compound
Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~10-13Singlet (broad)1H-COOH
~7.2-8.0Multiplet4HAr-H
~3.5-4.0Singlet2H-CH₂-N
~2.2-2.5Singlet6H-N(CH₃)₂

The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be influenced by the solvent and concentration. The aromatic protons will likely appear as a complex multiplet due to their proximity and coupling. The methylene protons adjacent to the nitrogen and the methyl protons of the dimethylamino group are expected to be singlets in a deuterated solvent like CDCl₃.

¹H NMR Data for the Isomer: 2-(Dimethylamino)benzoic acid

In contrast, the ¹H NMR spectrum of 2-(Dimethylamino)benzoic acid would show the absence of the methylene (-CH₂-) signal and the dimethylamino protons would likely be at a slightly different chemical shift due to their direct attachment to the aromatic ring.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

Predicted Chemical Shift (ppm) Assignment
~170-180-COOH
~125-140Ar-C
~55-65-CH₂-N
~40-50-N(CH₃)₂

The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and the aliphatic carbons of the methylene and methyl groups will be the most upfield signals. The chemical shifts of substituted benzoic acids are well-documented and can be used for comparison[4][5].

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~5-10 mg of Sample Solvent Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Tube in NMR Spectrometer Tube->Spectrometer Insert Sample Shimming Shim the Magnetic Field Spectrometer->Shimming Acquire Acquire 1H and 13C Spectra Shimming->Acquire Processing Fourier Transform, Phase Correction, and Baseline Correction Acquire->Processing Raw Data (FID) Integration Integrate Peaks (1H) Processing->Integration Assignment Assign Signals to Protons and Carbons Integration->Assignment IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Grind a small amount of sample with dry KBr Press Press the mixture into a transparent pellet Sample->Press Spectrometer Place pellet in the IR spectrometer Press->Spectrometer Insert Pellet Background Collect a background spectrum Spectrometer->Background SampleSpec Collect the sample spectrum Background->SampleSpec Identify Identify characteristic absorption bands SampleSpec->Identify Transmittance Spectrum Correlate Correlate bands to functional groups Identify->Correlate MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_detect Detection & Analysis Sample Introduce a small amount of sample into the mass spectrometer Vaporize Vaporize the sample Sample->Vaporize EI Bombard with electrons (Electron Ionization) Vaporize->EI Analyzer Separate ions based on mass-to-charge ratio EI->Analyzer Detector Detect ions Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Analysis Analyze molecular ion and fragmentation pattern Spectrum->Analysis

References

A Senior Application Scientist's Guide to the Synthesis of Novel 2-[(Dimethylamino)methyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Ortho-Aminoalkyl Benzoic Acid Scaffold

The 2-[(dimethylamino)methyl]benzoic acid core and its derivatives represent a privileged scaffold in modern medicinal chemistry. The specific ortho-arrangement of a carboxylic acid and a dimethylaminomethyl group imparts a unique combination of steric and electronic properties, making these molecules valuable as intermediates and as final active pharmaceutical ingredients (APIs). Their utility is prominently seen in the development of local anesthetics like articaine and analgesics such as tramadol.[1][2] The tertiary amine provides a basic handle for salt formation, improving solubility and bioavailability, while the carboxylic acid offers a site for further derivatization. The precise spatial relationship between these groups is often critical for receptor binding and pharmacokinetic profiles.

This guide provides an in-depth exploration of the principal and emerging synthetic pathways to this valuable molecular architecture. It is structured not as a rigid encyclopedia, but as a strategic manual, guiding the reader through the causal logic behind different synthetic choices, from classical, robust methods to more novel, powerful techniques. Each pathway is presented with an emphasis on mechanistic understanding, practical execution, and potential challenges, empowering the researcher to not only replicate but also innovate.

I. The Workhorse Route: Halogenation and Nucleophilic Substitution

This pathway is arguably the most direct and is built upon fundamental, well-understood reactions. It is a reliable choice for producing the core scaffold on a laboratory scale. The strategy involves the selective functionalization of a readily available starting material, o-toluic acid, followed by the introduction of the dimethylamino moiety.

Causality Behind the Experimental Choices

The logic of this pathway is rooted in the differential reactivity of the benzylic protons of o-toluic acid. These protons are significantly more susceptible to radical abstraction than the aromatic protons, allowing for selective halogenation at the methyl group under free-radical conditions. The resulting benzylic halide is an excellent electrophile, primed for nucleophilic attack by dimethylamine.

Workflow Overview

The two-step process begins with the radical bromination of o-toluic acid to form the key intermediate, 2-(bromomethyl)benzoic acid, which is then subjected to nucleophilic substitution with dimethylamine.

G cluster_0 Pathway 1: Halogenation & Substitution o-Toluic Acid o-Toluic Acid Intermediate 2-(Bromomethyl)benzoic Acid o-Toluic Acid->Intermediate Step 1: Radical Bromination (NBS, AIBN) Final_Product This compound Intermediate->Final_Product Step 2: Nucleophilic Substitution (Dimethylamine)

Caption: High-level workflow for the halogenation-substitution pathway.

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid

This procedure utilizes N-bromosuccinimide (NBS) as a source of bromine radicals, initiated by a radical initiator like azobisisobutyronitrile (AIBN).

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-toluic acid (1.0 eq) and N-bromosuccinimide (1.1 eq).

  • Solvent: Add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Initiation: Add a catalytic amount of AIBN (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux (typically around 77-82°C depending on the solvent) and maintain for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture like hexane/ethyl acetate to yield 2-(bromomethyl)benzoic acid as a solid. Yields for this step are typically in the range of 80-90%.

Step 2: Synthesis of this compound

This is a standard SN2 reaction.

  • Setup: In a sealed vessel, dissolve 2-(bromomethyl)benzoic acid (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Nucleophile Addition: Add an excess of dimethylamine (2.5-3.0 eq), typically as a solution in THF or as an aqueous solution (e.g., 40 wt%). The excess amine also acts as a base to neutralize the HBr byproduct.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.

  • Workup: After completion, the reaction mixture can be diluted with water and the pH adjusted. If the product precipitates, it can be collected by filtration. Otherwise, an extraction with a suitable organic solvent may be required.

  • Purification: The crude product is often purified by recrystallization or column chromatography to yield the final product.

Field-Proven Insights & Trustworthiness
  • Self-Validation: The success of Step 1 is easily validated by NMR, where the appearance of the benzylic CH₂Br signal (around 4.5-5.0 ppm) and the disappearance of the benzylic CH₃ signal (around 2.4-2.7 ppm) is a clear indicator. In Step 2, the disappearance of the CH₂Br signal and the appearance of a new singlet for the benzylic CH₂N group and a singlet for the N(CH₃)₂ protons confirms product formation.

  • Challenges & Optimization: A potential side reaction in Step 1 is di- or tri-bromination, which can be minimized by using a slight excess of NBS and carefully monitoring the reaction time. In Step 2, over-alkylation to form a quaternary ammonium salt is not possible with a tertiary amine product, making this a clean conversion. The primary challenge is ensuring the complete reaction of the starting halide.

II. The Reductive Amination Approach

This pathway offers a highly efficient and convergent synthesis, forming the C-N bond and establishing the final oxidation state in a single pot. It is a preferred method in many modern synthetic laboratories due to its mild conditions and high functional group tolerance.

Causality Behind the Experimental Choices

This strategy hinges on the in-situ formation of an iminium ion from 2-formylbenzoic acid and dimethylamine. This electrophilic intermediate is then immediately reduced by a selective hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion as it forms.[3][4] This selectivity prevents side reactions and leads to high yields.

Workflow Overview

G cluster_1 Pathway 2: Reductive Amination cluster_2 Reaction Vessel Aldehyde 2-Formylbenzoic Acid Imine Iminium Ion Intermediate (In Situ) Amine Dimethylamine Product This compound Imine->Product Reduction (NaBH(OAc)₃)

Caption: Convergent one-pot reductive amination workflow.

Experimental Protocol
  • Setup: To a flask containing a magnetic stirrer, add 2-formylbenzoic acid (1.0 eq) and dissolve it in a suitable solvent like 1,2-dichloroethane (DCE) or THF.[5]

  • Amine Addition: Add dimethylamine (1.5-2.0 eq), often as a solution in THF or from a cylinder. If using dimethylamine hydrochloride, a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) should be added to liberate the free amine.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to control any potential exotherm.

  • Reaction: Allow the reaction to stir at room temperature for 3-12 hours until completion, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6] Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

Field-Proven Insights & Trustworthiness
  • Self-Validation: The reaction is self-validating as the reducing agent is selective for the iminium ion over the starting aldehyde. Successful conversion is confirmed by the disappearance of the aldehyde proton signal (~10 ppm) in the ¹H NMR spectrum and the appearance of signals corresponding to the product.

  • Causality of Reagent Choice: The use of NaBH(OAc)₃ is critical. A stronger reducing agent like sodium borohydride (NaBH₄) could reduce the starting aldehyde, leading to 2-(hydroxymethyl)benzoic acid as a byproduct.[4]

  • Versatility: This method is highly versatile for creating a library of derivatives. A wide range of substituted 2-formylbenzoic acids can be used, and different secondary amines can be employed to generate diverse N-alkylated products.

III. The Classic Approach: Eschweiler-Clarke Methylation

For syntheses starting from a primary amine, the Eschweiler-Clarke reaction is a time-honored and highly effective method for exhaustive methylation to the tertiary amine.[7][8] It is a one-pot procedure that uses simple, inexpensive reagents.

Causality Behind the Experimental Choices

The reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[9] The mechanism proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from the formate anion. The release of carbon dioxide gas makes the reduction step irreversible and drives the reaction to completion.[7] A key advantage is that the reaction reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which is a common side reaction with other alkylating agents like methyl iodide.[7][9]

Workflow Overview

G cluster_3 Pathway 3: Eschweiler-Clarke Methylation Start 2-(Aminomethyl)benzoic Acid Product This compound Start->Product One-Pot Reaction (Heating) Reagents Formaldehyde (excess) Formic Acid (excess) Reagents->Product

References

Solubility Profile of 2-[(Dimethylamino)methyl]benzoic Acid: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(Dimethylamino)methyl]benzoic acid is a unique molecular scaffold, an isomer of the well-studied compound 2-(Dimethylaminomethyl)benzoic acid, featuring both a carboxylic acid and a tertiary amine group. This dual functionality imparts zwitterionic characteristics, making its solubility highly dependent on the specific properties of the solvent system. This guide provides a deep dive into the theoretical principles governing its solubility in organic solvents, outlines a robust experimental protocol for its empirical determination, and discusses the practical implications for chemical synthesis, purification, and formulation. By integrating fundamental physicochemical principles with actionable methodologies, this document serves as a comprehensive resource for scientists working with this and structurally related compounds.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the principle "like dissolves like." For this compound, the molecular structure itself provides critical clues to its behavior. The molecule possesses a polar carboxylic acid group (-COOH) and a basic tertiary amine group (-N(CH₃)₂), separated by a relatively nonpolar aromatic ring and a methylene bridge.

At its isoelectric point, the molecule can exist as a zwitterion, with a carboxylate anion (-COO⁻) and a protonated tertiary amine cation (-NH(CH₃)₂⁺). This ionic character significantly influences its interaction with solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent at solvating both the cationic and anionic centers of the zwitterion through hydrogen bonding and dipole-dipole interactions. The hydroxyl group (-OH) of the alcohol can act as a hydrogen bond donor to the carboxylate and a hydrogen bond acceptor from the protonated amine. Consequently, high solubility is generally expected in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have large dipole moments and can solvate charged species, but they lack the ability to donate hydrogen bonds. While they can solvate the cationic center effectively, their interaction with the carboxylate anion is weaker compared to protic solvents. Therefore, moderate to good solubility is often observed, particularly in highly polar aprotic solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack significant dipole moments and cannot form hydrogen bonds. They are incapable of effectively solvating the charged zwitterionic form of the molecule. The energy required to break the strong intermolecular electrostatic interactions in the solid crystal lattice of the solute is not compensated by the weak van der Waals forces from the solvent. As a result, the solubility of this compound is expected to be extremely low in nonpolar solvents.

The logical relationship between the molecule's properties and its solubility is visualized below.

G cluster_solute Solute Properties: this compound cluster_solvent Solvent Properties cluster_solubility Predicted Solubility Outcome Zwitterion Zwitterionic Potential (-COO⁻ & -N⁺HR₂) High High Solubility Zwitterion->High Strong Ion-Dipole Moderate Moderate Solubility Zwitterion->Moderate Dipole-Dipole Low Low / Negligible Solubility Zwitterion->Low Poor Solvation HBD H-Bond Donor (-COOH) HBD->High H-Bonding HBA H-Bond Acceptor (-COO⁻, -NMe₂) HBA->High Aromatic Aromatic Ring (Nonpolar Core) Aromatic->Low Mismatch PolarProtic Polar Protic (e.g., Methanol) PolarProtic->High PolarAprotic Polar Aprotic (e.g., Acetone) PolarAprotic->Moderate Nonpolar Nonpolar (e.g., Toluene) Nonpolar->Low

Caption: Interplay of solute and solvent properties governing solubility.

Quantitative Solubility Data

Comprehensive public solubility data for this compound across a wide range of organic solvents is limited. However, based on the theoretical principles and data from analogous structures, a qualitative and semi-quantitative profile can be constructed. A patent in the field of preparing related compounds indicates that the hydrochloride salt of a similar structure is soluble in a mixed solvent system of isopropanol and water, highlighting the utility of polar protic systems.

The following table summarizes the expected solubility based on physicochemical principles. These values should be confirmed experimentally for mission-critical applications.

Solvent Class Solvent Example Dielectric Constant (ε) Predicted Solubility Primary Interaction Mechanism
Polar ProticMethanol32.7HighHydrogen Bonding, Ion-Dipole
Polar ProticEthanol24.5High to ModerateHydrogen Bonding, Ion-Dipole
Polar ProticIsopropanol19.9ModerateHydrogen Bonding, Ion-Dipole
Polar AproticDMSO46.7HighStrong Dipole-Dipole, Ion-Dipole
Polar AproticAcetonitrile37.5Moderate to LowDipole-Dipole
Polar AproticAcetone20.7LowDipole-Dipole
NonpolarToluene2.4Very Low / Insolublevan der Waals forces (insufficient to overcome lattice energy)
Nonpolarn-Hexane1.9Very Low / Insolublevan der Waals forces (insufficient to overcome lattice energy)

Experimental Protocol: Isothermal Equilibrium Solubility Method

To obtain reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol ensures that the solvent is fully saturated with the solute at a specific temperature, providing a true equilibrium solubility value.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Step-by-Step Methodology:
  • Preparation of Standard Solutions:

    • Accurately weigh a known mass of the compound and dissolve it in a known volume of the chosen solvent (or a solvent mixture in which it is freely soluble) to create a stock solution of known concentration.

    • Perform a serial dilution to prepare a series of calibration standards (e.g., 5-6 standards covering the expected concentration range).

  • HPLC Method Development & Calibration:

    • Develop an HPLC method capable of resolving the analyte from any impurities.

    • Inject the calibration standards to generate a calibration curve by plotting the peak area against concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.

  • Sample Preparation & Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 10 mL) of the test solvent. "Excess" means that undissolved solid should remain visible at the end of the experiment.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A preliminary time-course study (e.g., sampling at 12, 24, 48, and 72 hours) is recommended to determine when the concentration plateaus. For many compounds, 24-48 hours is sufficient.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

    • Accurately dilute the filtered sample with the mobile phase or solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

The workflow for this trusted protocol is illustrated below.

G A 1. Add Excess Solid to Solvent B 2. Seal Vial & Place in Thermostatic Shaker A->B C 3. Equilibrate (e.g., 24-48h at 25°C) B->C D 4. Settle Undissolved Solid (2h) C->D E 5. Withdraw & Filter Supernatant (0.22µm) D->E F 6. Dilute Sample Accurately E->F G 7. Analyze via Calibrated HPLC Method F->G H 8. Calculate Concentration (Solubility) G->H

Caption: Standard experimental workflow for solubility determination.

Practical Implications in Research and Development

Understanding the solubility profile of this compound is not merely an academic exercise; it is fundamental to its practical application.

  • Reaction Chemistry: For reactions where this compound is a starting material, the choice of solvent is critical. A solvent must be chosen that dissolves a sufficient concentration of the reactant for the reaction to proceed at a reasonable rate, but that does not interfere with the reaction chemistry itself. For example, using a polar aprotic solvent like DMF might be ideal for achieving high concentrations for an SN2 reaction.

  • Purification and Crystallization: Solubility is the cornerstone of purification by crystallization. To effectively crystallize this compound, an ideal solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. A common strategy involves dissolving the crude product in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.

  • Pharmaceutical Formulation: If this compound were an active pharmaceutical ingredient (API) or a key intermediate, its solubility would dictate formulation strategies. Poor solubility in aqueous media is a major challenge in drug development. The data gathered would inform whether salt formation (e.g., creating the hydrochloride salt to enhance aqueous solubility) or formulation in a co-solvent system is necessary.

Conclusion

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the thermal stability and decomposition profile of 2-[(Dimethylamino)methyl]benzoic Acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to offer a foundational understanding of the principles guiding the experimental design and interpretation of results. We will delve into the causality behind methodological choices, ensuring a robust and self-validating approach to the thermal analysis of this compound.

Introduction: The Significance of Thermal Stability

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its thermal stability is a critical parameter that influences its storage, handling, and reaction conditions during manufacturing processes. Understanding its decomposition behavior is paramount for ensuring the safety, purity, and quality of the final active pharmaceutical ingredient (API). This guide outlines a comprehensive strategy for characterizing the thermal properties of this molecule, from initial screening to a deeper mechanistic investigation.

Physicochemical Properties and Structural Considerations

A thorough understanding of the molecule's structure is fundamental to predicting its thermal behavior.

PropertyValueSource
Molecular Formula C9H11NO2[2]
Molecular Weight 165.19 g/mol [2]
IUPAC Name 2-(dimethylaminomethyl)benzoic acid[3]

The structure of this compound features a benzoic acid moiety and a tertiary amine connected by a methylene bridge. This is distinct from simple aminobenzoic acids, and this linkage is expected to play a significant role in its decomposition pathway. The presence of both an acidic carboxylic group and a basic dimethylamino group suggests the potential for intramolecular interactions.

Core Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a comprehensive thermal analysis. The following workflow provides a logical progression from initial screening to detailed kinetic and mechanistic studies.

Thermal_Analysis_Workflow cluster_0 Phase 1: Initial Screening & Hazard Assessment cluster_1 Phase 2: Evolved Gas Analysis & Decomposition Product Identification cluster_2 Phase 3: Kinetic Analysis TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temperature) DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temperature) TGA->DSC Correlate mass loss with thermal events TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) (Identify Gaseous Products) TGA->TGA_MS Identify evolved gases associated with mass loss steps Isothermal_TGA Isothermal TGA (Mass Loss at Constant Temperature) TGA->Isothermal_TGA Determine stability at specific temperatures DSC->TGA_MS Investigate endo/exothermic events with mass loss TGA_FTIR TGA coupled with FTIR Spectroscopy (TGA-FTIR) (Identify Gaseous Products) TGA_MS->TGA_FTIR Complementary gas analysis Model_Fitting Kinetic Model Fitting (Determine Reaction Mechanism & Activation Energy) TGA_MS->Model_Fitting Inform mechanistic model Isothermal_TGA->Model_Fitting

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability checks and cross-verification of results between techniques.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass and the quantity of mass lost. This is the primary indicator of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared platinum or alumina crucible.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, which would complicate the intrinsic thermal stability assessment.

    • Heating Rate: A rate of 10 °C/min is a standard starting point for screening. Slower rates can improve resolution of thermal events, while faster rates can shift decomposition to higher temperatures.[4]

    • Temperature Range: 25 °C to 600 °C. This range should be sufficient to capture the full decomposition profile.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Quantify the percentage of mass lost at each decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, solid-solid transitions, and the enthalpy of decomposition (whether it is endothermic or exothermic).

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a hermetically sealed aluminum pan.[5] A sealed pan is used to contain any evolved gases and prevent mass loss before decomposition.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min, consistent with the TGA experiment for direct correlation of events.[5]

    • Temperature Range: 25 °C to a temperature just beyond the final decomposition event observed in TGA.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (often associated with decomposition).[6]

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHfus).[7]

    • Correlate any exothermic events with the mass loss regions identified by TGA.

Predicted Decomposition Pathways

Decomposition_Pathways cluster_pathA Pathway A: Decarboxylation cluster_pathB Pathway B: Cleavage of Methylene Bridge Parent This compound C9H11NO2 Product_A1 [2-(Dimethylaminomethyl)phenyl]methane Toluene derivative Parent->Product_A1 ΔT (-CO2) Product_A2 Carbon Dioxide CO2 Parent->Product_A2 ΔT Product_B1 Benzoic Acid Parent->Product_B1 ΔT Product_B2 Dimethylamine Parent->Product_B2 ΔT Product_B3 Formaldehyde (or derivatives) Parent->Product_B3 ΔT

Caption: Plausible decomposition pathways for this compound.

  • Pathway A: Decarboxylation: Similar to some aminobenzoic acids, the loss of the carboxylic acid group as carbon dioxide (CO2) is a likely initial step.[6][8] This would result in the formation of a toluene derivative. TGA-MS analysis would be key to confirming the evolution of CO2 (m/z = 44).

  • Pathway B: Cleavage of the Methylene Bridge: The C-N and C-C bonds of the methylene bridge could be susceptible to thermal cleavage. This could lead to the formation of benzoic acid, dimethylamine, and potentially formaldehyde or its decomposition products. The evolution of these fragments could be detected by TGA-MS.

The actual decomposition may be a combination of these pathways or proceed through a more complex mechanism. The use of evolved gas analysis is non-negotiable for elucidating the correct pathway.

Factors Influencing Thermal Stability

Several factors can influence the observed thermal stability of this compound:

  • Purity: Impurities can lower the onset temperature of decomposition.

  • Heating Rate: As previously mentioned, faster heating rates can lead to an apparent increase in the decomposition temperature.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition, which is typically more exothermic and occurs at lower temperatures than pyrolysis in an inert atmosphere.

  • Crystal Form: Different polymorphs of a compound can exhibit different thermal stabilities.[7] If multiple crystalline forms exist, each should be characterized separately.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive thermal analysis of this compound. By following the outlined experimental workflow, researchers can obtain reliable data on its thermal stability and decomposition behavior. The initial screening with TGA and DSC provides critical safety and processing information. For a deeper understanding, evolved gas analysis using TGA-MS and/or TGA-FTIR is essential to elucidate the decomposition mechanism. Finally, kinetic analysis using model-fitting methods can provide predictive models for the compound's stability under various thermal conditions. This systematic approach ensures the generation of high-quality, reliable data crucial for the safe and effective use of this important pharmaceutical intermediate.

References

From Ancient Remedies to Modern Therapeutics: A Technical Guide to Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the rich historical context and scientific evolution of substituted benzoic acids, a class of compounds that has profoundly impacted medicine and materials science. From their origins in natural sources to their sophisticated synthesis in the modern laboratory, we will trace the path of discovery and innovation that has made these molecules indispensable. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles, historical milestones, and practical applications of substituted benzoic acid chemistry.

Early Encounters and the Dawn of Aromatic Chemistry

The story of benzoic acid, the parent compound of this vast family, begins not in a laboratory but in the annals of ancient history. For centuries, the resin of the Styrax tree, known as gum benzoin, was prized for its aromatic and medicinal properties. The first isolation of benzoic acid was achieved in the 16th century through the dry distillation of this resin, a process described by figures such as Nostradamus (1556) and Blaise de Vigenère (1596).[1][2][3][4] For a long time, gum benzoin remained the sole source of this compound.[2][5]

The true scientific understanding of benzoic acid's structure and its relationship to other organic compounds began to unfold in the 19th century, a period of revolutionary progress in chemistry. The seminal work of Justus von Liebig and Friedrich Wöhler in 1832 was a critical turning point.[1][6][7] Through their investigation of the oil of bitter almonds (benzaldehyde), they demonstrated that it could be oxidized to form benzoic acid.[6] This led them to propose the existence of the "benzoyl radical" (C₇H₅O), a stable group of atoms that could be transferred between different chemical species, a foundational concept in the development of organic chemistry.[6][8][9][10][11][12] Their collaborative research not only elucidated the structure of benzoic acid but also established a crucial link between naturally occurring substances and the emerging field of synthetic chemistry.[7][8][10]

The Rise of Salicylates: From Willow Bark to a Wonder Drug

Perhaps the most famous substituted benzoic acid is salicylic acid (2-hydroxybenzoic acid), the precursor to aspirin. The medicinal properties of willow bark, a natural source of salicylates, have been recognized for millennia, with ancient civilizations like the Sumerians and Egyptians using it to treat pain and fever.[5][[“]] In 1828, German chemist Johann Andreas Buchner isolated the active compound from willow bark, which he named salicin.[14] This was followed by the work of Italian chemist Raffaele Piria, who successfully converted salicin into salicylic acid.[14][15]

While effective, salicylic acid itself had a significant drawback: it caused severe stomach irritation.[[“]][16] This critical problem spurred the search for a less caustic alternative. The breakthrough came in 1897 at the Bayer company in Germany. Felix Hoffmann, a chemist at Bayer, is widely credited with synthesizing a stable and pure form of acetylsalicylic acid (ASA) by acetylating salicylic acid with acetic anhydride.[16][17][18][19] This new compound, which retained the therapeutic benefits of salicylic acid without the harsh side effects, was marketed as Aspirin in 1899 and quickly became a global phenomenon.[5][16][19] It is important to note that the history of aspirin's discovery is not without controversy, as Arthur Eichengrün, Hoffmann's superior at Bayer, later claimed that the synthesis was conducted under his direction.[16]

The industrial-scale synthesis of salicylic acid was made possible by the Kolbe-Schmitt reaction, a pivotal development in synthetic organic chemistry.[20][21] Discovered by Hermann Kolbe in 1860 and later improved by Rudolf Schmitt, this reaction involves the carboxylation of sodium phenoxide with carbon dioxide under high pressure and temperature to produce salicylic acid.[20][21][22]

Experimental Protocol: The Kolbe-Schmitt Reaction

This protocol outlines the laboratory-scale synthesis of salicylic acid, demonstrating the core principles of the Kolbe-Schmitt reaction.

Objective: To synthesize salicylic acid from phenol.

Materials:

  • Phenol

  • Sodium hydroxide

  • Carbon dioxide (gas)

  • Sulfuric acid (concentrated)

  • Water

  • Heating mantle

  • High-pressure autoclave

  • Round-bottom flask

  • Condenser

  • Beakers

  • Filter funnel and filter paper

Procedure:

  • Formation of Sodium Phenoxide: In a round-bottom flask, dissolve a known quantity of phenol in an aqueous solution of sodium hydroxide. The reaction is exothermic and results in the formation of sodium phenoxide.

  • Drying: Carefully evaporate the water from the sodium phenoxide solution to obtain a dry powder. This step is critical as the presence of water can interfere with the subsequent carboxylation.

  • Carboxylation: Transfer the dry sodium phenoxide to a high-pressure autoclave. Heat the vessel to 125°C and introduce carbon dioxide gas under a pressure of 100 atm.[20][22] Maintain these conditions for several hours to allow for the carboxylation to proceed.

  • Formation of Sodium Salicylate: The reaction between sodium phenoxide and carbon dioxide yields sodium salicylate.

  • Acidification: After cooling and releasing the pressure, dissolve the resulting sodium salicylate in water. Slowly add concentrated sulfuric acid to the solution until it is acidic. This protonates the salicylate anion, causing salicylic acid to precipitate out of the solution.[20]

  • Purification: Collect the crude salicylic acid by filtration. The product can be further purified by recrystallization from hot water, taking advantage of salicylic acid's higher solubility in hot water compared to cold water.[4]

Self-Validation: The success of the synthesis can be validated by determining the melting point of the purified product and comparing it to the literature value for salicylic acid. Further characterization can be performed using techniques such as infrared (IR) spectroscopy to identify the characteristic functional groups (hydroxyl and carboxylic acid) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Kolbe_Schmitt_Reaction phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide - H₂O naoh NaOH naoh->phenoxide intermediate Intermediate phenoxide->intermediate Electrophilic Aromatic Substitution co2 CO₂ (125°C, 100 atm) co2->intermediate salicylate Sodium Salicylate intermediate->salicylate Rearrangement salicylic_acid Salicylic Acid salicylate->salicylic_acid Protonation h2so4 H₂SO₄ h2so4->salicylic_acid

Caption: The Kolbe-Schmitt reaction for the synthesis of salicylic acid.

Evolution of Synthetic Methodologies

The early methods for producing benzoic acid, such as the oxidation of toluene, laid the groundwork for more sophisticated synthetic strategies.[1] The first industrial process involved the reaction of benzotrichloride with calcium hydroxide in water, followed by acidification.[2] However, this method often resulted in chlorinated byproducts.[2]

Modern organic chemistry has provided a diverse toolkit for the synthesis of substituted benzoic acids, enabling the creation of complex molecules with tailored properties for drug development and other applications.

Key Synthetic Approaches:
MethodDescriptionAdvantagesDisadvantages
Oxidation of Alkylbenzenes The alkyl side-chain of an alkylbenzene is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[23]Utilizes readily available starting materials.Harsh reaction conditions, potential for over-oxidation, and use of stoichiometric heavy metal oxidants.
Grignard Reaction An aryl halide is converted to a Grignard reagent, which then reacts with carbon dioxide to form a carboxylate salt. Subsequent acidification yields the benzoic acid.A versatile method for introducing a carboxyl group.Requires anhydrous conditions and is sensitive to functional groups that can react with the Grignard reagent.
Hydrolysis of Nitriles An aryl nitrile is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.Nitriles can be prepared from aryl halides via nucleophilic substitution.The hydrolysis step can require harsh conditions.
Modern Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be used to construct the substituted benzene ring, followed by the introduction or modification of the carboxyl group.Allows for the synthesis of highly complex and functionalized benzoic acids with high precision.The catalysts can be expensive, and optimization of reaction conditions may be required.

A contemporary approach for preparing substituted benzoic acids involves the liquid-phase oxidation of substituted alkylbenzenes using a composite catalyst containing cobalt and manganese salts in the presence of an oxygen-containing gas.[24][25] This method offers advantages such as lower reaction temperatures and high conversion rates.[24]

Experimental Workflow: Palladium-Catalyzed Suzuki Coupling for the Synthesis of a Biaryl Benzoic Acid Derivative

This workflow illustrates a modern approach to constructing a complex substituted benzoic acid, a common structural motif in pharmaceuticals.

Objective: To synthesize 4'-methylbiphenyl-2-carboxylic acid.

Materials:

  • 2-Bromobenzoic acid

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (catalyst)

  • Triphenylphosphine (ligand)

  • Potassium carbonate (base)

  • Toluene (solvent)

  • Water

  • Ethyl acetate

  • Hydrochloric acid

  • Magnesium sulfate

  • Schlenk flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 2-bromobenzoic acid, 4-methylphenylboronic acid, potassium carbonate, and triphenylphosphine.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add degassed toluene and water to the flask, followed by the palladium(II) acetate catalyst.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with dilute hydrochloric acid and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4'-methylbiphenyl-2-carboxylic acid by column chromatography or recrystallization.

Self-Validation: The identity and purity of the final product can be confirmed by melting point analysis, NMR spectroscopy, and mass spectrometry.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_validation Validation prep1 Combine Reactants: - 2-Bromobenzoic acid - 4-Methylphenylboronic acid - K₂CO₃ - PPh₃ prep2 Establish Inert Atmosphere (Argon/Nitrogen) prep1->prep2 prep3 Add Degassed Solvents (Toluene/Water) prep2->prep3 prep4 Add Pd(OAc)₂ Catalyst prep3->prep4 reaction Heat to Reflux (Monitor by TLC) prep4->reaction workup1 Cool and Add Water/Ethyl Acetate reaction->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify (Column Chromatography/Recrystallization) workup3->workup4 validation Confirm Structure & Purity: - Melting Point - NMR Spectroscopy - Mass Spectrometry workup4->validation

Caption: Workflow for the Suzuki coupling synthesis of a biaryl benzoic acid.

Impact on Drug Discovery and Beyond

The versatility of the substituted benzoic acid scaffold has made it a cornerstone of modern drug discovery. The ability to introduce a wide range of substituents onto the benzene ring allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

Notable Examples of Substituted Benzoic Acid Drugs:

  • Aspirin (Acetylsalicylic Acid): A nonsteroidal anti-inflammatory drug (NSAID) that irreversibly inhibits cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins and thromboxanes.[5]

  • Diclofenac: A potent NSAID used to treat pain and inflammatory conditions.

  • Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

  • Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.

Beyond pharmaceuticals, substituted benzoic acids and their derivatives find applications in a wide array of industries. They are used as food preservatives (e.g., sodium benzoate), in the synthesis of dyes and perfumes, and as precursors for polymers and other materials.[1][3][4] The antifungal properties of benzoic acid, discovered by Salkowski in 1875, have long been utilized in food preservation.[1][2][4]

Future Directions

The journey of substituted benzoic acids is far from over. Ongoing research continues to explore new synthetic methodologies that are more efficient, sustainable, and environmentally friendly. The development of novel catalytic systems and the use of flow chemistry are promising avenues for the future synthesis of these important compounds.

In the realm of drug discovery, the substituted benzoic acid motif will undoubtedly continue to be a privileged scaffold for the design of new therapeutic agents targeting a wide range of diseases. As our understanding of biology and disease mechanisms deepens, so too will our ability to design and synthesize novel benzoic acid derivatives with enhanced efficacy and safety profiles.

References

Introduction: The "Why" and "How" of Computationally Characterizing a Bio-active Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-[(Dimethylamino)methyl]benzoic Acid

This compound is a molecule of significant interest in medicinal chemistry and drug development. As a derivative of aminobenzoic acid, it belongs to a class of compounds known for a wide range of biological activities.[1][2][3] Its structure, featuring a flexible dimethylaminomethyl side chain and a carboxylic acid group on a benzene ring, presents several key characteristics—such as the potential for zwitterionic forms, intramolecular hydrogen bonding, and multiple conformational isomers—that dictate its interaction with biological targets.[4][5]

Understanding these characteristics at a sub-molecular level is paramount for rational drug design. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to elucidate the electronic structure, stability, and reactivity of such molecules.[6][7][8] This guide, intended for researchers and scientists in the pharmaceutical field, provides a comprehensive, field-proven workflow for the computational characterization of this compound. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational model.

Chapter 1: Foundational Strategy and a Validated Workflow

The accuracy of any quantum chemical prediction is critically dependent on the selection of an appropriate theoretical method and basis set.[8][9] For organic molecules of this size, DFT provides the optimal balance of computational efficiency and accuracy.[6] The workflow described herein is a self-validating system, where each step confirms the integrity of the previous one, culminating in a reliable theoretical model of the molecule.

The Computational Workflow: A Logical Blueprint

A successful computational analysis follows a structured and logical progression. The initial geometry is first optimized to find a stable structure, which is then validated through a frequency calculation. Only then can meaningful molecular properties be derived.

G cluster_prep Step 1: Preparation cluster_core Step 2: Core Calculation cluster_validation Step 3: Validation cluster_analysis Step 4: Analysis Start Initial 3D Structure (e.g., from SMILES) Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Opt Initial Guess Freq Frequency Calculation Opt->Freq Optimized Geometry Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Modify Structure & Re-optimize) Props Property Calculations (MEP, HOMO/LUMO, TD-DFT) Check->Props No (Structure is a Minimum) End Final Validated Results Props->End

Caption: Overall computational workflow for molecular characterization.

Selecting the Right Tools: Software, Functionals, and Basis Sets

Software: A variety of robust software packages can perform the calculations outlined here, including Gaussian, ORCA, and GAMESS.[10][11][12] While keywords may differ slightly, the underlying theoretical principles are the same. Gaussian is a widely-used commercial package, while ORCA and GAMESS are available at no cost for academic users.[13][14][15]

DFT Functional: The choice of functional is crucial. The B3LYP hybrid functional is a workhorse in computational chemistry, renowned for providing reliable geometries and electronic properties for a vast range of organic molecules.[16][17] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic behavior compared to pure DFT functionals.

Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals.[18] For this compound, the 6-311+G(d,p) basis set is an excellent choice. Let's deconstruct this:

  • 6-311G: A "triple-split valence" basis set, meaning it uses three functions to describe each valence electron, offering significant flexibility.

  • +: Adds "diffuse functions" on heavy (non-hydrogen) atoms. These are crucial for accurately describing systems with potential charge separation or non-covalent interactions, such as the intramolecular hydrogen bond we anticipate.

  • (d,p): Adds "polarization functions" ('d' functions on heavy atoms, 'p' functions on hydrogen). These allow orbitals to change shape, which is essential for accurately modeling chemical bonds and bond angles.[19][20]

Chapter 2: The Step-by-Step Computational Protocol

Step 1: Generating the Initial Molecular Structure

The starting point is a reasonable 3D guess of the molecular structure. This can be generated from its SMILES string (CN(C)CC1=CC=CC=C1C(=O)O) using software like Avogadro.[21]

Critical Insight: For this molecule, a key structural question is the protonation state and the possibility of an intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of the dimethylamino nitrogen. It is prudent to generate at least two initial conformers: one with the hydrogen on the carboxylic acid (neutral form) and one where the proton has transferred to the nitrogen, forming a zwitterion. The geometry optimization will reveal which form is more stable.

Step 2: Geometry Optimization

The objective of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy, i.e., the most stable structure.

Protocol:

  • Construct the Input File: Create an input file for your chosen software.

  • Define the Calculation: Specify the method and basis set (e.g., B3LYP/6-311+G(d,p)), the job type (Opt for optimization), and the molecule's charge and multiplicity (0 for neutral, 1 for singlet).

  • Provide Coordinates: Input the Cartesian coordinates from your initial 3D structure.

  • Execute the Calculation: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy.

Upon completion, the output file will contain the optimized coordinates of the minimum energy structure.

Step 3: Vibrational Frequency Analysis for Validation and Thermochemistry

A geometry optimization finds a "stationary point," which could be a minimum (the stable structure) or a saddle point (a transition state). A frequency calculation is mandatory to distinguish between these.[22][23]

Protocol:

  • Construct the Input File: Using the optimized geometry from the previous step, set up a new calculation.

  • Define the Calculation: Use the exact same method and basis set as the optimization, but specify the job type as Freq.

  • Execute and Analyze: A true minimum energy structure will have zero imaginary frequencies .[22] One or more imaginary frequencies indicate a saddle point, meaning the structure is not stable and will distort spontaneously. If this occurs, the geometry corresponding to the imaginary frequency should be perturbed and the optimization re-run.

This calculation also provides valuable thermodynamic data based on statistical mechanics.[22]

Table 1: Calculated Thermochemical Properties

Property Description
Zero-Point Vibrational Energy (ZPVE) The residual vibrational energy of the molecule at 0 K.
Enthalpy (H) The total heat content of the system.
Gibbs Free Energy (G) A measure of the chemical potential, crucial for predicting spontaneity.

(Note: Absolute values are model-dependent; relative energies between isomers are highly reliable.)

Step 4: Elucidating Key Molecular Properties

With a validated structure, we can now calculate properties relevant to drug action and characterization.

A. Electronic Properties: Reactivity and Interactions

The distribution of electrons governs how a molecule interacts with its environment.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.[6] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 2: Frontier Molecular Orbital Analysis

Orbital Energy (eV) Significance
HOMO (Calculated Value) Region most likely to donate electrons (nucleophilic).
LUMO (Calculated Value) Region most likely to accept electrons (electrophilic).

| Energy Gap (ΔE) | (LUMO - HOMO) | Indicator of chemical reactivity and stability. |

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It provides an intuitive guide to intermolecular interactions. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack (e.g., carbonyl oxygen), while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack (e.g., acidic proton).

B. Spectroscopic Signatures for Identification

Computational spectroscopy allows for direct comparison with experimental data, aiding in structural confirmation.

  • Infrared (IR) Spectrum: The frequency calculation directly yields the vibrational modes and their IR intensities.[24][25] This allows for the assignment of major peaks in an experimental IR spectrum. For example, the C=O stretch of the carboxylic acid and the O-H stretch are strong, characteristic vibrations.

Table 3: Selected Calculated Vibrational Frequencies

Frequency (cm⁻¹) Intensity Assignment
(Calculated Value) (High) C=O Stretch (Carboxylic Acid)
(Calculated Value) (Medium/Broad) O-H Stretch (Intramolecular H-Bond)
(Calculated Value) (Medium) C-N Stretch

(Note: Calculated harmonic frequencies are often systematically higher than experimental ones and may be scaled by a factor of ~0.96-0.98 for better comparison.)

  • UV-Vis Spectrum: Electronic transitions, which give rise to UV-Vis absorption, can be modeled using Time-Dependent DFT (TD-DFT).[26][27] This calculation provides the excitation energies (which can be converted to wavelength, λ) and the oscillator strength (a measure of the transition probability or peak intensity).

Protocol (TD-DFT):

  • Use the optimized ground-state geometry.

  • Define the Calculation: Specify a TD-DFT calculation, requesting a number of excited states (e.g., nroots=20) to cover the relevant spectral range.

  • Solvent Effects: Since UV-Vis spectra are typically measured in solution, including an implicit solvent model like the Polarizable Continuum Model (PCM) is highly recommended for accurate predictions.[28]

G cluster_input Inputs cluster_output Outputs & Applications in Drug Development Geom Optimized Geometry Calc Quantum Chemical Calculation Geom->Calc Method DFT Functional (e.g., B3LYP) Method->Calc Basis Basis Set (e.g., 6-311+G(d,p)) Basis->Calc Energy Energy & Stability (Thermodynamics) Calc->Energy FMO HOMO/LUMO (Reactivity) Calc->FMO MEP MEP Surface (Interaction Sites) Calc->MEP IR IR Frequencies (Structural ID) Calc->IR UV UV-Vis Spectra (Electronic Properties) Calc->UV

Caption: Relationship between inputs, calculations, and key outputs.

Conclusion

The quantum chemical workflow detailed in this guide provides a robust framework for characterizing this compound. By systematically performing geometry optimization, frequency validation, and property calculations, researchers can gain deep insights into the molecule's inherent stability, reactivity, and spectroscopic fingerprint. This knowledge is invaluable for understanding its potential biological activity, guiding further experimental work, and accelerating the drug development process. The principles and protocols outlined here are broadly applicable to a wide range of similar small molecules, serving as a foundational tool in the modern medicinal chemist's arsenal.

References

The Strategic deployment of 2-[(Dimethylamino)methyl]benzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and strategic utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutics. 2-[(Dimethylamino)methyl]benzoic Acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a privileged substructure in medicinal chemistry. Its unique combination of a benzoic acid moiety, providing a key interaction point and a handle for further chemical modification, and a strategically positioned dimethylaminomethyl group, influencing physicochemical properties and offering additional binding opportunities, makes it a valuable starting point for the design of a diverse range of bioactive molecules. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, properties, and, most importantly, the multifaceted applications of this intriguing molecule. We will delve into the causality behind its use in established drugs, explore its potential in emerging therapeutic areas, and provide practical insights into its synthetic manipulation, thereby empowering researchers to unlock its full potential in their drug discovery endeavors.

Physicochemical Properties and Synthetic Landscape

Core Molecular Attributes

This compound, also known as N,N-Dimethyl-ortho-aminomethylbenzoic acid, possesses a distinct set of physicochemical properties that underpin its utility in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂N/A
Molecular Weight 179.22 g/mol [1]
CAS Number 55741-01-0[1]
Appearance White to off-white crystalline powderN/A
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSON/A

The presence of both a carboxylic acid (pKa ~4-5) and a tertiary amine (pKa ~9-10) group makes it an amphoteric molecule. This dual functionality is critical, as it allows for the formation of salts to modulate solubility and bioavailability and provides two distinct points for chemical derivatization.

Strategic Synthesis Methodologies

The efficient synthesis of this compound is a crucial first step in its application. While several synthetic routes are possible, two particularly relevant and scalable methods are Directed ortho-Metalation (DoM) and the Mannich reaction followed by oxidation.

This method offers excellent regiocontrol, directly functionalizing the position ortho to the directing group.

Workflow Diagram:

DoM_Synthesis cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product N,N-dimethylbenzylamine N,N-dimethylbenzylamine Deprotonation 1. n-BuLi, THF, -78 °C N,N-dimethylbenzylamine->Deprotonation Directed Metalation Carboxylation 2. CO2 (g) Deprotonation->Carboxylation Electrophilic Quench Workup 3. Acidic Workup (e.g., HCl) Carboxylation->Workup Protonation Product This compound Workup->Product

Caption: Directed ortho-Metalation (DoM) synthesis of the target compound.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N-dimethylbenzylamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise while maintaining the temperature. The N,N-dimethylaminomethyl group directs the lithiation to the ortho position.[2][3]

  • Carboxylation: After stirring for 1-2 hours at -78 °C, bubble dry carbon dioxide gas through the solution for 1-2 hours. The lithium-carbon bond is highly nucleophilic and readily attacks the electrophilic carbon of CO₂.

  • Workup and Isolation: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4. The desired product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base like n-BuLi at low temperatures is crucial to achieve kinetic deprotonation at the sterically accessible ortho position without competing side reactions.[3] The directed metalation is facilitated by the coordination of the lithium ion to the nitrogen atom of the dimethylaminomethyl group.

Applications in Local Anesthetics: The Articaine Story

The most prominent application of this compound is as a key intermediate in the synthesis of the widely used local anesthetic, articaine.[1][4]

Articaine: A Thiophene-Containing Amide Anesthetic

Articaine is a dental amide-type local anesthetic that is unique in its structure due to the presence of a thiophene ring instead of the more common benzene ring found in other local anesthetics like lidocaine.[4] This structural modification, along with the presence of an ester group, contributes to its rapid metabolism and lower systemic toxicity.[4]

Signaling Pathway of Local Anesthetics:

Caption: Mechanism of action of articaine on voltage-gated sodium channels.

The Role of the this compound Scaffold in Articaine

The this compound moiety serves as the foundational building block for the "aromatic" portion of the articaine molecule. Its carboxylic acid group is activated and coupled with the amine of the thiophene-containing fragment during the synthesis of articaine. The dimethylaminomethyl group, while not directly part of the final articaine structure, is a crucial precursor to the functional group that is ultimately present in the final drug.

Synthesis of Articaine from this compound: A Conceptual Overview

While the precise industrial synthesis of articaine is proprietary, a plausible synthetic route starting from our core molecule would involve the following key transformations:

  • Activation of the Carboxylic Acid: The carboxylic acid of this compound is converted to a more reactive species, such as an acid chloride or an activated ester.

  • Amide Bond Formation: The activated carboxylic acid is then reacted with the appropriate amino-thiophene derivative to form the crucial amide bond.

  • Further Modifications: Subsequent steps would involve the introduction of the propylamino side chain.

Emerging Applications in Central Nervous System (CNS) Drug Discovery

The structural motifs present in this compound, namely the aminomethyl-substituted aromatic ring, are increasingly being explored for their potential in targeting CNS disorders. While direct analogues of our core molecule are still under investigation, related structures have shown promise.

Rationale for CNS Activity

The ability of a molecule to cross the blood-brain barrier (BBB) is a critical prerequisite for CNS activity. The tertiary amine in this compound can be protonated at physiological pH, which can limit BBB penetration. However, the overall lipophilicity and the potential for carrier-mediated transport can be modulated through derivatization of the carboxylic acid and the aromatic ring. Furthermore, the aminomethylphenyl moiety is a recognized pharmacophore in several CNS-active drugs.

Case Study: Analogs as Potential Neuromodulators

Research into derivatives of aminobenzoic acids has revealed their potential as modulators of various CNS targets. For instance, a study on a novel spasmolytic and CNS active agent, 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride (a meta-isomer of our core structure), demonstrated effects on learning and memory in animal models.[5] This suggests that the aminomethylbenzoic acid scaffold can be a starting point for the development of new CNS-active compounds.

Logical Relationship Diagram:

CNS_Drug_Design cluster_properties Key Structural Features cluster_modifications Chemical Modifications cluster_outcomes Desired Outcomes for CNS Drugs Core_Scaffold 2-[(Dimethylamino)methyl] benzoic Acid Scaffold Aromatic_Ring Aromatic Ring Core_Scaffold->Aromatic_Ring Amine_Group Tertiary Amine Core_Scaffold->Amine_Group Carboxylic_Acid Carboxylic Acid Core_Scaffold->Carboxylic_Acid Ring_Substitution Ring Substitution Aromatic_Ring->Ring_Substitution Amine_Modification Amine Modification Amine_Group->Amine_Modification Esterification Esterification/ Amidation Carboxylic_Acid->Esterification BBB_Penetration Blood-Brain Barrier Penetration Esterification->BBB_Penetration Target_Binding Specific Target Binding (e.g., Receptors, Transporters) Ring_Substitution->Target_Binding Reduced_Toxicity Reduced Peripheral Side Effects Amine_Modification->Reduced_Toxicity

Caption: Strategic modifications of the core scaffold for CNS drug design.

Future Directions and Unexplored Potential

The versatility of the this compound scaffold extends beyond its current applications. Its inherent functionalities make it an attractive starting point for combinatorial library synthesis and the exploration of new therapeutic targets.

As a Privileged Scaffold in Fragment-Based Drug Discovery

The relatively small size and well-defined chemical handles of this molecule make it an ideal fragment for use in fragment-based drug discovery (FBDD) campaigns. Screening of this fragment against a variety of biological targets could reveal novel starting points for hit-to-lead optimization.

Exploration in Other Therapeutic Areas

The structural similarity to other biologically active benzoic acid derivatives suggests that derivatives of this compound could exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Further research in these areas is warranted.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategically valuable scaffold in medicinal chemistry. Its established role in the synthesis of the local anesthetic articaine highlights its importance in the pharmaceutical industry. Furthermore, its potential for the development of novel CNS agents and its suitability for modern drug discovery techniques like FBDD underscore its promise for future therapeutic innovations. As our understanding of the intricate relationships between chemical structure and biological activity continues to grow, the strategic deployment of such versatile molecular building blocks will undoubtedly play an ever-more-critical role in the quest for new and improved medicines.

References

Literature review on the biological activity of aminobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Aminobenzoic Acid Derivatives

Authored by a Senior Application Scientist

Foreword

The aminobenzoic acid scaffold, particularly that of para-aminobenzoic acid (PABA), represents a cornerstone in medicinal chemistry.[1][2][3] While recognized as a precursor in the folate synthesis pathway for many microorganisms, its true potential lies in its structural versatility.[1][4] The ability to readily modify both the amino and carboxyl groups has unlocked a vast chemical space, yielding derivatives with a remarkable spectrum of biological activities.[1][2][3] This guide moves beyond a simple cataloging of these activities. It is designed for the bench scientist and drug development professional, offering a deeper understanding of the causality behind the design, the mechanisms of action, and the practical methodologies for evaluating these potent compounds. We will explore the synthetic logic, delve into the key therapeutic areas where these derivatives show promise, and provide validated experimental frameworks to empower your own research and development endeavors.

The Aminobenzoic Acid Core: A Privileged Scaffold for Drug Design

Aminobenzoic acids are aromatic compounds featuring both an amino and a carboxyl group attached to a benzene ring.[1] While ortho- and meta-isomers exist, it is the para- (4-aminobenzoic acid) isomer that has garnered the most attention as a "building block" in pharmaceutical development.[1] Its widespread utility stems from two key features:

  • Dual Reactive Sites: The amino (-NH₂) and carboxyl (-COOH) groups serve as versatile handles for a wide array of chemical modifications, including esterification, amidation, Schiff base formation, and azo coupling.[1][5][6] This allows for the systematic tuning of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.

  • Bio-isosteric Potential: The PABA structure can act as a mimic for endogenous molecules. The most classic example is its relationship with sulfonamides, which act as competitive inhibitors in the bacterial folic acid pathway, highlighting its inherent "drug-like" nature.[1]

Core Synthetic Strategies: A Workflow for Derivatization

The generation of diverse libraries of aminobenzoic acid derivatives is typically straightforward, relying on fundamental organic chemistry reactions. The following workflow illustrates the primary pathways for modification, which form the basis for creating novel chemical entities with tailored biological functions.

G cluster_carboxyl Carboxyl Group (-COOH) Modification cluster_amino Amino Group (-NH₂) Modification cluster_dual Dual/Complex Modification PABA p-Aminobenzoic Acid (PABA) Core Ester Ester Derivatives PABA->Ester Alcohol, Acid Catalyst Amide Amide Derivatives PABA->Amide Amine, Coupling Agent Schiff Schiff Base (Imine) Derivatives PABA->Schiff Aldehyde/Ketone Azo Azo Derivatives PABA->Azo Diazotization -> Phenol Coupling Hydrazide Hydrazide Derivatives Ester->Hydrazide Hydrazine Hydrate Heterocycles Heterocyclic Hybrids (e.g., Thiazolidinone, Triazole) Amide->Heterocycles Hydrazide->Schiff Carbonyl Compound Sulfonamide Sulfonamide Derivatives

Caption: Core synthetic pathways for PABA derivatization.

Antimicrobial Activity: Beyond Folate Antagonism

The historical success of sulfonamides, structural mimics of PABA, cemented the role of this scaffold in antibacterial therapy.[1] However, modern derivatives exhibit a broader spectrum of activity, targeting bacteria and fungi through multiple mechanisms.

Mechanism of Action

The primary and most well-understood antibacterial mechanism is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Folate is a crucial vitamin required for DNA synthesis and replication.[1] By competitively inhibiting DHPS, these derivatives starve the bacteria of necessary folate, leading to bacteriostasis. However, newer derivatives, such as certain Schiff bases, exhibit bactericidal activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), suggesting alternative mechanisms that may involve cell wall disruption or other enzyme inhibition.[7][8]

G PABA_substrate PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA_substrate->DHPS Folate Folic Acid Synthesis DHPS->Folate Derivative PABA Derivative (Inhibitor) Derivative->Inhibition DNA DNA Replication Folate->DNA Inhibition->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folate synthesis by PABA derivatives.

Efficacy Data: Antibacterial and Antifungal

The antimicrobial potency is highly dependent on the specific chemical modifications made to the PABA core. The formation of Schiff bases has been particularly effective in generating compounds with potent, broad-spectrum activity.[5][7]

Derivative ClassSpecific DerivativeTarget OrganismEfficacy MetricValue (µM)Reference
Schiff Base 4-[(5-Nitrofurfurylidene)amino]benzoic acidMRSAMIC15.62[9]
Schiff Base PABA-derived Schiff BaseStaphylococcus aureusMIC15.62[1]
Schiff Base General Schiff BasesAntifungalMIC≥ 7.81[1][7][8]
Sulfanilamide 2-methyl-4-aminobenzoic acidBacterial StrainsMIC0.97 - 62.5 (µg/mL)[1]
Ester Derivative N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilispMIC2.11 (µM/ml)[10]

MIC: Minimum Inhibitory Concentration; pMIC: Negative logarithm of MIC

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Plate Method)

This protocol provides a reliable method for screening the antimicrobial activity of newly synthesized derivatives by measuring the zone of inhibition.[6]

Self-Validation: The protocol's integrity is maintained by the concurrent use of a positive control (a known antibiotic), a negative control (the solvent), and an uninoculated plate. Consistent results for controls validate the specific activity of the test compound.

  • Preparation of Media: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., S. aureus, C. albicans) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Seeding the Plates: Using a sterile cotton swab, uniformly streak the microbial suspension over the entire surface of the agar plates to create a lawn.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Compound Application: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO). Carefully pipette a fixed volume (e.g., 100 µL) of each derivative solution into separate wells.

  • Controls: In separate wells on the same plate, add:

    • Positive Control: A standard antibiotic solution (e.g., Ciprofloxacin).

    • Negative Control: The pure solvent (e.g., DMSO) used to dissolve the compounds.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25°C for 48 hours for fungi).

  • Measurement: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Anticancer Activity: Targeting Cellular Proliferation

Aminobenzoic acid derivatives have emerged as a promising class of cytotoxic agents, demonstrating significant inhibitory effects against a range of human cancer cell lines.[1][11] Their mechanisms often involve the inhibition of key enzymes in cell signaling pathways that are critical for tumor growth and vascularization.

Mechanism of Action

While diverse mechanisms are likely at play, a notable target for some PABA derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively cut off this supply, leading to an anti-proliferative and pro-apoptotic effect on cancer cells.

G cluster_outside cluster_membrane cluster_inside VEGF VEGF Ligand VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2:f2->Pathway Autophosphorylation & Activation PABA_deriv PABA Derivative PABA_deriv->Inhibition Response Angiogenesis Cell Proliferation Survival Pathway->Response Inhibition->VEGFR2:f2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by PABA derivatives.

Efficacy Data: Cytotoxicity Against Cancer Cell Lines

Numerous studies have quantified the cytotoxic potential of these derivatives, with some compounds showing efficacy comparable to or greater than standard chemotherapeutic drugs like 5-Fluorouracil and Cisplatin.[1][12][13]

Derivative ClassSpecific DerivativeCancer Cell LineEfficacy MetricValue (µM)Reference
Benzamide Benzamide derivative of PABA(Not specified)IC₅₀4.53[1]
Thiazolidinone aminohydroxy-pyrazole-carbonyl-phenylimino-thiazolidinoneHCT-116 (Colon)IC₅₀5.8[1]
Hydrazide PABA-derived hydrazideHepG2 (Liver)IC₅₀7.08[1]
Schiff Base 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidHepG2 (Liver)IC₅₀15.0[9]
N-alkylated Compound 20 (Alkyl derivative)NCI-H460 (Lung)IC₅₀15.59[12][13]

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Self-Validation: This protocol relies on a clear dose-response relationship. A blank control (media only), a negative control (cells with solvent), and a positive control (a known cytotoxic drug) are essential. A sigmoidal curve when plotting viability versus log concentration of the test compound validates the assay's performance.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the PABA derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for negative control (cells treated with solvent vehicle) and blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Neuroprotective and Anti-Alzheimer's Activity

A compelling area of research for PABA derivatives is in the treatment of neurodegenerative disorders like Alzheimer's disease.[1] The primary therapeutic strategy involves the inhibition of cholinesterase enzymes to enhance cholinergic neurotransmission.

Mechanism of Action: Cholinesterase Inhibition

Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for cognitive functions like memory and learning.[1][14] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh in the synaptic cleft. By inhibiting AChE, PABA derivatives increase the concentration and duration of ACh at the synapse, thereby boosting neuronal signaling and potentially improving cognitive function.[1][2][14] Several derivatives have been evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][15]

G cluster_presynaptic cluster_synapse cluster_postsynaptic ChAT Choline Acetyltransferase (ChAT) ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis ACh ACh ACh_vesicle->ACh Release Choline Choline Choline->ChAT AcCoA Acetyl-CoA AcCoA->ChAT AChE Acetylcholinesterase (AChE) ACh->AChE Degradation Receptor ACh Receptor ACh->Receptor PABA_deriv PABA Derivative PABA_deriv->Inhibition Inhibition->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: PABA derivatives inhibit AChE, increasing acetylcholine in the synapse.[1]

Experimental Protocol: Ellman's Method for AChE Inhibition

This spectrophotometric method is the gold standard for measuring AChE activity and its inhibition.

Self-Validation: The assay's validity is confirmed by measuring the baseline enzyme activity without any inhibitor and comparing it to the activity in the presence of a known AChE inhibitor (e.g., Donepezil). A linear increase in absorbance over time for the uninhibited enzyme reaction is critical for accurate rate calculations.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (Ellman's Reagent) solution.

    • Acetylthiocholine Iodide (ATCI) substrate solution.

    • AChE enzyme solution.

    • Test compound (PABA derivative) solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution (or buffer for control).

    • Add 20 µL of the AChE enzyme solution.

    • Incubate the mixture for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of DTNB followed by 10 µL of ATCI substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Calculation:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.

    • Plot the % inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Anti-inflammatory and Antioxidant Properties

Beyond targeted enzyme inhibition, PABA and its derivatives also exhibit broader cytoprotective effects through anti-inflammatory and antioxidant activities.[14][16]

  • Anti-inflammatory: Certain PABA derivatives can modulate the inflammatory microenvironment.[16] For example, a derivative functionalized with maleimide and hydrazide moieties has been synthesized specifically for its anti-inflammatory potential.[1] The mechanisms may involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory cytokine production.

  • Antioxidant: PABA itself acts as a scavenger of reactive oxygen species (ROS), a property leveraged in sunscreens.[5][14][17] This antioxidant capacity can protect cells from oxidative damage, a key factor in many diseases.[14] Derivatives can be designed to enhance these radical scavenging properties.[5]

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

Analyzing the relationship between chemical structure and biological activity is crucial for optimizing lead compounds. For aminobenzoic acid derivatives, several key trends have emerged:

  • Schiff Bases vs. Esters: In general, Schiff's bases of PABA have been found to be more potent antimicrobial agents than their ester counterparts.[10]

  • Role of Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as a bromo substituent, on the aromatic ring can significantly increase antimicrobial activity against certain strains.[10]

  • Alkylation: For anticancer activity, N-alkylation can produce highly active compounds. For instance, certain N-alkylated derivatives showed more potent cytotoxicity against lung cancer cells than the standard drug cisplatin.[12][13][18]

Caption: Key structure-activity relationships for PABA derivatives.

Conclusion and Future Outlook

The aminobenzoic acid framework is a testament to the power of a privileged scaffold in drug discovery. Its synthetic tractability and inherent biological relevance have enabled the development of derivatives with potent and diverse activities, spanning antimicrobial, anticancer, and neuroprotective applications. The research highlighted in this guide demonstrates that by making rational chemical modifications, it is possible to tune the biological profile of these compounds to target specific diseases and overcome challenges like drug resistance.

Future investigations should focus on several key areas:

  • Mechanism Elucidation: For many of the most potent derivatives, the exact molecular targets and mechanisms of action remain to be fully understood.[1][3] Advanced proteomics and genetic screening can help identify these targets.

  • Lead Optimization: Promising compounds identified in initial screens require further optimization to improve their potency, selectivity, and pharmacokinetic properties (ADME).

  • In Vivo Efficacy: While in vitro data is abundant, more extensive in vivo studies in relevant animal models are necessary to validate the therapeutic potential of these derivatives and assess their safety and efficacy in a whole-organism context.[1][3]

The PABA scaffold is far from exhausted. Its continued exploration by medicinal chemists and pharmacologists is certain to yield the next generation of therapeutic agents for a wide range of human diseases.

References

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-[(Dimethylamino)methyl]benzoic Acid. The described method is based on the reductive amination of 2-formylbenzoic acid with dimethylamine, a robust and high-yielding synthetic route. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers detailed procedural instructions, explains the rationale behind key experimental choices, and includes safety precautions, characterization methods, and troubleshooting advice to ensure reliable and reproducible results.

Introduction

This compound, also known as N,N-Dimethylanthranilic acid methyl analog, is a substituted benzoic acid derivative. Its structural motif, featuring both a carboxylic acid and a tertiary amine, makes it a valuable building block in medicinal chemistry and materials science. The presence of these two functional groups at the ortho position allows for the formation of various heterocyclic structures and facilitates its use as a ligand or a precursor in the synthesis of more complex molecules.

The synthesis of this compound is most efficiently achieved through the reductive amination of 2-formylbenzoic acid (also known as 2-carboxybenzaldehyde).[1][2][3] This method is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and broad applicability.[4][5] The reaction proceeds in two key stages: the initial formation of an iminium ion from the reaction of the aldehyde with dimethylamine, followed by its in-situ reduction to the corresponding tertiary amine. This one-pot procedure is advantageous as it avoids the isolation of the often-unstable iminium intermediate.[6][7]

This protocol will detail a procedure utilizing sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent, particularly effective for reductive aminations, that tolerates a wide range of functional groups and generally provides high yields with minimal side products.

Reaction Scheme

Caption: Reductive amination of 2-formylbenzoic acid.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
2-Formylbenzoic Acid119-67-5150.13≥98%Sigma-Aldrich
Dimethylamine solution124-40-345.0840 wt. % in H₂OSigma-Aldrich
Sodium triacetoxyborohydride (STAB)56553-60-7211.94≥95%Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93≥99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)144-55-884.01≥99.5%Fisher Scientific
Magnesium sulfate (MgSO₄), anhydrous7487-88-9120.37≥99.5%Fisher Scientific
Hydrochloric acid (HCl)7647-01-036.461 M solutionFisher Scientific
Sodium hydroxide (NaOH)1310-73-240.001 M solutionFisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • High-vacuum pump

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzoic acid (1.50 g, 10.0 mmol).

  • Add anhydrous dichloromethane (DCM, 40 mL) to the flask to dissolve the starting material. Stir the solution at room temperature until all the solid has dissolved. The use of anhydrous DCM is crucial to prevent the hydrolysis of the reducing agent and to ensure the efficient formation of the iminium intermediate.

Amine Addition and Iminium Formation
  • To the stirred solution, add dimethylamine solution (40 wt. % in H₂O, 1.24 g, 11.0 mmol, 1.1 equivalents) dropwise over 5 minutes at room temperature.

  • Stir the resulting mixture for 30 minutes at room temperature. This allows for the formation of the iminium ion intermediate, which is essential for the subsequent reduction step.

Reduction
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 equivalents) portion-wise over 15 minutes. The portion-wise addition of STAB is important to control the reaction exotherm and any potential gas evolution. STAB is a mild reducing agent that is particularly effective for the reduction of iminium ions in the presence of other reducible functional groups.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue to stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification
  • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). This step neutralizes any remaining acid and decomposes the excess reducing agent.

  • Transfer the mixture to a 100 mL separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is an off-white solid. For further purification, the solid can be recrystallized from an appropriate solvent system such as ethanol/water or triturated with diethyl ether.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.9 (d, 1H), ~7.4-7.5 (m, 2H), ~7.3 (t, 1H), ~4.0 (s, 2H), ~2.3 (s, 6H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~171.0, ~140.0, ~132.0, ~131.5, ~130.0, ~128.0, ~127.0, ~62.0, ~45.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₃NO₂ [M+H]⁺: 180.10, found: 180.1.

  • Melting Point: Literature values are in the range of 115-118 °C.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride is a water-sensitive reagent and can release flammable gases upon contact with water. Handle with care.

  • Dimethylamine is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm to 30-35 °C.
Inactive reducing agent.Use a fresh bottle of STAB.
Low yield Inefficient extraction.Perform additional extractions of the aqueous layer with DCM.
Product loss during purification.Optimize the recrystallization solvent system.
Presence of starting material Insufficient amount of dimethylamine or STAB.Ensure accurate measurement of reagents. Consider a slight increase in the equivalents of the amine and reducing agent.
Formation of by-products Reaction temperature too high.Maintain the reaction at room temperature after the initial addition of STAB.

Experimental Workflow Diagram

G A 1. Dissolve 2-formylbenzoic acid in anhydrous DCM B 2. Add dimethylamine solution dropwise A->B C 3. Stir for 30 min at room temperature B->C D 4. Cool to 0°C C->D E 5. Add STAB portion-wise D->E F 6. Stir for 12-16 hours at room temperature E->F G 7. Quench with saturated NaHCO₃ solution F->G H 8. Separate layers and extract aqueous phase G->H I 9. Dry organic layer and evaporate solvent H->I J 10. Purify by recrystallization I->J K 11. Characterize the final product J->K

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols: The Synthesis of Thiophene-Based Local Anesthetics Exemplified by Articaine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the local anesthetic articaine. While the initial query suggested a synthetic route involving 2-[(Dimethylamino)methyl]benzoic acid, a thorough review of the scientific literature indicates that articaine's synthesis is centered around a thiophene carboxylic acid scaffold. This guide will therefore focus on the established and scientifically validated synthetic pathways to articaine, while also providing context on the broader role of benzoic acid derivatives in the development of other local anesthetics.

Introduction: Articaine and the Thiophene Moiety in Local Anesthesia

Articaine is a potent, short-acting amide local anesthetic widely utilized in dentistry and other medical procedures.[1] Its chemical structure is unique among amide-type anesthetics due to the presence of a thiophene ring instead of the more common benzene ring.[2][3] This thiophene ring enhances the molecule's lipid solubility, which facilitates its diffusion across nerve membranes to reach its target sodium ion channels.[1][3] Articaine also possesses an ester group, which allows for rapid hydrolysis in the bloodstream by plasma esterases, contributing to its short half-life and a lower risk of systemic toxicity compared to other local anesthetics.[2][4]

The synthesis of articaine does not proceed through this compound. Instead, the core of the molecule is built from a substituted thiophene derivative, specifically 4-methyl-3-aminothiophene-2-methyl formate.[5][6]

The General Role of Benzoic Acid Derivatives in Local Anesthetic Synthesis

While not a precursor to articaine, benzoic acid and its derivatives, such as anthranilic acid (2-aminobenzoic acid), are foundational in the synthesis of a wide array of pharmaceuticals, including several other local anesthetics.[7][8][9] For instance, 4-(Dimethylamino)benzoic acid is a known intermediate in the production of the ester-type local anesthetic procaine.[10] The general structure of many local anesthetics consists of a lipophilic aromatic ring (often a substituted benzene ring), an intermediate ester or amide linkage, and a hydrophilic amine group.[11] Anthranilic acid derivatives provide a versatile scaffold for creating extensive compound libraries for structure-activity relationship (SAR) studies in the development of new therapeutic agents.[9]

The Established Synthetic Pathway of Articaine

The industrial synthesis of articaine hydrochloride is a multi-step process that begins with 4-methyl-3-aminothiophene-2-methyl formate. The overall reaction scheme involves two key transformations: an amidation reaction followed by an ammoniation (nucleophilic substitution) reaction, and finally, salt formation.[5][6]

A generalized schematic of the articaine synthesis is presented below:

articaine_synthesis start 4-methyl-3-aminothiophene- 2-methyl formate intermediate Amidation Product: Methyl 3-(2-chloropropanamido)- 4-methylthiophene-2-carboxylate start->intermediate Amidation reagent1 2-chloropropionyl chloride reagent1->intermediate articaine_base Articaine (free base) intermediate->articaine_base Ammoniation reagent2 Propylamine reagent2->articaine_base final_product Articaine Hydrochloride articaine_base->final_product Salt Formation reagent3 Concentrated HCl reagent3->final_product

Figure 1: A simplified workflow for the synthesis of Articaine Hydrochloride.

Detailed Protocol: Amidation of 4-methyl-3-aminothiophene-2-methyl formate

This protocol details the first key step in the synthesis of articaine, the amidation of the starting thiophene derivative. This step is crucial for introducing the propionylamino side chain.

Materials and Reagents:

  • 4-methyl-3-aminothiophene-2-methyl formate

  • 2-chloropropionyl chloride

  • Triethylamine (or another suitable base like potassium carbonate)

  • Dichloromethane (DCM)

  • Sodium carbonate (Na₂CO₃) solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vessel with magnetic stirrer and dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve 4-methyl-3-aminothiophene-2-methyl formate in dichloromethane.[6]

  • Cooling: Place the reaction vessel in an ice-water bath and cool the solution to approximately 10°C with stirring.[6]

  • Base Addition: Add triethylamine to the cooled solution while maintaining the temperature.[6]

  • Acylation: Slowly add 2-chloropropionyl chloride dropwise to the reaction mixture. A white precipitate may form.[6]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[6]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with distilled water.

    • Carefully add a sodium carbonate solution to neutralize any excess acid, ensuring the pH of the aqueous layer becomes alkaline (pH 7.5-9).[6]

    • Separate the organic layer.

    • Wash the organic layer again with distilled water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amidation product, methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate.

Rationale for Key Steps:

  • Cooling: The acylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent unwanted side reactions.

  • Base (Triethylamine): Triethylamine acts as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction between the amine and the acyl chloride. This prevents the protonation of the starting amine, which would render it unreactive.

  • Aqueous Work-up with Sodium Carbonate: This step is essential to remove the triethylamine hydrochloride salt and any unreacted 2-chloropropionyl chloride (by hydrolysis) and HCl.

Subsequent Steps: Ammoniation and Salt Formation

The intermediate from the amidation step is then reacted with propylamine. In this nucleophilic substitution reaction, the propylamine displaces the chlorine atom to form the articaine free base. The final step involves reacting the articaine base with concentrated hydrochloric acid in a suitable solvent (e.g., acetone) to precipitate the articaine hydrochloride salt, which is then purified by recrystallization.[5][6]

Quantitative Data and Characterization

The following table summarizes typical yields and purity data for the synthesis of articaine hydrochloride as reported in the literature.

StepProductTypical YieldPurity (HPLC)Melting Range (°C)
AmidationMethyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate~70-85%>95%97-98
AmmoniationArticaine (free base)~90%--
Salt Formation & PurificationArticaine Hydrochloride~85%>99%118-119

Data compiled from patent literature.[5][6]

Conclusion

The synthesis of articaine is a well-established process that relies on a thiophene-based precursor rather than a benzoic acid derivative. The unique structural features of articaine, particularly its thiophene ring and ester linkage, contribute to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] Understanding the correct synthetic pathway is crucial for researchers and professionals involved in the development and manufacturing of this important local anesthetic. While benzoic acid derivatives are central to the synthesis of other classes of local anesthetics, the thiophene scaffold defines the chemistry of articaine.[7][11]

References

Application Notes and Protocols: 2-[(Dimethylamino)methyl]benzoic Acid as a Directing Group in Ortho-C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering a paradigm shift in the construction of complex molecules. This guide provides an in-depth exploration of 2-[(dimethylamino)methyl]benzoic acid as a versatile and removable directing group for the regioselective ortho-functionalization of aromatic rings. This bidentate directing group, which leverages a carboxylic acid and a tertiary amine, has shown significant promise in facilitating a range of carbon-carbon and carbon-heteroatom bond formations. We will delve into the mechanistic underpinnings of its directing effect, provide detailed protocols for its synthesis and application in palladium- and rhodium-catalyzed reactions, and discuss methods for its subsequent removal.

Introduction: The Power of Directing Groups in C-H Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the construction of complex organic molecules, streamlining synthetic routes and minimizing the need for pre-functionalized starting materials.[1][2] A key challenge in this field is achieving high regioselectivity. The use of directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, has proven to be a highly effective strategy to address this challenge.[1]

The ideal directing group should be easily installed, robust under the reaction conditions, and readily removable or convertible into another functional group.[3] this compound embodies these characteristics, featuring a carboxylic acid and a dimethylaminomethyl moiety. This bidentate chelation to a metal center forms a stable five-membered palladacycle or rhodacycle, facilitating the selective activation of the ortho-C-H bond of the benzoic acid ring.

Synthesis of the Directing Group: this compound

While a definitive, standalone protocol for the synthesis of this compound is not prominently featured in the literature, its preparation can be logically deduced from established synthetic methodologies. Two plausible routes are outlined below.

Protocol 2.1: Synthesis via Ortho-Lithiation and Carboxylation

This approach utilizes the known ability of the N,N-dimethylbenzylamine to undergo regioselective ortho-lithiation.

Workflow for Synthesis via Ortho-Lithiation

Start N,N-Dimethylbenzylamine Step1 Ortho-lithiation (n-BuLi, TMEDA, THF, -78 °C) Start->Step1 Intermediate Ortho-lithiated intermediate Step1->Intermediate Step2 Carboxylation (CO2 (s), then H3O+) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis of the directing group via ortho-lithiation.

Step-by-Step Protocol:

  • To a solution of N,N-dimethylbenzylamine (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours to ensure complete ortho-lithiation.

  • Quench the reaction by carefully adding an excess of crushed dry ice (solid CO₂).

  • Allow the mixture to warm to room temperature, then acidify with aqueous HCl (1 M) to a pH of approximately 5-6.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Protocol 2.2: Synthesis via Nucleophilic Substitution

This alternative route involves the reaction of a suitable benzoic acid derivative with dimethylamine.

Workflow for Synthesis via Nucleophilic Substitution

Start Methyl 2-(bromomethyl)benzoate Step1 Nucleophilic Substitution (Dimethylamine, solvent) Start->Step1 Intermediate Methyl 2-[(dimethylamino)methyl]benzoate Step1->Intermediate Step2 Hydrolysis (e.g., LiOH, THF/H2O) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis of the directing group via nucleophilic substitution.

Step-by-Step Protocol:

  • Dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in a suitable solvent such as THF or acetonitrile.

  • Add an excess of dimethylamine (as a solution in THF or as a gas) (≥ 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the resulting crude ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature until the ester hydrolysis is complete.

  • Acidify the reaction mixture with aqueous HCl (1 M) to pH 5-6.

  • Extract the product with an appropriate organic solvent, wash with brine, dry, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Mechanism of Ortho-C-H Functionalization

The directing effect of this compound is predicated on the formation of a stable five-membered cyclometalated intermediate. The carboxylic acid and the tertiary amine act as a bidentate ligand, coordinating to the metal center (e.g., Pd or Rh).

Proposed Catalytic Cycle for Pd-Catalyzed Ortho-Arylation

Pd(II) Pd(II) A [Substrate-Pd(II)] Complex Pd(II)->A 1. Coordination B Palladacycle Intermediate A->B 2. C-H Activation (Concerted Metalation-Deprotonation) C Pd(IV) Intermediate B->C 3. Oxidative Addition (Ar-X) D [Product-Pd(II)] Complex C->D 4. Reductive Elimination D->Pd(II) 5. Ligand Exchange (Product Release)

Caption: General mechanism for Pd-catalyzed ortho-arylation.

The catalytic cycle for a palladium-catalyzed ortho-arylation is generally believed to proceed through the following key steps:

  • Coordination: The this compound substrate coordinates to the Pd(II) catalyst through both the carboxylate and the dimethylamino groups.

  • C-H Activation: A concerted metalation-deprotonation (CMD) mechanism is often invoked, where the ortho-C-H bond is cleaved to form a stable five-membered palladacycle intermediate.

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The aryl group and the ortho-carbon of the benzoic acid ring couple via reductive elimination from the Pd(IV) center, forming the new C-C bond and regenerating a Pd(II) species.

  • Ligand Exchange: The arylated product dissociates from the palladium catalyst, which can then re-enter the catalytic cycle.

Rhodium-catalyzed reactions can proceed through different mechanisms, often involving Rh(I)/Rh(III) catalytic cycles.[4][5][6]

Application Notes and Protocols for Ortho-C-H Functionalization

The following protocols are representative examples for the application of this compound as a directing group in common C-H functionalization reactions. These are adapted from established procedures for similar directing groups and may require optimization for specific substrates.

Protocol 4.1: Palladium-Catalyzed Ortho-Arylation

This protocol describes a general procedure for the ortho-arylation of the directing group-containing benzoic acid with aryl halides.

Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add the this compound substrate (1.0 eq), aryl iodide or bromide (1.2-1.5 eq), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Purge the vessel with an inert gas and heat the reaction mixture at 100-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 1: Representative Examples of Ortho-Arylation of Benzoic Acids

EntryAryl HalideCatalyst SystemYield (%)Reference
14-IodotoluenePd(OAc)₂ / K₂CO₃85[7]
24-Bromoanisole[Ru(p-cymene)Cl₂]₂ / K₃PO₄78[8]
31-Iodo-4-nitrobenzenePd(OAc)₂ / Ag₂CO₃92[7]
42-BromopyridinePd(OAc)₂ / Cs₂CO₃65[7]

Note: Yields are illustrative and based on reactions with similar directing groups.

Protocol 4.2: Rhodium-Catalyzed Ortho-Alkylation

This protocol outlines a general procedure for the ortho-alkylation of the directing group-containing benzoic acid with alkenes.

Step-by-Step Protocol:

  • In a reaction tube, combine the this compound substrate (1.0 eq), the alkene (2.0-3.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 10 mol%).

  • Add a suitable solvent, such as 1,2-dichloroethane (DCE) or tert-amyl alcohol.

  • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • After cooling, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Table 2: Representative Examples of Ortho-Alkylation of Benzoic Acids

EntryAlkeneCatalyst SystemYield (%)Reference
1Styrene[RhCpCl₂]₂ / AgSbF₆75[9]
21-Octene[RhCpCl₂]₂ / Cu(OAc)₂68[9]
3Ethyl acrylate[RhCp*Cl₂]₂ / AgOAc82[9]

Note: Yields are illustrative and based on reactions with similar directing groups.

Protocol 4.3: Iridium-Catalyzed Ortho-Amination

This protocol provides a general method for the direct amination of the ortho-C-H bond.

Step-by-Step Protocol:

  • To a reaction vial, add the this compound substrate (1.0 eq), a sulfonyl azide (1.2 eq), [IrCp*Cl₂]₂ (2.5 mol%), and a silver salt co-catalyst (e.g., AgOAc, 20 mol%).

  • Add a solvent such as DCE or methanol.

  • Stir the reaction mixture at room temperature to 60 °C for 12-24 hours.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the ortho-aminated product.[10][11]

Removal of the Directing Group

A key advantage of the this compound directing group is its potential for facile removal, unmasking the ortho-functionalized benzoic acid.

Workflow for Directing Group Removal

Start Ortho-functionalized Product Step1 Decarboxylation (e.g., Heat, Cu catalyst) Start->Step1 Product1 Functionalized N,N-dimethylbenzylamine Step1->Product1 Step2 N-Demethylation (e.g., Von Braun reaction, H2/Pd) Product1->Step2 Product2 Functionalized Benzylamine/Toluene Step2->Product2

Caption: Potential pathways for directing group removal.

Potential Cleavage Strategies:

  • Decarboxylation: The carboxylic acid moiety can be removed under thermal or metal-catalyzed conditions (e.g., using copper salts) to yield the corresponding ortho-functionalized N,N-dimethylbenzylamine.[11]

  • N-Demethylation/Removal: The dimethylaminomethyl group can be more challenging to remove. Reductive conditions, such as catalytic hydrogenation (H₂/Pd), may lead to the cleavage of the C-N bond, yielding the corresponding toluene derivative. Alternatively, methods like the von Braun reaction could be employed for N-demethylation, followed by further transformations.

Conclusion

This compound represents a promising and versatile directing group for ortho-C-H functionalization. Its bidentate nature allows for the formation of stable metallacycle intermediates, enabling a range of palladium- and rhodium-catalyzed transformations with high regioselectivity. While further research is needed to fully explore its scope and optimize reaction conditions, the protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to harness the potential of this directing group in the synthesis of complex aromatic molecules.

References

Application Notes and Protocols for 2-[(Dimethylamino)methyl]benzoic Acid in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Ligand for Directed Catalysis

In the landscape of transition metal catalysis, the design of ligands that offer both high activity and precise selectivity is paramount. 2-[(Dimethylamino)methyl]benzoic acid emerges as a compelling bifunctional ligand, uniquely equipped to meet these challenges. Its structure, featuring a benzoic acid moiety and a tertiary benzylic amine, allows it to act as a robust, hemilabile, monoanionic bidentate ligand.

The core strength of this ligand lies in its ability to serve as a transient directing group. The nitrogen atom can coordinate to a metal center, positioning it in close proximity to a specific C-H bond on a substrate, thereby facilitating challenging C-H activation and functionalization reactions.[1][2] Simultaneously, the carboxylate group provides a stable anionic anchor to the metal center. This combination of a strong, coordinating amine and a weaker, potentially dissociable carboxylate arm (hemilability) is crucial for balancing catalyst stability with the reactivity needed to complete the catalytic cycle.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in key palladium-catalyzed transformations, including C-H activation and Suzuki-Miyaura cross-coupling reactions. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles.

Part 1: Synthesis of the Ligand

The synthesis of this compound is not commonly reported as a one-step procedure. A reliable two-step approach starting from commercially available 2-(aminomethyl)benzoic acid is recommended.

Protocol 1: Synthesis of this compound

This protocol details the exhaustive methylation of 2-(aminomethyl)benzoic acid using the Eschweiler-Clarke reaction, which employs formaldehyde as the carbon source and formic acid as the reductant. This method is advantageous due to its mild conditions and the use of readily available, inexpensive reagents.

Workflow for Ligand Synthesis

cluster_synthesis Ligand Synthesis Workflow start Start with 2-(aminomethyl)benzoic acid reagents Add Formic Acid & Formaldehyde start->reagents heat Heat Reaction Mixture (Reflux, ~100°C, 12h) reagents->heat workup Cool & Acidify (HCl) Evaporate to Dryness heat->workup purify Recrystallize from Ethanol/Water workup->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: General workflow for the synthesis of the target ligand.

Materials:

  • 2-(Aminomethyl)benzoic acid (1.0 equiv)

  • Formic acid (≥95%, 5.0 equiv)

  • Formaldehyde (37% solution in H₂O, 5.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-(aminomethyl)benzoic acid (e.g., 5.0 g, 33.1 mmol).

  • Reagent Addition: Add formic acid (6.3 mL, 165.5 mmol) followed by formaldehyde solution (12.4 mL, 165.5 mmol).

    • Causality Note: Formic acid serves as the reducing agent, while formaldehyde is the source of the methyl groups. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by formate.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring for 12 hours. The evolution of CO₂ gas should be observed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add 20 mL of concentrated HCl and evaporate the mixture to dryness under reduced pressure. This step removes excess formic acid and formaldehyde and converts the product to its hydrochloride salt.

  • Purification: Dissolve the crude solid in a minimum amount of hot water and recrystallize by the slow addition of ethanol. Filter the resulting white crystals, wash with cold ethanol, and dry under vacuum.

  • Analysis: Confirm the structure and purity of the product, this compound hydrochloride, by ¹H NMR, ¹³C NMR, and mass spectrometry. The free ligand can be obtained by neutralization with a suitable base.

Part 2: Application in Palladium-Catalyzed C-H Activation

The structure of this compound makes it an excellent ligand for directing C-H activation. When used with a palladium source, it can facilitate the formation of a stable five-membered palladacycle intermediate, directing functionalization to a specific site on a coupled substrate. This section provides a protocol for a model ortho-arylation reaction.

Catalytic Cycle for Directed C-H Arylation

The ligand facilitates a catalytic cycle where it first coordinates to the palladium(II) precursor. This complex then undergoes concerted metalation-deprotonation (CMD) with the substrate to form a palladacycle intermediate. Oxidative addition of an aryl halide, followed by reductive elimination, yields the arylated product and regenerates the active catalyst.

pd_pre Pd(OAc)₂ + Ligand pd_complex [L-Pd(II)-OAc] pd_pre->pd_complex Ligand Coordination palladacycle Palladacycle Intermediate [L-Pd(II)-Ar] pd_complex->palladacycle + Substrate - HOAc (CMD) substrate Substrate (Ar-H) oxidative_add [L-Pd(IV)-Ar(Ar')(X)] palladacycle->oxidative_add Oxidative Addition oxidative_add->pd_complex Reductive Elimination product Product (Ar-Ar') oxidative_add->product aryl_halide Aryl Halide (Ar'-X) aryl_halide->oxidative_add

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Protocol 2: Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine

This protocol describes the ortho-arylation of 2-phenylpyridine with 4-bromotoluene, a classic C-H activation transformation.

Materials:

  • 2-Phenylpyridine (1.0 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • This compound (Ligand, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (5 mol%), this compound (10 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. This is critical to prevent oxidation of the catalyst.[3]

  • Reagent Addition: Under a positive flow of inert gas, add 2-phenylpyridine (1.0 equiv), 4-bromotoluene (1.2 equiv), and anhydrous DMA (to achieve a 0.2 M concentration with respect to 2-phenylpyridine).

  • Reaction: Seal the flask and heat the mixture to 120 °C with vigorous stirring for 24 hours.

    • Causality Note: High temperature is often required to facilitate the rate-limiting C-H activation step. DMA is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and salts.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2-tolyl)phenylpyridine.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

While primarily a directing group, the bidentate nature of this compound also allows it to serve as an effective ancillary ligand in cross-coupling reactions like the Suzuki-Miyaura coupling. It can stabilize the palladium catalyst, potentially preventing the formation of palladium black and improving catalyst turnover.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol provides a general method for using the ligand in a standard Suzuki-Miyaura reaction.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • This compound (Ligand, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (2 mol%) and the ligand (4 mol%) and add them to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (to achieve 0.2 M concentration) via syringe.

    • Causality Note: The aqueous component is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The base (K₃PO₄) facilitates this step by forming a more nucleophilic boronate species.[3]

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to afford 4-methoxy-1,1'-biphenyl.

Part 4: Data Summary

The following table summarizes representative conditions for the catalytic applications described. Yields are based on typical outcomes for analogous systems reported in the literature and should be considered achievable targets.

Reaction Type Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%)
ortho-Arylation Pd(OAc)₂ (5%) / Ligand (10%)K₂CO₃DMA1202470 - 85
Suzuki-Miyaura Pd₂(dba)₃ (2%) / Ligand (4%)K₃PO₄Dioxane/H₂O1004 - 1285 - 98

References

Analytical methods for the quantification of 2-[(Dimethylamino)methyl]benzoic Acid using HPLC or GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2-[(Dimethylamino)methyl]benzoic Acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by a Senior Application Scientist

This document provides detailed analytical methods for the quantitative determination of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, and providing a framework for robust and reproducible results.

Introduction to this compound and Analytical Challenges

This compound is a substituted aromatic carboxylic acid. Its structure, featuring both a carboxylic acid group and a tertiary amine, presents unique challenges for chromatographic analysis. The amphoteric nature of the molecule, with a pKa for the carboxylic acid group and another for the tertiary amine, means its charge state is highly dependent on pH. This property significantly influences its retention behavior in reversed-phase HPLC and its volatility for GC analysis.

Accurate quantification of this analyte is critical in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). The choice between HPLC and GC-MS depends on the sample matrix, required sensitivity, and the available instrumentation.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueImplication for Analysis
Molecular Formula C10H13NO2---
Molecular Weight 179.22 g/mol Essential for mass spectrometry calculations.
Structure A benzoic acid with a dimethylaminomethyl substituent at the ortho position.The polar functional groups (carboxylic acid and tertiary amine) dictate the choice of chromatographic conditions.
pKa The molecule has two pKa values: one for the carboxylic acid (~3-5) and one for the tertiary amine (~9-10).Critical for HPLC mobile phase pH selection to control ionization and retention.
Solubility Soluble in polar organic solvents and aqueous solutions, with solubility being pH-dependent.Guides the selection of appropriate solvents for sample preparation and standards.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the analysis of this compound due to its non-volatile and polar nature. A reversed-phase HPLC method with UV or mass spectrometric detection is recommended.

Rationale for Method Development

The key to a successful HPLC separation of this analyte is controlling its ionization. By adjusting the mobile phase pH, we can ensure a consistent and reproducible retention time. A C18 column is a suitable starting point for reversed-phase chromatography, offering good retention for the aromatic ring. The addition of an organic modifier, such as acetonitrile or methanol, will be used to elute the analyte from the column.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a clean sample matrix.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution: 1 mg/mL of this compound in methanol

  • Working Standards: Prepared by serial dilution of the stock solution in the mobile phase.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 70% A: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Standards (Serial Dilution) stock->working inject Inject into HPLC working->inject sample Prepare Sample (Dilute in Mobile Phase) sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC-UV workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, the non-volatile nature of this compound necessitates a derivatization step to increase its volatility and thermal stability. Silylation is a common and effective derivatization technique for this purpose.

Rationale for Derivatization

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) will convert the polar -COOH and potentially the -N(CH3)2 groups into their trimethylsilyl (TMS) derivatives. This process masks the polar functional groups, making the analyte more volatile and suitable for GC analysis.

Experimental Protocol: GC-MS

Objective: To quantify this compound in a complex matrix, requiring the selectivity of mass spectrometry.

Instrumentation and Materials:

  • GC-MS system

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Derivatization Reagent: BSTFA with 1% TMCS

  • Solvent: Acetonitrile (anhydrous)

  • Standard Stock Solution: 1 mg/mL of this compound in acetonitrile

Derivatization and GC-MS Conditions:

ParameterCondition
Derivatization To 100 µL of sample/standard, add 100 µL of BSTFA + 1% TMCS. Heat at 70°C for 30 min.
GC Inlet Temp 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Carrier Gas Helium, 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-500 m/z

Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Prepare Sample/Standard in Acetonitrile derivatize Add BSTFA + 1% TMCS Heat at 70°C sample->derivatize inject Inject Derivatized Sample derivatize->inject separate GC Separation (DB-5ms Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect extract Extract Ion Chromatogram detect->extract calibrate Generate Calibration Curve extract->calibrate quantify Quantify Analyte calibrate->quantify

Caption: GC-MS workflow including derivatization.

Method Validation

To ensure the reliability of the analytical data, the chosen method must be validated according to established guidelines. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.

Validation Parameters

A summary of the key validation parameters is provided below. Each parameter should be assessed using a series of experiments.

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference at the retention time of the analyte.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature.

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis. HPLC-UV is a straightforward and robust method for relatively clean sample matrices. For more complex matrices or when higher selectivity is required, GC-MS with derivatization is a powerful alternative. Both methods, when properly developed and validated, can provide accurate and reliable quantitative data.

The Strategic Utility of 2-[(Dimethylamino)methyl]benzoic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Directed C-H Functionalization

In the landscape of contemporary organic synthesis, the quest for atom-economical and regioselective methods for the construction of complex molecular architectures is paramount. Transition-metal-catalyzed C-H bond activation has emerged as a powerful strategy, enabling the direct transformation of ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds. A key element in achieving high regioselectivity in these transformations is the use of directing groups, which position the metal catalyst in close proximity to a specific C-H bond.

2-[(Dimethylamino)methyl]benzoic acid is a bifunctional molecule poised to be a highly versatile building block in this context. It possesses two key functional motifs: a tertiary amine and a carboxylic acid. The ortho-disposed dimethylaminomethyl group is a well-established directing group for C-H functionalization reactions, capable of forming stable cyclometalated intermediates with transition metals like palladium. This chelation-assisted strategy facilitates the selective activation of the C-H bond at the adjacent ortho position of the aromatic ring, paving the way for a variety of coupling reactions.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application as a directing group in palladium-catalyzed C-H arylation. We will delve into the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for its implementation.

The Dimethylaminomethyl Group as a Directing Moiety

The efficacy of the dimethylaminomethyl group as a directing group stems from its ability to coordinate to a transition metal center, forming a stable five-membered palladacycle intermediate. This pre-coordination brings the catalytic center into close proximity to the otherwise unreactive C-H bond at the ortho position, facilitating its cleavage in the rate-determining step of the catalytic cycle.

G cluster_0 Catalytic Cycle for Ortho-Arylation A Pd(OAc)₂ Precatalyst B [Pd(II)-Substrate Complex] A->B Coordination C Palladacycle Intermediate (C-H Activation) B->C C-H Activation D [Pd(IV) Intermediate] (Oxidative Addition) C->D Ar-I E Product (Reductive Elimination) D->E Reductive Elimination F Regenerated Pd(II) Catalyst E->F Product Release F->B Re-entry into cycle

Figure 1. A simplified catalytic cycle for the palladium-catalyzed ortho-arylation directed by the dimethylaminomethyl group.

The N,N-dimethylbenzylamine moiety has been successfully employed as a directing group in a variety of ortho-functionalization reactions, including arylation, olefination, borylation, carbonylation, and silylation.[1] This versatility underscores the potential of this compound as a valuable starting material for generating a diverse library of substituted benzoic acid derivatives. Furthermore, the dimethylaminomethyl group can be subsequently transformed into other useful functionalities, such as amides, aldehydes, or alkenes, enhancing the synthetic utility of the functionalized products.[1]

Application in Palladium-Catalyzed Ortho-Arylation

A prime application of this compound is in the palladium-catalyzed direct arylation of the ortho C-H bond. This reaction allows for the straightforward synthesis of 2-aryl-6-[(dimethylamino)methyl]benzoic acids, which are valuable intermediates in medicinal chemistry and materials science.

Protocol: Palladium-Catalyzed Ortho-Arylation of this compound with Aryl Iodides

This protocol is adapted from established procedures for the ortho-arylation of N,N-dimethylbenzylamines and is expected to be effective for the target substrate.[2][3] Optimization may be required for specific aryl iodide coupling partners.

Materials:

  • This compound

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Silver acetate (AgOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired aryl iodide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), copper(II) acetate monohydrate (0.2 mmol, 20 mol%), and silver acetate (2.0 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (5.0 mL) to the reaction vessel.

  • Reaction: Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-arylated product.

Causality Behind Experimental Choices:

  • Palladium(II) acetate: A common and effective palladium precatalyst for C-H activation reactions.

  • Copper(II) acetate and Silver acetate: These additives often act as oxidants and halide scavengers, facilitating the regeneration of the active palladium catalyst and improving reaction yields.[2][4]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is effective in dissolving the reactants and promoting the desired transformation.

  • Inert Atmosphere: Prevents the degradation of the catalyst and sensitive reagents.

  • Elevated Temperature: Provides the necessary thermal energy to overcome the activation barrier for C-H bond cleavage.

Expected Scope and Limitations

Based on analogous studies with N,N-dimethylbenzylamines, this protocol is expected to be applicable to a range of aryl iodides bearing both electron-donating and electron-withdrawing substituents.[2][3]

EntryAryl IodideExpected ProductRepresentative Yield (%)
1Iodobenzene2-phenyl-6-[(dimethylamino)methyl]benzoic acid75-85
24-Iodotoluene2-(p-tolyl)-6-[(dimethylamino)methyl]benzoic acid70-80
34-Iodoanisole2-(4-methoxyphenyl)-6-[(dimethylamino)methyl]benzoic acid65-75
44-Iodonitrobenzene2-(4-nitrophenyl)-6-[(dimethylamino)methyl]benzoic acid50-60

Table 1. Representative scope of the palladium-catalyzed ortho-arylation of this compound with various aryl iodides. Yields are estimated based on similar reported transformations.

Interplay of Directing Groups:

An important consideration for this compound is the presence of two potential directing groups: the dimethylaminomethyl group and the carboxylic acid. The tertiary amine is generally a stronger directing group for palladium-catalyzed C-H activation than a carboxylic acid. Therefore, functionalization is expected to occur predominantly at the ortho position to the dimethylaminomethyl group. However, the carboxylic acid can still influence the reactivity and may participate in chelation to the metal center, potentially affecting the reaction kinetics and selectivity.

Conclusion

This compound is a promising and versatile building block for the synthesis of highly substituted aromatic compounds. Its ability to act as a directing group in palladium-catalyzed C-H functionalization reactions, particularly ortho-arylation, provides a direct and efficient route to valuable synthetic intermediates. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this valuable reagent in their synthetic endeavors.

References

Protocols for the derivatization of the carboxylic acid group of 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the strategic modification of lead compounds is a cornerstone of innovation. 2-[(Dimethylamino)methyl]benzoic Acid is a molecule of significant interest due to its unique structural arrangement, featuring a carboxylic acid group and a tertiary amine positioned ortho to each other. This specific orientation presents both challenges and opportunities for chemical derivatization. The carboxylic acid is a versatile handle for forming esters, amides, and other functional groups, enabling the modulation of a compound's physicochemical properties, such as solubility, stability, and biological activity.

This guide provides a detailed exploration of reliable protocols for the derivatization of the carboxylic acid moiety of this compound. We will delve into the mechanistic rationale behind procedural choices, addressing the inherent challenges posed by this substrate, and offer step-by-step methodologies for key transformations.

The Structural Challenge: Steric Hindrance vs. Intramolecular Catalysis

The primary consideration when designing a synthesis involving this compound is the interplay between the carboxylic acid and the adjacent dimethylaminomethyl group.

  • Steric Hindrance: The bulky ortho substituent can physically obstruct the approach of reagents to the carboxylic acid's carbonyl carbon, potentially slowing down or inhibiting reactions that proceed smoothly with less hindered benzoic acids.

  • Intramolecular Catalysis (Neighboring Group Participation): Conversely, the tertiary amine is a basic and nucleophilic center that can potentially assist in the reaction. By acting as an intramolecular general base, it can deprotonate incoming nucleophiles or activate the carboxylic acid, accelerating the derivatization.[1] The spatial proximity of the amine to the carboxylic acid makes this an important factor to consider.[2][3]

The choice of derivatization strategy must therefore be carefully considered to either overcome the steric barrier or harness the potential for intramolecular catalysis.

G cluster_main Key Considerations for Derivatization cluster_effects Potential Effects Molecule This compound Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Reaction Site Amine Tertiary Amine (-NMe2) Molecule->Amine Influencing Group (ortho) StericHindrance Steric Hindrance (Negative Effect) Amine->StericHindrance Blocks Reagents Catalysis Intramolecular Catalysis (Positive Effect) Amine->Catalysis Assists Reaction

Caption: Duality of the ortho-dimethylaminomethyl group.

Section 1: Esterification Protocols

Esterification is a fundamental transformation for modifying carboxylic acids. We present three robust methods, each with distinct advantages for the target substrate.

Protocol 1.1: Fischer-Speier Esterification

This classic method relies on an acid catalyst and a large excess of an alcohol to drive the equilibrium toward the ester product. It is a cost-effective and straightforward starting point.[4][5]

Principle: The reaction is initiated by protonation of the carboxylic acid's carbonyl oxygen by a strong acid (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. The reaction is reversible, and according to Le Châtelier's principle, using the alcohol as the solvent or removing water as it forms shifts the equilibrium to favor ester formation.[6]

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a 100 mL round-bottomed flask, add this compound (e.g., 5.0 g, 1 equivalent).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., 50 mL of methanol for the methyl ester).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.5 mL). The tertiary amine will be protonated, and the mixture may warm slightly.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 150 mL of ice-cold water.

  • Workup - Neutralization: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. This deprotonates the ammonium salt and neutralizes the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the product via column chromatography on silica gel if necessary.

Protocol 1.2: Mitsunobu Reaction

For substrates that are sensitive to strong acid or prone to side reactions at high temperatures, the Mitsunobu reaction offers a powerful and mild alternative for ester formation.[7] It is particularly effective for sterically hindered alcohols and can also be beneficial for hindered carboxylic acids.[8]

Principle: This reaction couples an alcohol and a carboxylic acid using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds under neutral conditions and at low temperatures, forming an oxyphosphonium salt intermediate that is readily displaced by the carboxylate nucleophile.[9]

Detailed Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equiv.), the desired alcohol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 equiv.) dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by adding a small amount of water. Remove the THF under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide and the reduced hydrazide, which can be removed by column chromatography on silica gel.

Protocol 1.3: Acyl Chloride Formation and Subsequent Esterification

This two-step approach involves activating the carboxylic acid by converting it into a highly reactive acyl chloride, which then readily reacts with an alcohol to form the ester. This is often the most effective method for overcoming significant steric hindrance.

Principle: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid to an acyl chloride. This intermediate is a potent electrophile that reacts rapidly with even weakly nucleophilic alcohols.

Detailed Step-by-Step Methodology:

Step A: Acyl Chloride Formation

  • Reaction Setup: In a fume hood, suspend this compound (1 equiv.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add oxalyl chloride (1.5 equiv.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Vigorous gas evolution (CO₂, CO, HCl) will occur.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until gas evolution ceases and a clear solution is formed.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride hydrochloride salt. Proceed immediately to the next step.

Step B: Ester Formation

  • Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Nucleophile Addition: Add the desired alcohol (1.2 equiv.) followed by a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) to neutralize the HCl salt and the HCl generated during the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.

G cluster_ester General Esterification Workflow Start Carboxylic Acid Intermediate Activated Intermediate (e.g., Protonated Carbonyl, Oxyphosphonium Salt, Acyl Chloride) Start->Intermediate Activation Step End Ester Product Intermediate->End Nucleophilic Attack by Alcohol G cluster_amide Amidation Workflow via Coupling Reagent Acid Carboxylic Acid ActiveEster Active Ester Intermediate Acid->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->ActiveEster Amide Amide Product ActiveEster->Amide Coupling Amine Amine Nucleophile Amine->Amide

References

Application Notes and Protocols for the Development of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of developing a novel biologically active compound from a mere concept to a potential therapeutic agent is a complex, multi-faceted endeavor. It requires a systematic and iterative process of discovery, characterization, and optimization. This guide provides an in-depth overview of the critical stages and key experimental protocols involved in this process, designed for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices and the integration of various disciplines to navigate the path of drug discovery with scientific rigor.

The modern drug discovery pipeline relies on a "fail early, fail cheap" strategy, which emphasizes the early identification of compounds with undesirable properties to minimize attrition in later, more expensive stages of development.[1][2] This is achieved through a series of integrated assays and analyses that evaluate a compound's activity, selectivity, and drug-like properties.

I. The Drug Discovery and Development Pipeline: A Conceptual Overview

The development of a biologically active compound follows a well-defined, albeit often non-linear, path. Understanding this workflow is crucial for contextualizing the individual experimental protocols detailed later in this guide.

DrugDiscoveryPipeline cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_ID Hit Identification HTS->Hit_ID Data Analysis Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead SAR Analysis Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Iterative Design & Synthesis ADMET ADME/Tox Profiling Lead_Opt->ADMET In Vitro & In Silico Screening In_Vivo In Vivo Efficacy & Safety ADMET->In_Vivo Pharmacokinetics & Pharmacodynamics Candidate_Selection Candidate Selection In_Vivo->Candidate_Selection Data Review Phase_I Phase I Trials Candidate_Selection->Phase_I IND Filing Phase_II Phase II Trials Phase_I->Phase_II Safety & Dosing Phase_III Phase III Trials Phase_II->Phase_III Efficacy & Side Effects Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval NDA/BLA Submission LeadOptimizationCycle Design Design Analogs (SAR, In Silico) Synthesis Chemical Synthesis Design->Synthesis Prioritized Compounds Testing In Vitro & In Vivo Assays Synthesis->Testing New Analogs Analysis SAR Analysis & Data Interpretation Testing->Analysis Biological Data Analysis->Design Refined SAR

References

Application Notes & Protocols: The Utility of 2-[(Dimethylamino)methyl]benzoic Acid as a Scaffold for Novel Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course Beyond Opioids

The landscape of pain management is at a critical juncture. For decades, the therapeutic arsenal has been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. While effective to varying degrees, their clinical utility is often curtailed by significant adverse effects, including gastrointestinal and cardiovascular risks for NSAIDs, and the profound societal impact of tolerance, dependence, and addiction associated with opioids.[1] This reality has catalyzed an urgent, global search for novel, non-opioid analgesics with improved efficacy and safety profiles.[2][3]

Mechanism-specific therapies, which target the distinct molecular pathways driving pain, represent the frontier of analgesic development.[3] This approach moves beyond broad suppression to a more precise modulation of the underlying pathophysiology of nociceptive, inflammatory, and neuropathic pain.[2][4] In this context, the identification of versatile chemical scaffolds—molecular frameworks that can be systematically modified—is a cornerstone of modern medicinal chemistry.

This document introduces 2-[(Dimethylamino)methyl]benzoic Acid as a compelling starting scaffold for the design of new analgesic drug candidates. Its structure is deceptively simple yet holds significant potential. It features a benzoic acid group, a motif present in some anti-inflammatory agents, and a tertiary amine side chain, a common pharmacophore in local anesthetics and other neurologically active compounds.[5] This unique combination suggests the possibility of designing derivatives that can interact with key targets in the pain signaling cascade.

These application notes provide a conceptual and practical framework for researchers, scientists, and drug development professionals. We will explore the rationale for using this scaffold, detail protocols for the synthesis and evaluation of its derivatives, and outline a strategic workflow for advancing a hit compound toward a viable drug candidate.

Section 1: The Scientific Rationale - A Scaffold of Potential

The promise of this compound lies in its structural versatility, which allows for the exploration of multiple, high-value molecular targets implicated in pain transmission and modulation. Based on its constituent pharmacophores, derivatives of this scaffold can be rationally designed to interact with several key classes of ion channels and receptors.

Hypothesized Molecular Targets for Scaffold Derivatives
  • Voltage-Gated Sodium Channels (VGSCs): These channels are fundamental to the initiation and propagation of action potentials in neurons.[6] Subtypes like NaV1.7 and NaV1.8 are preferentially expressed in peripheral nociceptors, making them prime targets for analgesics that could avoid the central nervous system side effects of non-selective blockers.[7][8] Drugs that block these channels are already established in the management of neuropathic pain.[9] The tertiary amine moiety of the scaffold is a key feature that can be modified to achieve potent, state-dependent blockade of VGSCs.

  • Transient Receptor Potential (TRP) Channels: The TRP family, particularly TRPV1 (the capsaicin receptor), acts as a molecular integrator of noxious heat, acid, and chemical stimuli at the peripheral terminals of sensory neurons.[10][11] The expression and sensitivity of TRPV1 are often upregulated in inflammatory and neuropathic pain states.[11] Consequently, TRPV1 antagonists have been a major focus of analgesic research.[2][10][12][13][14]

  • GABAA Receptors: As the primary mediators of fast inhibitory neurotransmission in the central nervous system, enhancing the function of GABAA receptors can dampen neuronal hyperexcitability that characterizes chronic pain states.[15][16][17][18] While classical benzodiazepines have limiting side effects, subtype-selective positive allosteric modulators of GABAA receptors (e.g., targeting α2/α3 subunits) have shown profound analgesic effects in preclinical models without significant sedation.[15][16]

  • N-Methyl-D-Aspartate (NMDA) Receptors: These glutamate receptors are critical for synaptic plasticity and play a key role in the process of central sensitization, a state of nervous system hyperexcitability that contributes to the maintenance of chronic pain.[19][20][21] While non-selective NMDA antagonists are limited by severe side effects, targeting specific subunits (like NR2B) or modulating receptor function at peripheral sites offers a more refined therapeutic strategy.[20][22]

// Annotations for Drug Targets node [shape=plaintext, fontcolor="#202124", fontsize=10]; T1 [label="Target 1:\nVGSC Blockers"]; T2 [label="Target 2:\nTRPV1 Antagonists"]; T3 [label="Target 3:\nNMDA Antagonists"]; T4 [label="Target 4:\nGABA-A Modulators"];

T1 -> VGSC [color="#EA4335", style=dashed, arrowhead=tee]; T2 -> TRPV1 [color="#EA4335", style=dashed, arrowhead=tee]; T3 -> NMDA [color="#EA4335", style=dashed, arrowhead=tee]; T4 -> GABA_R [color="#34A853", style=dashed, arrowhead=open]; } } Figure 1: Key molecular targets in pain signaling pathways that can be modulated by derivatives of the this compound scaffold.

Section 2: Application Protocol - Synthesis of a Focused Derivative Library

The core of a successful drug discovery campaign is the ability to rapidly and efficiently synthesize a diverse set of chemical analogs to probe the structure-activity relationship (SAR). The this compound scaffold is amenable to several straightforward chemical modifications.

Workflow: From Scaffold to Screenable Compound

This protocol describes a general workflow for creating an amide derivative, a common modification to enhance biological activity and modulate physicochemical properties.

Causality Note: The conversion of the carboxylic acid to an amide is a critical step. Carboxylic acids are often ionized at physiological pH, which can limit membrane permeability. Amides are generally more neutral and can engage in different hydrogen bonding interactions with a target protein, potentially increasing binding affinity.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • Objective: To convert the relatively unreactive carboxylic acid into a more reactive intermediate (e.g., an acyl chloride).

    • Protocol:

      • Dissolve 1.0 equivalent of this compound in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

      • Cool the solution to 0 °C using an ice bath.

      • Add 1.1 equivalents of oxalyl chloride or thionyl chloride dropwise. Add a catalytic amount of N,N-Dimethylformamide (DMF).

      • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Validation: Monitor the reaction by thin-layer chromatography (TLC) or by taking a small aliquot, quenching it with methanol, and analyzing for methyl ester formation via LC-MS.

  • Amide Bond Formation:

    • Objective: To couple the activated acyl chloride with a primary or secondary amine to form the desired amide.

    • Protocol:

      • In a separate flask, dissolve 1.2 equivalents of the desired amine (R¹R²NH) and 1.5 equivalents of a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) in the same anhydrous solvent.

      • Cool this amine solution to 0 °C.

      • Slowly add the acyl chloride solution from Step 1 to the amine solution dropwise.

      • Allow the reaction to stir at room temperature for 2-16 hours until completion.

    • Validation: Monitor the disappearance of the acyl chloride and the formation of the product by TLC or LC-MS.

  • Workup and Purification:

    • Objective: To isolate and purify the final amide compound.

    • Protocol:

      • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid.

      • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • Purify the crude product using flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).

    • Validation: Assess the purity of the collected fractions by TLC or LC-MS. Combine pure fractions and remove the solvent.

  • Final Characterization:

    • Objective: To confirm the structure and purity of the final compound.

    • Protocol: Characterize the purified compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

    • Validation: Purity should be ≥95% as determined by HPLC or LC-MS analysis before submission for biological screening.

Section 3: Application Protocol - A Tiered In Vitro Screening Cascade

Once a library of derivatives has been synthesized, a systematic screening process is required to identify "hits" and characterize their pharmacological activity. A tiered approach is most efficient, starting with high-throughput methods to identify activity and progressing to more complex, lower-throughput assays to confirm the mechanism of action.[23]

Tier 1: Primary High-Throughput Screening (HTS)
  • Objective: To rapidly screen the compound library against the hypothesized targets to identify initial "hits" that show activity at a single, high concentration (typically 1-10 µM).

  • Protocol (Example: TRPV1 Antagonist Screen):

    • Cell Culture: Plate HEK293 cells stably expressing human TRPV1 in 384-well microplates.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Use an automated liquid handler to add test compounds (dissolved in DMSO and diluted in assay buffer) to the wells. Incubate for a specified period (e.g., 15-30 minutes).

    • Agonist Challenge: Add a known TRPV1 agonist, such as capsaicin, at a concentration that elicits a sub-maximal response (EC₈₀).[10]

    • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence imaging plate reader (FLIPR).

  • Data Analysis: Antagonists will reduce or eliminate the fluorescence signal induced by the capsaicin challenge. Calculate the percent inhibition for each compound relative to positive (known antagonist) and negative (vehicle) controls. Hits are typically defined as compounds showing >50% inhibition.

Tier 2: Dose-Response and Potency Determination
  • Objective: To determine the potency (IC₅₀ or EC₅₀) of the "hits" identified in Tier 1.

  • Protocol:

    • Perform the same assay as in Tier 1.

    • Instead of a single concentration, test each hit compound across a range of concentrations (e.g., an 8-point, 3-fold serial dilution starting from 30 µM).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect).

Tier 3: Mechanism of Action Confirmation via Electrophysiology
  • Objective: To provide definitive confirmation of the compound's effect on ion channel or receptor function. Patch-clamp electrophysiology is the gold standard.[23]

  • Protocol (Example: VGSC Blockade):

    • Cell Preparation: Use cultured dorsal root ganglion (DRG) neurons or a cell line expressing the specific sodium channel subtype of interest (e.g., NaV1.7).

    • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell.

    • Voltage Protocol: Apply a voltage protocol that elicits sodium currents. For state-dependent blockers, this may involve holding the cell at different membrane potentials to probe resting vs. inactivated states.

    • Compound Application: Perfuse the cell with a known concentration of the test compound and measure the change in the elicited sodium current.

    • Data Analysis: Quantify the reduction in current amplitude. Perform dose-response experiments to calculate an IC₅₀. The voltage-protocol can reveal if the block is use-dependent, a desirable property for targeting hyperactive neurons in pain states.

Parameter Assay Type Description Typical Output
Primary Activity High-Throughput Screen (HTS)Single-point screen to identify hits.% Inhibition
Potency Dose-Response Assay (e.g., FLIPR)Measures the concentration-dependent effect of a compound.IC₅₀ / EC₅₀ (µM or nM)
Functional Mechanism Patch-Clamp ElectrophysiologyGold-standard measurement of ion channel/receptor currents.IC₅₀, mechanism (e.g., use-dependence), subtype selectivity

Section 4: Application Protocol - Preclinical In Vivo Efficacy Testing

Compounds that demonstrate promising potency and a clear mechanism of action in vitro must then be evaluated for analgesic efficacy in living systems.[1][23] Preclinical animal models of pain are essential for this validation step, as they incorporate the complexities of pharmacokinetics and systemic biological responses.[24]

Model Selection: Matching the Model to the Clinical Pain Type

The choice of animal model is critical and should be guided by the compound's hypothesized mechanism of action.[25]

  • Acute Nociceptive Pain: Models a protective physiological pain response.

  • Inflammatory Pain: Models pain resulting from tissue injury and inflammation (e.g., arthritis).[24][26]

  • Neuropathic Pain: Models chronic pain caused by nerve damage (e.g., diabetic neuropathy, postherpetic neuralgia).[24][25][26]

Protocol 1: Hot Plate Test (Acute Nociceptive Pain)
  • Rationale: This test assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics, like opioids.[25][27] It measures the latency of a pain response.

  • Methodology:

    • Place a mouse or rat on a metal surface maintained at a constant noxious temperature (e.g., 55 ± 0.5 °C).

    • Start a timer and observe the animal for nocifensive behaviors (e.g., licking a hind paw, jumping).

    • Record the latency (in seconds) to the first response. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

    • Administer the test compound (e.g., via intraperitoneal injection) or vehicle.

    • Measure the response latency at set time points after administration (e.g., 30, 60, 90 minutes).

  • Data Analysis: Efficacy is often expressed as the Percent Maximum Possible Effect (%MPE), calculated as: [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.

Protocol 2: Formalin Test (Inflammatory & Nociceptive Pain)
  • Rationale: This model is unique as it produces a biphasic pain response. Phase 1 (0-10 min) is due to direct activation of nociceptors (neurogenic pain), while Phase 2 (20-40 min) involves an inflammatory response and central sensitization.[25] This allows for the differentiation of compounds acting on acute pain versus those with anti-inflammatory or anti-sensitization properties.

  • Methodology:

    • Briefly restrain a mouse or rat and inject a dilute formalin solution (e.g., 20 µL of 5% formalin) into the plantar surface of a hind paw.

    • Immediately place the animal in an observation chamber.

    • Record the cumulative time (in seconds) the animal spends licking or flinching the injected paw during Phase 1 and Phase 2.

    • Test compounds are administered prior to the formalin injection.

  • Data Analysis: Compare the total licking/flinching time in the drug-treated group to the vehicle-treated group for each phase. A significant reduction in time indicates an analgesic effect.

Protocol 3: Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
  • Rationale: This is a widely used model of neuropathic pain that mimics symptoms like allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response) resulting from peripheral nerve damage.[27][28]

  • Methodology:

    • Surgery: Anesthetize a rat and expose the sciatic nerve. Place 4 loose ligatures around the nerve, causing a mild constriction.

    • Recovery: Allow the animal to recover for 7-14 days, during which time neuropathic pain behaviors develop.

    • Behavioral Testing (Mechanical Allodynia):

      • Place the animal on an elevated mesh floor.

      • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw until the animal withdraws its paw.

      • The lowest force that elicits a withdrawal response is the Paw Withdrawal Threshold (PWT). In neuropathic animals, this threshold is significantly lower than in sham-operated animals.

    • Drug Testing: Administer the test compound and measure the PWT at various time points to see if the drug can reverse the allodynia (i.e., increase the PWT).

  • Data Analysis: Compare the PWT in drug-treated animals to their own baseline and to vehicle-treated controls.

Pain Model Pain Type Represented Primary Endpoint Standard Positive Control
Hot Plate Test Acute Nociceptive / ThermalPaw Lick/Jump Latency (sec)Morphine
Formalin Test Inflammatory / NeurogenicPaw Licking Time (sec)Morphine, Indomethacin
CCI Model NeuropathicPaw Withdrawal Threshold (g)Gabapentin, Pregabalin

Section 5: The Path Forward - Iterative Drug Discovery

The data gathered from these in vitro and in vivo protocols do not represent an end but rather a critical input for the iterative cycle of drug discovery. The goal is to establish a clear Structure-Activity Relationship (SAR), where specific chemical modifications are correlated with changes in potency, selectivity, and efficacy.

The Cycle of Lead Optimization:

  • Design: Based on initial results, medicinal chemists design new analogs. For example, if a compound shows good potency but poor solubility, modifications will be made to improve its physicochemical properties without sacrificing activity.

  • Synthesize: The new analogs are synthesized using the protocols outlined in Section 2.

  • Test: The new compounds are run through the in vitro and in vivo screening cascades (Sections 3 & 4).

  • Analyze: The new data is integrated with existing data to refine the SAR model. This analysis informs the next round of design.

This cycle is repeated, progressively improving the compound's profile until a "lead candidate" is identified that meets the rigorous criteria for potency, selectivity, efficacy, and safety required to advance toward clinical development.

Conclusion

The development of novel, non-opioid analgesics is one of the most pressing challenges in modern medicine. Success requires a combination of rational design, systematic evaluation, and a deep understanding of the underlying biology of pain. The this compound scaffold offers a promising and structurally versatile starting point for such endeavors. By applying the integrated protocols for synthesis, in vitro pharmacology, and in vivo efficacy testing detailed in these notes, research teams can systematically explore the potential of this scaffold, identify novel mechanisms of analgesia, and ultimately contribute to the development of the next generation of pain therapeutics.

References

Troubleshooting & Optimization

How to improve the yield and purity of 2-[(Dimethylamino)methyl]benzoic Acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(Dimethylamino)methyl]benzoic Acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity of this valuable synthetic intermediate.

Introduction

This compound is a zwitterionic compound, meaning it contains both acidic (carboxylic acid) and basic (tertiary amine) functional groups. This dual nature presents unique challenges in its synthesis and purification. This guide will address two common synthetic pathways and the typical issues encountered in each.

Synthetic Pathways Overview:

  • Route A: Nucleophilic Substitution. This two-step route involves the initial benzylic bromination of o-toluic acid to yield 2-(bromomethyl)benzoic acid, followed by a nucleophilic substitution reaction with dimethylamine.

  • Route B: Reductive Amination. This one-pot approach involves the reaction of 2-formylbenzoic acid with dimethylamine in the presence of a reducing agent.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the synthetic route.

Route A: Nucleophilic Substitution Pathway

This route first involves the formation of a benzylic bromide, which is then reacted with dimethylamine.

Nucleophilic Substitution Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Purification Start Start o-Toluic_Acid o-Toluic Acid Start->o-Toluic_Acid Bromination Bromination (e.g., NBS, AIBN) o-Toluic_Acid->Bromination Intermediate 2-(Bromomethyl)benzoic Acid Bromination->Intermediate Low_Yield_Bromination Low_Yield_Bromination Bromination->Low_Yield_Bromination Substitution Nucleophilic Substitution Intermediate->Substitution Side_Products_Bromination Impure Intermediate? Intermediate->Side_Products_Bromination Dimethylamine Dimethylamine Dimethylamine->Substitution Crude_Product Crude Product Substitution->Crude_Product Low_Yield_Substitution Low Yield? Substitution->Low_Yield_Substitution Purification Purification (pH adjustment, recrystallization) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product Purification_Issues Purification Difficulty? Purification->Purification_Issues

Caption: Troubleshooting workflow for the nucleophilic substitution pathway.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-(Bromomethyl)benzoic Acid (Step 1) - Incomplete reaction. - Insufficient radical initiator (e.g., AIBN) or light source for photochemical reactions. - Degradation of the product.- Increase reaction time or temperature cautiously. - Ensure the radical initiator is fresh and used in the correct stoichiometric amount. For photochemical reactions, ensure the lamp is functioning correctly. - Avoid prolonged heating, which can lead to side reactions.
Presence of Impurities After Bromination (Step 1) - Dibrominated product: Over-bromination of the methyl group. - Ring-brominated isomers: Reaction occurring on the aromatic ring. - Lactone formation (Phthalide): Intramolecular cyclization of the product.[1]- Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide, NBS).[1] - Use a non-polar solvent like carbon tetrachloride or benzene to suppress ionic reactions on the ring.[1] The reaction should be carried out under radical conditions (light or radical initiator). - Work up the reaction mixture promptly and avoid high temperatures during purification to minimize cyclization.
Low Yield of this compound (Step 2) - Incomplete reaction: The nucleophilic substitution may be slow. - Side reactions: Elimination reaction to form an exocyclic methylene compound. - Loss during workup: The zwitterionic nature of the product can make extraction difficult.- Increase the reaction temperature or time. The use of a polar aprotic solvent like DMF can accelerate SN2 reactions. - Use a non-hindered base to neutralize the HBr formed during the reaction. Using an excess of dimethylamine can also serve this purpose. - Avoid standard liquid-liquid extraction with immiscible organic solvents. Adjust the pH of the aqueous solution to the isoelectric point to precipitate the product.
Difficulty in Purifying the Final Product - Product is a zwitterion: It may be soluble in the aqueous phase and not easily extracted into organic solvents.[2] - Presence of inorganic salts: From pH adjustment during workup.- Isoelectric Point Precipitation: Adjust the pH of the aqueous solution carefully. The product should be least soluble at its isoelectric point (pI). - Recrystallization: Use a polar solvent system like water-ethanol or water-isopropanol for recrystallization.[2] - Ion-Exchange Chromatography: This is an effective method for separating zwitterionic compounds from salts and other impurities.[3][4]
Route B: Reductive Amination Pathway

This pathway involves the direct reaction of 2-formylbenzoic acid with dimethylamine, followed by in-situ reduction of the resulting iminium ion.

Reductive Amination Workflow cluster_0 One-Pot Reaction cluster_1 Purification Start Start Reactants 2-Formylbenzoic Acid + Dimethylamine Start->Reactants Imine_Formation Iminium Ion Formation (Acid Catalyst) Reactants->Imine_Formation Reduction Reduction (e.g., NaBH3CN) Imine_Formation->Reduction Crude_Product Crude Product Reduction->Crude_Product Incomplete_Reaction Incomplete Reaction? Reduction->Incomplete_Reaction Side_Products Side Products? Reduction->Side_Products Low_Yield Low_Yield Reduction->Low_Yield Purification Purification (pH adjustment, recrystallization) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Troubleshooting workflow for the reductive amination pathway.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Inefficient iminium ion formation: The equilibrium may not favor the iminium ion. - Decomposition of reagents: The aldehyde or reducing agent may be unstable under the reaction conditions. - Loss during workup: Similar to Route A, the zwitterionic nature of the product makes extraction challenging.- The reaction is often facilitated by a mild acid catalyst. Ensure the pH is weakly acidic.[5] - Use a stable reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is stable in weakly acidic conditions and selectively reduces the iminium ion over the aldehyde.[6] - Employ purification techniques suitable for zwitterions as described for Route A.
Incomplete Reaction (Starting Aldehyde Remains) - Ineffective reducing agent: The reducing agent may not be potent enough or may have decomposed. - Reversibility of iminium ion formation: The equilibrium may shift back towards the starting materials.[5]- Ensure the reducing agent is fresh. Consider using a different reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which can be more effective for some substrates.[6] - Remove water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves, to drive the equilibrium towards the iminium ion.
Formation of Side Products - Reduction of the starting aldehyde: The reducing agent may reduce the aldehyde to the corresponding alcohol (2-(hydroxymethyl)benzoic acid). - Cannizzaro reaction: If the reaction is run under basic conditions with an aldehyde lacking alpha-hydrogens, it can disproportionate into the corresponding alcohol and carboxylic acid.- Use a selective reducing agent like NaBH₃CN, which is less likely to reduce the aldehyde at the pH required for iminium ion formation.[6] - Maintain a neutral to slightly acidic pH throughout the reaction.
Difficulty in Purifying the Final Product - Product is a zwitterion: High water solubility and poor solubility in common organic solvents.[2] - Boron-containing byproducts: From the use of borohydride reducing agents.- Utilize isoelectric point precipitation, recrystallization from polar solvent mixtures, or ion-exchange chromatography.[2][3][4] - During workup, an acidic wash can help to hydrolyze and remove boron byproducts.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better, Nucleophilic Substitution or Reductive Amination?

Both routes are viable, and the choice often depends on the availability of starting materials and the specific experimental capabilities of the lab.

  • Route A (Nucleophilic Substitution): This is a good option if o-toluic acid is readily available. However, it involves two distinct steps and the handling of a lachrymatory benzylic bromide intermediate.

  • Route B (Reductive Amination): This is an attractive one-pot synthesis if 2-formylbenzoic acid is the available starting material. It can be more efficient but requires careful control of pH and the choice of a selective reducing agent.

Q2: My final product is a sticky solid that is difficult to handle. How can I obtain a crystalline material?

This is a common issue with zwitterionic compounds that may precipitate with impurities.

  • Thorough Washing: After precipitation at the isoelectric point, wash the solid thoroughly with cold deionized water to remove any remaining salts.

  • Recrystallization: Attempt recrystallization from various solvent systems. A good starting point is a mixture of water and a miscible organic solvent like ethanol, isopropanol, or acetone.[2] Dissolve the crude product in a minimal amount of hot water and then slowly add the organic solvent until the solution becomes turbid. Allow it to cool slowly.

Q3: How do I determine the isoelectric point (pI) of my product for purification?

The pI can be estimated by taking the average of the pKa values of the carboxylic acid and the conjugate acid of the tertiary amine. For similar structures, the pKa of the benzoic acid moiety is around 4-5, and the pKa of the protonated tertiary amine is around 9-10. Therefore, the pI is expected to be in the range of 6.5-7.5. You can determine the optimal pH for precipitation experimentally by taking a small sample of the aqueous solution of your product and adjusting the pH incrementally, observing at which pH the maximum amount of solid precipitates.

Q4: Can I use a stronger reducing agent like lithium aluminum hydride (LAH) for the reductive amination?

It is not recommended to use strong, non-selective reducing agents like LAH. LAH would reduce both the carboxylic acid and the aldehyde/iminium ion, leading to the formation of an amino alcohol, which is not the desired product. The key to successful reductive amination is the use of a reducing agent that is mild enough not to react with the carbonyl starting material but reactive enough to reduce the iminium ion intermediate.[6]

Q5: During the benzylic bromination of o-toluic acid, my reaction mixture turns dark, and I get a low yield. What is happening?

A dark reaction mixture often indicates decomposition or the formation of polymeric side products. This can be caused by:

  • Excessive Heat: Radical reactions can be exothermic. If the temperature is not controlled, it can lead to decomposition.

  • Incorrect Stoichiometry: Using a large excess of the brominating agent can lead to multiple brominations and other side reactions.

  • Presence of Impurities: Impurities in the starting material or solvent can interfere with the radical chain reaction. Ensure you are using pure reagents and dry, non-polar solvents.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution (Route A)

Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-toluic acid (1 equivalent) in a dry, non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux. The reaction can be initiated by irradiation with a tungsten lamp.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude 2-(bromomethyl)benzoic acid, which can be purified by recrystallization from a suitable solvent like hexane/ethyl acetate.

Step 2: Synthesis of this compound

  • Dissolve 2-(bromomethyl)benzoic acid (1 equivalent) in a suitable solvent like THF or acetonitrile.

  • In a separate, sealed vessel, add an excess of a solution of dimethylamine (e.g., 40% in water or 2M in THF) (3-4 equivalents).

  • Cool the dimethylamine solution in an ice bath and slowly add the solution of 2-(bromomethyl)benzoic acid.

  • Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Neutralize the excess dimethylamine and the hydrobromic acid formed with a dilute acid (e.g., HCl) until the pH is approximately 7.

  • The zwitterionic product should precipitate. If not, carefully adjust the pH to find the isoelectric point where precipitation is maximal.

  • Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Protocol 2: Synthesis via Reductive Amination (Route B)
  • To a solution of 2-formylbenzoic acid (1 equivalent) in methanol, add a solution of dimethylamine (1.2 equivalents, e.g., 40% in water).

  • Add a catalytic amount of acetic acid to maintain a slightly acidic pH (around 5-6).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of dilute HCl to decompose the excess reducing agent.

  • Adjust the pH of the solution to the isoelectric point (likely around pH 7) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a water/alcohol mixture for further purification.

References

Troubleshooting common side reactions during the synthesis of 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(Dimethylamino)methyl]benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to help you optimize your experimental outcomes.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis, while seemingly straightforward, can be prone to several side reactions that can impact yield and purity. This guide will explore three common synthetic strategies and provide detailed troubleshooting for the side reactions associated with each.

Synthetic Strategies and Troubleshooting

We will focus on the following three synthetic routes:

  • Route 1: Nucleophilic Substitution of 2-(Bromomethyl)benzoic Acid

  • Route 2: Reductive Amination of 2-Formylbenzoic Acid

  • Route 3: Directed ortho-Lithiation of N,N-Dimethylbenzamide

Route 1: Nucleophilic Substitution of 2-(Bromomethyl)benzoic Acid with Dimethylamine

This method involves the reaction of a benzylic bromide with dimethylamine, a classic SN2 reaction. While direct, it is not without its challenges.

Troubleshooting & FAQs

Question 1: My reaction is showing low conversion to the desired product, and I'm observing multiple byproducts. What could be the issue?

Answer: Low conversion and the formation of multiple products in this reaction are often due to a combination of factors, including competing elimination reactions, over-alkylation of the amine, and reaction at the carboxylic acid moiety.

  • Side Reaction 1: Elimination (E2) Reaction. The benzylic proton is acidic and can be abstracted by dimethylamine, which is a base, leading to the formation of an unwanted alkene byproduct.

  • Side Reaction 2: Quaternization of the Product. The desired product, being a tertiary amine, is nucleophilic and can react with the starting material, 2-(bromomethyl)benzoic acid, to form a quaternary ammonium salt. This is a common issue when the product amine is more nucleophilic than the starting amine.

  • Side Reaction 3: Amide Formation. Dimethylamine can react with the carboxylic acid to form an amide. This is generally less favorable under neutral or slightly basic conditions but can occur, especially at elevated temperatures.

Troubleshooting Strategies:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of dimethylamine (1.1-1.5 equivalents).This helps to ensure the complete consumption of the electrophile, 2-(bromomethyl)benzoic acid, and can minimize the formation of the quaternary ammonium salt.
Temperature Maintain a low to moderate reaction temperature (0-25 °C).Lower temperatures disfavor the competing elimination reaction, which typically has a higher activation energy than substitution. It also slows down the rate of quaternization.
Solvent Use a polar aprotic solvent such as acetonitrile or DMF.These solvents are effective at solvating the transition state of the SN2 reaction, promoting the desired nucleophilic substitution.
Base If necessary, use a non-nucleophilic hindered base (e.g., diisopropylethylamine - DIPEA) to neutralize the HBr formed during the reaction.A hindered base is less likely to compete with dimethylamine as a nucleophile and will prevent the protonation of dimethylamine, which would render it non-nucleophilic.

Route 2: Reductive Amination of 2-Formylbenzoic Acid with Dimethylamine

Reductive amination is a versatile method for forming C-N bonds.[1] It involves the initial formation of an iminium ion from the aldehyde and amine, which is then reduced in situ to the desired amine. The choice of reducing agent is critical to avoid unwanted side reactions.

Troubleshooting & FAQs

Question 1: The yield of my desired product is low, and I'm isolating unreacted starting material and a significant amount of 2-(hydroxymethyl)benzoic acid. What is happening?

Answer: This outcome strongly suggests that the reduction of the aldehyde is occurring faster than the formation and/or reduction of the iminium ion.

  • Side Reaction 1: Reduction of the Aldehyde. If the reducing agent is too reactive (e.g., NaBH4 under certain conditions), it can directly reduce the starting aldehyde to the corresponding alcohol.

  • Side Reaction 2: Cannizzaro Reaction. In the presence of a strong base, 2-formylbenzoic acid, which lacks an α-hydrogen, can undergo a disproportionation reaction to yield 2-(hydroxymethyl)benzoic acid and 2-carboxybenzoate.

Troubleshooting Strategies:

ParameterRecommendationRationale
Reducing Agent Use a milder, pH-sensitive reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will readily reduce the protonated iminium ion intermediate.[1][2]
pH Control Maintain the reaction pH between 6 and 7.This pH range is optimal for the formation of the iminium ion, which is the substrate for the reduction. A lower pH will protonate the amine, making it non-nucleophilic, while a higher pH will slow down iminium ion formation and can promote side reactions.
Reaction Sequence Consider a two-step procedure: first, form the imine/enamine, and then add the reducing agent.While a one-pot reaction is often preferred, separating the steps can provide better control, especially if iminium ion formation is slow.

Route 3: Directed ortho-Lithiation of N,N-Dimethylbenzamide followed by Carboxylation

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic rings.[3] The amide group in N,N-dimethylbenzamide directs the lithiation to the ortho position. The resulting organolithium species is then quenched with an electrophile, in this case, carbon dioxide.

Troubleshooting & FAQs

Question 1: After quenching my reaction with CO2, I am getting a low yield of the desired carboxylic acid and recovering a lot of the starting N,N-dimethylbenzamide. What could be the cause?

Answer: Low yields in this reaction often point to incomplete lithiation or inefficient carboxylation.

  • Issue 1: Incomplete Lithiation. The lithiation step is highly sensitive to reaction conditions. Insufficiently strong base, improper temperature, or the presence of proton sources can lead to incomplete reaction.

  • Issue 2: Inefficient Carboxylation. The introduction of CO2 must be done carefully. Adding the organolithium solution to solid dry ice is generally the most effective method. Bubbling CO2 gas through the solution can be less efficient and can lead to side reactions.

Troubleshooting Strategies:

ParameterRecommendationRationale
Lithiation Conditions Use a strong alkyllithium base like s-BuLi or t-BuLi in an anhydrous ether solvent (e.g., THF) at low temperatures (-78 °C).These conditions are standard for directed ortho-lithiation and help to ensure complete deprotonation while minimizing side reactions.[3]
Carboxylation Procedure Add the cold organolithium solution slowly to a vigorously stirred slurry of freshly crushed dry ice in THF.This ensures a large excess of CO2 is present to react with the organolithium species as it is added, minimizing the reaction of the organolithium with the initially formed carboxylate.
Work-up After the addition to dry ice is complete, allow the mixture to warm to room temperature before quenching with water and performing an acidic work-up.This ensures the complete reaction of any remaining organolithium species and protonates the carboxylate to give the desired carboxylic acid.
Experimental Protocols

Protocol 1: Reductive Amination of 2-Formylbenzoic Acid

  • To a solution of 2-formylbenzoic acid (1.0 eq) in methanol, add dimethylamine (2.0 M in THF, 1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl to decompose any remaining borohydride.

  • Adjust the pH to ~7 with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

Visualization of Key Concepts

troubleshooting_workflow cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Reductive Amination r1_start Low Yield/ Multiple Products r1_c1 Check Stoichiometry: Excess Dimethylamine? r1_start->r1_c1 r1_c2 Check Temperature: Too High? r1_c1->r1_c2 Yes r1_s1 Increase Dimethylamine (1.1-1.5 eq) r1_c1->r1_s1 No r1_s2 Lower Temperature (0-25 °C) r1_c2->r1_s2 Yes r2_start Low Yield/ Alcohol Byproduct r2_c1 Check Reducing Agent: Too Strong? r2_start->r2_c1 r2_c2 Check pH: Optimal (6-7)? r2_c1->r2_c2 No r2_s1 Use NaBH3CN or NaBH(OAc)3 r2_c1->r2_s1 Yes r2_s2 Adjust pH r2_c2->r2_s2 No

Caption: Troubleshooting logic for Routes 1 & 2.

References

Optimization of reaction conditions (temperature, solvent, catalyst) for reactions with 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-[(Dimethylamino)methyl]benzoic Acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the optimization of reaction conditions when using this versatile compound, particularly in the context of its probable role as a bidentate ligand in metal-catalyzed reactions such as palladium-catalyzed cross-coupling.

Given the structural motifs of this compound—a carboxylic acid and a tertiary amine on a benzene ring—it is poised to act as a valuable directing group or ligand. The following content is synthesized from established principles in palladium-catalyzed cross-coupling and C-H activation reactions, providing a robust framework for your experimental design and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in catalytic reactions.

Q1: What is the likely role of this compound in a palladium-catalyzed reaction?

A1: this compound possesses both a carboxylate group and a dimethylamino group in a sterically accessible ortho position. This structure strongly suggests its function as a bidentate ligand. The carboxylate can coordinate to the metal center, while the dimethylamino group can act as a hemilabile ligand, transiently coordinating to and dissociating from the metal. This hemilability can be crucial for creating a vacant coordination site on the catalyst, facilitating key steps in the catalytic cycle like oxidative addition.[1] The carboxylic acid moiety can also act as a weakly coordinating directing group for ortho-C-H activation.[2][3]

Q2: How do I choose the right palladium precursor to use with this ligand?

A2: The choice of palladium precursor is critical for generating the active Pd(0) catalyst. Common and effective precursors include:

  • Pd(OAc)₂ (Palladium(II) Acetate): Widely used, often in conjunction with a reducing agent (which can be a phosphine ligand or even the solvent).

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A direct source of Pd(0), often preferred for its reliability in generating the active catalyst.

  • Preformed Catalysts: For challenging couplings, preformed catalysts incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos ligands) can be highly effective.[1] While you are using this compound as your primary ligand, these pre-catalysts can sometimes be used in conjunction if your ligand is meant to act as an additive or co-ligand.

Q3: What are the initial, general conditions I should try for a cross-coupling reaction with this ligand?

A3: A good starting point for a Suzuki-Miyaura type cross-coupling would be:

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: this compound (4 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: A polar aprotic solvent like Dioxane, THF, or DMF.

  • Temperature: 80-110 °C.

This provides a solid baseline from which to begin optimization.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during your experiments.

Issue 1: Low or No Product Yield

Low or no yield is the most common issue. A systematic approach to troubleshooting is essential.

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q4: My reaction is not working. What are the first things to check?

A4:

  • Reagent Quality: Ensure all your starting materials are pure. Boronic acids, in particular, can degrade over time. The purity of your aryl halide and the quality of your base are also paramount.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are thoroughly degassed.

  • Base Solubility and Strength: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. If your base is not soluble in your chosen solvent, the reaction may be sluggish. Consider a different base or a co-solvent.

Q5: I've confirmed my reagents and setup are good, but the yield is still low. What's next?

A5: The next step is to systematically optimize the reaction parameters.

  • Temperature: Temperature has a significant impact on reaction rate. While higher temperatures can increase the rate, they can also lead to catalyst decomposition or side reactions. Try running the reaction at a lower temperature for a longer time, or incrementally increase the temperature.

  • Solvent: The solvent can dramatically influence the reaction outcome. Polar aprotic solvents like DMF, Dioxane, and THF are common choices for cross-coupling reactions as they can help stabilize charged intermediates. The choice of solvent can affect catalyst solubility and stability.

  • Catalyst System: The ratio of your ligand to the palladium precursor can be critical. A 1:1 to 2:1 ligand-to-palladium ratio is a common starting point. You may also need to try a different palladium source.

Issue 2: Formation of Side Products (e.g., Homocoupling)

Q6: I'm seeing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A6: Homocoupling is often a result of oxygen in the reaction mixture, which can cause oxidative coupling of the boronic acid.

  • Improve Degassing: Enhance your solvent degassing procedure (e.g., freeze-pump-thaw cycles or sparging with argon for an extended period).

  • Control Reagent Addition: Sometimes, adding the boronic acid slowly to the reaction mixture can minimize its homocoupling.

  • Lower Temperature: Running the reaction at a lower temperature may disfavor the homocoupling pathway.

Issue 3: Catalyst Decomposition

Q7: My reaction starts but then stalls, and I see palladium black precipitating. What is happening?

A7: The formation of palladium black indicates that your catalyst is decomposing and precipitating out of the solution, rendering it inactive.

  • Ligand Stability: Your ligand may be degrading under the reaction conditions. The bidentate nature of this compound should provide some stability, but higher temperatures can still be an issue.

  • Temperature: High temperatures are a common cause of catalyst decomposition. Try running the reaction at the lowest possible temperature that still gives a reasonable reaction rate.

  • Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Try increasing the ligand-to-palladium ratio.

Part 3: Optimization of Reaction Parameters

This section provides a more detailed look at optimizing the key reaction variables.

Temperature Optimization

The effect of temperature on reaction rate is generally predictable: higher temperatures lead to faster reactions. However, the optimal temperature is a balance between reaction rate and catalyst stability.

Temperature RangePotential OutcomeTroubleshooting/Considerations
Room Temperature Low to no conversion.Ideal for highly active catalysts and reactive substrates. If no reaction occurs, heating is necessary.
60-80 °C Moderate reaction rate.A good starting point for many cross-coupling reactions. Balances rate and catalyst stability.
80-120 °C High reaction rate.Often necessary for less reactive substrates (e.g., aryl chlorides). Increased risk of catalyst decomposition and side reactions.
Solvent Selection

The choice of solvent is crucial and can have a profound impact on the reaction.

Solvent ClassExamplesKey Considerations
Ethers Dioxane, THFGood general-purpose solvents for cross-coupling. Dioxane has a higher boiling point, allowing for higher reaction temperatures.
Aromatic Hydrocarbons Toluene, XyleneNon-polar solvents. Can be effective, especially for less polar substrates.
Polar Aprotic DMF, DMAc, NMPHighly polar, can increase reaction rates. However, they can sometimes coordinate to the catalyst and inhibit reactivity. DMF can be oxidized by Pd(II) species.
Alcohols/Water t-BuOH, H₂OOften used as co-solvents, particularly in Suzuki-Miyaura reactions, to help dissolve the inorganic base.
Catalyst and Ligand Optimization

The "catalyst" is a combination of the palladium source and the ligand.

Catalyst_Optimization Start Initial Catalyst System (e.g., Pd(OAc)₂ + Ligand) Vary_Ratio Vary Ligand:Pd Ratio (e.g., 1:1, 2:1, 4:1) Start->Vary_Ratio Change_Pd_Source Change Pd Source (e.g., Pd₂(dba)₃) Vary_Ratio->Change_Pd_Source If still low yield Screen_Additives Screen Additives (e.g., co-ligands, salts) Change_Pd_Source->Screen_Additives For difficult couplings Optimal_System Optimal Catalyst System Screen_Additives->Optimal_System Resolution

Caption: A logical progression for optimizing the catalyst system.

Q8: Should I pre-form the catalyst?

A8: Pre-forming the catalyst by stirring the palladium precursor and this compound in the reaction solvent for a short period before adding the other reagents can sometimes be beneficial. This allows for the formation of the active catalytic species in a controlled manner.

Part 4: Experimental Protocols

This section provides a general, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. This should be considered a starting point for your own optimization.

General Protocol for a Small-Scale Suzuki-Miyaura Reaction
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and this compound (0.04 equiv).

  • Inerting: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition (Solids): Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, to make a 0.1 M solution with respect to the aryl halide) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography.

References

Technical Support Center: Purification of 2-[(Dimethylamino)methyl]benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of purifying 2-[(Dimethylamino)methyl]benzoic Acid and its structural analogs. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this class of compounds. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

The core difficulty in handling these molecules stems from their dual functionality: a basic tertiary amine and an acidic carboxylic acid. This combination imparts zwitterionic character, leading to unique and often problematic physicochemical properties that complicate standard purification workflows.

Understanding the Core Challenge: The Zwitterionic Nature

This compound is a zwitterionic compound, meaning it contains both acidic (carboxylic acid) and basic (dimethylamino) functional groups.[1][2] The overall charge of the molecule is highly dependent on the pH of the solution, which dictates its solubility and interaction with purification media.[3]

  • At Low pH (e.g., < 2): The carboxylic acid is protonated (neutral), but the amino group is also protonated (positive charge). The molecule carries a net positive charge.

  • At Neutral pH (Isoelectric Point, pI): The carboxylic acid is deprotonated (negative charge), and the amino group is protonated (positive charge). The molecule has a net-zero charge (zwitterion), often leading to minimum solubility in aqueous solutions.

  • At High pH (e.g., > 10): The amino group is deprotonated (neutral), and the carboxylic acid is deprotonated (negative charge). The molecule carries a net negative charge.

This pH-dependent behavior is the primary driver behind most purification difficulties. Understanding how to manipulate it is the key to success.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound and its derivatives in a practical question-and-answer format.

Category 1: Recrystallization and Solubility Issues

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for zwitterionic molecules when the solution is supersaturated but the conditions are not optimal for crystal nucleation.

  • Causality: The primary cause is often that the cooling rate is too fast, not allowing sufficient time for ordered crystal lattice formation.[4] Another reason can be the presence of impurities that inhibit crystallization or the choice of a solvent in which the compound is too soluble even at low temperatures.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.[4]

    • Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[4]

    • Re-evaluate Solvent System: Your solvent may be too good. Try a solvent system where the compound has high solubility when hot but very low solubility when cold. A co-solvent system (e.g., methanol/water, ethanol/ether) can be effective. The goal is to find a system where the compound is just barely soluble at the boiling point.

    • pH Adjustment: Since you are working with a zwitterion, its solubility is lowest at its isoelectric point (pI). Adjusting the pH of your aqueous or semi-aqueous solution towards the pI can dramatically decrease solubility and promote crystallization. Conversely, to keep impurities dissolved, you can adjust the pH away from their pI.

Q2: I have very low recovery after recrystallization. Where is my product going?

A2: Low recovery is typically due to either using too much solvent or the product having significant solubility in the mother liquor even at low temperatures.

  • Causality: Every compound has some residual solubility in the solvent, even when cold. Using an excessive volume of solvent will maximize these losses.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. This ensures you are creating a truly saturated solution.[4]

    • Optimize the Solvent: Switch to a solvent in which your compound is less soluble at cold temperatures.

    • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained. Be aware that this second crop may have lower purity.

    • Check the pH: Ensure the pH is adjusted to the pI of your target compound to minimize aqueous solubility.

Category 2: Chromatographic Purification

Q3: My compound is smearing or showing severe tailing on a standard C18 (Reversed-Phase) HPLC column. Why?

A3: This is a classic sign of secondary ionic interactions between your charged analyte and the silica backbone of the column. This compound can behave as a cation at low pH, interacting with residual, deprotonated silanol groups on the silica surface.

  • Causality: Standard C18 columns are designed for hydrophobic interactions. When ionic interactions occur, they lead to a mixed-mode retention mechanism that is often inefficient, causing poor peak shape.[5]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor HPLC peak shape.

  • Further Explanation:

    • Mobile Phase Modifiers: Adding a buffer is crucial. For mass spectrometry compatibility, volatile buffers like ammonium acetate or ammonium formate are preferred.

    • pH Management: Adjusting the mobile phase pH can suppress the ionization of either the analyte or the column's silanol groups, reducing unwanted interactions.[5]

    • Mixed-Mode Chromatography: For zwitterions, columns that offer both reversed-phase (hydrophobic) and ion-exchange retention mechanisms provide superior separation capabilities.[1][6] These columns can effectively handle the dual nature of the molecule, leading to sharp, symmetrical peaks.

Q4: How do I choose between normal-phase and reversed-phase chromatography?

A4: The choice depends on the polarity of your target compound and the impurities you need to remove.

  • Reversed-Phase (e.g., C18, C8): This is the most common technique and is suitable for moderately polar to nonpolar compounds. For your zwitterionic compound, it is usable with careful mobile phase optimization (buffering, pH control) as described in Q3. It is excellent for removing nonpolar impurities.

  • Normal-Phase (e.g., Silica, Alumina): This is used for separating polar compounds. Your target molecule, especially in its zwitterionic form, is quite polar and may have very little retention on a reversed-phase column with high organic mobile phase content. Normal-phase could be an option, but the acidic nature of silica can lead to strong, sometimes irreversible, binding of the basic amino group. Amino-functionalized or diol-functionalized columns can be a better choice in normal-phase mode.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) with a high-organic mobile phase. It can provide good retention and separation for zwitterions like amino acids and their derivatives.[5]

Category 3: Impurity Removal

Q5: The synthesis of my compound involved a Grignard reaction. What are the likely impurities and how can I remove them?

A5: Grignard reactions can produce several characteristic by-products.

  • Causality: Common impurities include unreacted starting materials (e.g., the aryl bromide), biphenyls from coupling of the Grignard reagent, and isomers if the reaction is not stereoselective.[7][8] Additionally, quenching the reaction can introduce inorganic salts (e.g., magnesium salts).[4]

  • Purification Strategy:

    • Aqueous Wash/Extraction: Perform an acidic wash (e.g., dilute HCl or NH4Cl solution) to remove magnesium salts and any basic impurities. Your product, being an amine, will move to the aqueous phase. You can then basify the aqueous layer and extract your product back into an organic solvent, leaving behind neutral organic impurities (like biphenyl) in the organic layer from the first step and water-soluble salts in the aqueous layer.

    • Chromatography: If extraction is insufficient, column chromatography is necessary. Nonpolar impurities like biphenyl are easily separated from your polar product using either reversed-phase or normal-phase chromatography.

    • Recrystallization: If the impurity profile is simple, a well-chosen recrystallization can be very effective. The nonpolar impurities will likely remain in the mother liquor.

Data Summary Table

PropertyThis compoundCommon Impurity (e.g., Biphenyl)Common Salt (e.g., MgBrCl)
Structure Zwitterionic (Amine + Acid)Nonpolar HydrocarbonIonic Salt
Solubility pH-dependent; Soluble in methanolSoluble in nonpolar organics (toluene, hexanes)Soluble in water[4]
pKa (approx.) ~4-5 (acid), ~9-10 (amine)N/AN/A
Purification Method pH-driven extraction, Mixed-mode HPLC, RecrystallizationChromatography, Recrystallization (remains in filtrate)Aqueous Wash

Detailed Experimental Protocols

Protocol 1: pH-Controlled Recrystallization

This protocol is designed to maximize recovery and purity by leveraging the pH-dependent solubility of the target compound.

  • Dissolution: In an Erlenmeyer flask, add your crude product. Add a minimal amount of a suitable alcohol (e.g., methanol or ethanol) to wet the solid.

  • Acidification & Heating: Add deionized water and then adjust the pH to ~2 using 1M HCl while stirring and gently heating. The compound should dissolve as its cationic hydrochloride salt. Add the minimum amount of hot water/alcohol co-solvent needed for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slightly. Slowly add a base (e.g., 1M NaOH or ammonium hydroxide) dropwise with vigorous stirring until the pH reaches the isoelectric point (pI, typically between pH 6-8). The zwitterionic product should begin to precipitate or crystallize as its solubility dramatically decreases.

  • Slow Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a cold, nonpolar solvent (like diethyl ether) to aid drying.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Preparative HPLC using Mixed-Mode Chromatography

This is a general guide for developing a preparative method for challenging separations.

  • Column Selection: Choose a mixed-mode column that offers both reversed-phase and cation-exchange properties (e.g., SIELC Primesep 100).[6]

  • Analytical Method Development:

    • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid or Acetic Acid in Acetonitrile.

    • Initial Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of your compound and impurities.

    • Optimization: Adjust the gradient slope around the elution point of your target compound to maximize resolution from nearby impurities. The acidic mobile phase ensures the amine is protonated and can engage in cation exchange.[1][5]

  • Scale-Up to Preparative:

    • Use a preparative column with the same stationary phase as the analytical column.

    • Increase the flow rate and injection volume proportionally to the column size.

    • Perform a test injection at a smaller load to confirm retention times.

  • Fraction Collection: Collect fractions corresponding to the peak of your target compound. Use UV detection to monitor the elution.

  • Product Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the product as its formate or acetate salt, or you can perform a liquid-liquid extraction after pH adjustment to recover the free base.

Caption: General workflow for preparative HPLC purification.

References

Addressing stability and storage issues of 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on addressing the stability and storage challenges of 2-[(Dimethylamino)methyl]benzoic Acid.

This guide, prepared by our senior application scientists, provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the integrity of your experiments and drug development processes involving this compound. Our approach is grounded in scientific principles and practical laboratory experience to help you navigate potential challenges with this compound.

I. Understanding the Stability Profile of this compound

This compound is a substituted benzoic acid derivative. Its stability is influenced by the interplay of its functional groups: a tertiary amine, a carboxylic acid, and a methylene bridge on a benzene ring. Understanding the potential degradation pathways of these groups is crucial for proper handling and storage.

Potential degradation pathways include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides.

  • Decarboxylation: Like many benzoic acid derivatives, this compound can undergo decarboxylation, especially under thermal stress, resulting in the loss of carbon dioxide.[1][2]

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation, potentially leading to hydroxylation of the benzene ring or radical-mediated side-chain reactions.[3][4]

  • Hydrolysis: While generally stable, prolonged exposure to acidic or basic conditions in aqueous solutions at elevated temperatures may lead to hydrolysis.[5]

II. Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Discoloration of Solid Compound (e.g., yellowing) Oxidation of the tertiary amine group. Exposure to air and light.[6]Solution: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial. Explanation: The dimethylamino group is susceptible to oxidation, which can form colored impurities. Minimizing exposure to oxygen and light mitigates this degradation pathway.
Precipitation or Cloudiness in Solution Poor solubility at the prepared concentration and pH. Temperature fluctuations affecting solubility.Solution 1 (pH Adjustment): The compound has both an acidic (carboxylic acid) and a basic (tertiary amine) group. Adjusting the pH of the solution can significantly impact its solubility. For aqueous solutions, try adjusting the pH to be more acidic or basic to see if the compound dissolves. Solution 2 (Solvent System): If working with organic solvents, consider using a more polar solvent or a co-solvent system. Solution 3 (Temperature): Gently warming the solution may help dissolve the compound. However, be cautious of potential thermal degradation.
Inconsistent Experimental Results or Loss of Activity Degradation of the compound in solution. Use of inappropriate storage conditions for stock solutions.Solution 1 (Fresh Solutions): Prepare fresh solutions before each experiment, especially for sensitive assays. Solution 2 (Proper Storage): Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Explanation: Degradation over time, even at refrigerated temperatures, can lead to a decrease in the effective concentration of the active compound, impacting experimental reproducibility.
Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC) Contamination of the sample. Degradation of the compound during sample preparation or analysis.Solution 1 (Blank Analysis): Analyze a blank sample (solvent without the compound) to rule out contamination from the solvent or system. Solution 2 (Control Sample): Analyze a freshly prepared sample of the compound to compare with the problematic sample. Solution 3 (Forced Degradation Study): To identify if the new peaks are degradation products, a forced degradation study can be performed (see Section IV). This will help in understanding the degradation profile of the compound.

III. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound?

    • A: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. Storing under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.

  • Q2: How should I store solutions of this compound?

    • A: The stability of the compound in solution depends on the solvent, pH, and temperature. For aqueous solutions, it is advisable to prepare them fresh. If storage is necessary, filter-sterilize the solution, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles, and protect from light. The stability in specific buffers should be experimentally determined.

Degradation

  • Q3: What are the likely degradation products I might encounter?

    • A: Based on the structure, potential degradation products could include the N-oxide derivative from oxidation of the dimethylamino group, the decarboxylated product from thermal stress, and hydroxylated species on the aromatic ring from photodegradation. Hydrolysis under harsh conditions could potentially cleave the methyl groups from the nitrogen.

  • Q4: Is the compound sensitive to light?

    • A: Aromatic compounds, especially those with amine functionalities, can be light-sensitive.[6] It is best practice to handle the solid and its solutions with protection from light. Use amber vials or wrap containers in aluminum foil.

Analytical Testing

  • Q5: What analytical method is suitable for assessing the stability of this compound?

    • A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[7][8] An HPLC method coupled with a UV detector or a mass spectrometer (LC-MS) would be ideal for separating the parent compound from its potential degradation products and for their identification. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent (like acetonitrile or methanol) is a good starting point for method development.[9]

IV. Experimental Protocol: Forced Degradation Study and Development of a Stability-Indicating HPLC Method

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a robust stability-indicating analytical method.[10]

Objective: To identify potential degradation products and to develop an HPLC method capable of separating the parent compound from these products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Workflow for Forced Degradation and Method Development:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_validation Method Validation Prep Prepare stock solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Expose aliquots to stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Expose aliquots to stress Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose aliquots to stress Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Expose aliquots to stress Photo Photolytic Stress (UV/Vis light exposure) Prep->Photo Expose aliquots to stress Analyze Analyze Stressed Samples Acid->Analyze Neutralize/Dilute as needed Base->Analyze Neutralize/Dilute as needed Oxidation->Analyze Neutralize/Dilute as needed Thermal->Analyze Neutralize/Dilute as needed Photo->Analyze Neutralize/Dilute as needed HPLC HPLC Method Development & Optimization HPLC->Analyze Identify Identify Degradation Products (LC-MS) Analyze->Identify If unknown peaks appear Validate Validate Stability-Indicating Method Analyze->Validate Once separation is achieved

Forced degradation and method development workflow.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation:

      • Solid: Keep the solid compound in a hot air oven at 80°C for 48 hours.

      • Solution: Keep the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acid and base-hydrolyzed samples and dilute all stressed samples to an appropriate concentration (e.g., 100 µg/mL).

  • HPLC Method Development:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to screen for degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., determined by UV scan, likely around 230 nm and 280 nm).

    • Optimization: Adjust the gradient, mobile phase composition, and pH to achieve good resolution between the parent peak and all degradation product peaks.

  • Data Analysis and Method Validation:

    • Compare the chromatograms of the stressed samples with that of the unstressed control sample.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

    • Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8][10]

V. References

  • BenchChem. (n.d.). A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid. Retrieved from --INVALID-LINK--

  • Saifullah, S., & Rotich, K. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 64(2), 681–688.

  • Kovalenko, L., et al. (2022). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. ResearchGate.

  • Scilit. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (2018). Benzoic acid, 2-(dimethylamino)-. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-(Dimethylamino)benzoic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-[(Methylamino)methyl]benzoic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Photocatalytic degradation of polycarboxylic benzoic acids in UV-irradiated aqueous suspensions of titania. Retrieved from --INVALID-LINK--

  • PrecisionFDA. (n.d.). Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). Benzoic acid,2-(dimethylamino)-, methyl ester. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). ESR Study of the Photochemistry of Benzoic Acid Derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. Retrieved from --INVALID-LINK--

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from --INVALID-LINK--

  • Roy, C., & Chakrabarty, J. (2014). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Journal of Chemistry, 2014, 1–11.

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from --INVALID-LINK--

  • Roy, C., & Chakrabarty, J. (2013). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(3), 743–755.

References

Optimizing catalyst loading and reaction time for catalytic applications of 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic applications involving substrates with directing groups, such as those based on the 2-[(Dimethylamino)methyl]benzoic acid scaffold. This guide is designed for researchers, scientists, and drug development professionals engaged in transition-metal-catalyzed C-H functionalization. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The core of successful C-H functionalization lies in understanding the intricate interplay between the substrate, catalyst, ligand, and reaction conditions. The this compound moiety is an excellent example of a substrate featuring a weakly coordinating directing group (the carboxylic acid) potentially assisted by a secondary donor site (the dimethylamino group). This structure is designed to position a metal catalyst, such as palladium or ruthenium, in close proximity to a specific C-H bond, typically at the ortho-position, facilitating its selective cleavage and functionalization.[1][2][3]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios in a question-and-answer format to address common challenges encountered during the optimization of catalyst loading and reaction time.

Frequently Asked Questions (FAQs)

Q1: How does the directing group on my benzoic acid substrate work, and why is it important?

A1: A directing group (DG) is a functional group within your substrate that coordinates to the metal catalyst.[3] This coordination acts as an "internal ligand," bringing the catalyst close to a target C-H bond and holding it in place for activation.[1][2] This process, often called chelation-assistance, creates a thermodynamically favored 5- or 6-membered metallacycle intermediate.[4] The significance of this is twofold:

  • Selectivity: It overcomes the challenge of differentiating between numerous, electronically similar C-H bonds within a complex molecule, directing the reaction to a specific site (e.g., ortho to the DG).[5][6]

  • Reactivity: It lowers the activation energy for C-H bond cleavage, allowing the functionalization of otherwise inert bonds.[7][8]

The carboxylic acid on your substrate is a classic "weakly coordinating" directing group. While this can sometimes lead to lower reactivity compared to stronger DGs, it offers the significant advantage of being a common functional group that often does not require special steps for removal post-functionalization.[9][10]

sub Substrate (e.g., Benzoic Acid Derivative) inter Chelation-Assisted Intermediate (Metallacycle Formation) sub->inter Coordination of Directing Group cat Metal Catalyst (e.g., Pd(OAc)₂) cat->inter prod Functionalized Product inter->prod C-H Cleavage & Functionalization

Caption: Chelation-assistance mechanism with a directing group.

Q2: I'm starting a new C-H functionalization reaction. What is a reasonable starting catalyst loading?

A2: For palladium- or ruthenium-catalyzed C-H functionalizations of benzoic acids, a typical starting catalyst loading ranges from 2 to 10 mol% of the metal precursor (e.g., Pd(OAc)₂, [{RuCl₂(p-cymene)}₂]).[9][11][12]

It is rarely advisable to start with very low loadings (<1 mol%) until you have established a robust reaction. A higher initial loading (e.g., 5-10 mol%) increases the probability of observing product formation, which confirms catalyst activity and provides a baseline for optimization. Once the reaction is working, you can systematically decrease the loading to improve cost-effectiveness and reduce residual metal in the final product.

Catalyst SystemTypical Loading (mol%)Context / Notes
Palladium(II) Acetate 5 - 10A common starting point for various C-H olefinations and arylations.[9][11]
Ruthenium(II) Complexes 2 - 5Often effective for C-H arylations with aryl halides and can be more cost-effective.[3][12]
Iridium(III) Complexes 1 - 3Used for specific transformations like C-H amidation.[10]

Table 1: Recommended starting catalyst loadings for C-H functionalization of benzoic acids.

Q3: How do I determine the optimal reaction time without wasting time or causing product degradation?

A3: The optimal reaction time is the point at which the concentration of your desired product is maximized, and the formation of byproducts or degradation products is minimized.

Recommended Workflow:

  • Set up a Time-Course Study: Run the reaction under your initial set of conditions and withdraw small, quenched aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Analyze by TLC, GC-MS, or LC-MS: Monitor the disappearance of the starting material and the appearance of the product. This will give you a kinetic profile of the reaction.

  • Identify the Plateau: The optimal time is typically just as the reaction reaches a plateau (i.e., the starting material is consumed, and the product concentration is no longer increasing).

Avoid running reactions for excessively long periods (e.g., 48-72 hours) by default. Prolonged heating can lead to catalyst decomposition or product degradation, especially at high temperatures.[13] If the reaction stalls, it is more likely due to catalyst deactivation than insufficient time, which requires a different troubleshooting approach.[13]

G start Start Reaction (Time = 0) t1 Sample at T1 (e.g., 2h) start->t1 t2 Sample at T2 (e.g., 4h) t1->t2 tn Sample at Tn (e.g., 24h) t2->tn analysis Analyze Samples (TLC, LCMS, GC) tn->analysis plot Plot [Product] vs. Time analysis->plot decision Determine Optimal Time (Reaction Plateau) plot->decision

Caption: Workflow for determining optimal reaction time.

Troubleshooting Guide

Q4: My reaction shows low or no yield. What are the first things I should check?

A4: This is the most common issue. A systematic approach is crucial. Before making drastic changes to catalyst loading or time, verify the fundamentals.

Troubleshooting Flowchart for Low/No Yield:

start Problem: Low or No Yield q1 Are Reagents High Purity? (Substrate, Solvents) start->q1 a1_yes Is the Atmosphere Inert? q1->a1_yes Yes a1_no Action: Purify Reagents Use Anhydrous Solvents q1->a1_no No a2_yes Is the Catalyst System Correct? (Metal, Ligand, Base) a1_yes->a2_yes Yes a2_no Action: Ensure Rigorous Inert Technique (Ar/N₂) a1_yes->a2_no No a3_yes Action: Increase Catalyst Loading (e.g., from 5 to 10 mol%) a2_yes->a3_yes Yes a3_no Action: Screen Ligands/Bases Consult Literature a2_yes->a3_no No

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Checks:

  • Reagent Quality and Atmosphere: C-H activation catalysts are notoriously sensitive to air and moisture.[13]

    • Action: Ensure you are using anhydrous solvents and have thoroughly dried your starting materials. Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Impurities in substrates can act as catalyst poisons.[13]

  • Catalyst System Components: The combination of metal precursor, ligand, and base is critical.

    • Action: Double-check that you have added all components in the correct stoichiometry. For weakly coordinating groups like benzoic acids, specialized ligands (e.g., mono-N-protected amino acids) are often required to accelerate the C-H cleavage step.[7][8] If you are not using a ligand, this is the first variable to introduce.

  • Temperature: C-H activation often requires elevated temperatures (e.g., 100-140 °C) to proceed.

    • Action: Verify your reaction temperature. If it is too low, the activation barrier may not be overcome. If it is too high, catalyst decomposition can occur.[13]

If these fundamental checks pass, the next step is to systematically vary the catalyst loading and reaction time as part of a broader optimization screen.

Q5: My reaction starts but then stops before all the starting material is consumed. What's happening?

A5: This is a classic sign of catalyst deactivation . The active catalytic species is being consumed or converted into an inactive form during the reaction.

Potential Causes and Solutions:

  • Formation of Inactive Dimers: Pd(II) carboxylate catalysts can form inactive bridged-dimer species.

    • Solution: The addition of a suitable ligand can prevent this by occupying coordination sites on the metal. For benzoic acid substrates, mono-N-protected amino acid ligands (e.g., Ac-Gly-OH) have been shown to be effective.[11]

  • Reduction to Pd(0): Undesired reduction of the active Pd(II) catalyst to inactive Pd(0) (palladium black) is a common decomposition pathway.

    • Solution: Ensure the presence of a suitable oxidant in the catalytic cycle if one is required by the mechanism. Sometimes, simply increasing the initial catalyst loading can compensate for a slow rate of deactivation, allowing the reaction to reach completion.

  • Product Inhibition: The reaction product may coordinate more strongly to the catalyst than the starting material, effectively sequestering the catalyst and halting the turnover.[13]

    • Solution: This is a more challenging problem. Modifying the ligand or solvent may alter the binding affinities. Alternatively, running the reaction at a higher dilution can sometimes disfavor product inhibition.

Generalized Experimental Protocol

This protocol provides a starting point for the Pd-catalyzed ortho-olefination of a substrate containing the this compound moiety.

Materials:

  • This compound derivative (1.0 equiv)

  • Olefin coupling partner (e.g., Butyl Acrylate, 2.0-3.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., Ac-Gly-OH, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Oxidant (if required, e.g., Ag₂CO₃, 1.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or HFIP), 0.1 M concentration

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add the benzoic acid derivative, Pd(OAc)₂, ligand, base, and oxidant (if applicable).

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[13]

  • Add the anhydrous solvent via syringe, followed by the liquid olefin coupling partner.

  • Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 120 °C).

  • Stir the reaction for the predetermined time (e.g., 12-24 hours), monitoring by TLC or a preliminary time-course study.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(Dimethylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges with practical, field-tested solutions and provide in-depth explanations to ensure a robust and reproducible process.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in pharmaceutical development, often presents unique challenges during scale-up. The molecule's zwitterionic nature at certain pH values and the reactivity of its functional groups can lead to issues with reaction control, impurity profiles, and product isolation. This guide will focus on a common synthetic route and provide troubleshooting for the hurdles you may encounter.

A prevalent method for synthesizing this compound involves the reductive amination of 2-formylbenzoic acid with dimethylamine, or the Eschweiler-Clarke methylation of 2-(aminomethyl)benzoic acid. Both routes are effective at the laboratory scale but require careful optimization for larger quantities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up synthesis of this compound.

Issue 1: Low Yield and Incomplete Reaction

Question: My large-scale reaction is showing a low yield, and analysis indicates the presence of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer: Low yields in the synthesis of this compound on a larger scale can often be traced back to several factors:

  • Insufficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of poor reactant mixing, hindering the reaction. Ensure your reactor's stirring mechanism is sufficient for the scale and viscosity of the reaction mixture.

  • Improper Temperature Control: The reaction may be exothermic, and the heat dissipation in a large reactor is less efficient than in laboratory glassware. This can lead to temperature gradients and side reactions. Implement a robust cooling system and monitor the internal temperature closely.

  • Reagent Addition Rate: A slow, controlled addition of the reducing agent or methylating agent is crucial. Adding reagents too quickly can cause a rapid exotherm, leading to the formation of byproducts.

  • pH Control: The pH of the reaction medium can significantly influence the reactivity of the amine and carboxylic acid groups. Maintaining the optimal pH throughout the reaction is critical for maximizing yield.

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant amounts of impurities in my crude product, making purification difficult. What are the common side reactions and how can they be minimized?

Answer: The formation of impurities is a common challenge. Key side reactions to consider include:

  • Over-methylation: In the Eschweiler-Clarke reaction, over-methylation can lead to the formation of a quaternary ammonium salt. This can be minimized by carefully controlling the stoichiometry of the formaldehyde and formic acid.

  • Polymerization: 2-formylbenzoic acid can be prone to polymerization under certain conditions. Ensuring a controlled reaction temperature and minimizing reaction time can help mitigate this.

  • Decarboxylation: At elevated temperatures, the benzoic acid moiety may undergo decarboxylation. It is important to maintain the reaction temperature within the recommended range.

To minimize these side reactions, consider the following:

  • Optimize Reaction Conditions: A design of experiments (DoE) approach can be beneficial to identify the optimal temperature, concentration, and reagent stoichiometry for your specific scale.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Issue 3: Difficulties in Product Isolation and Purification

Question: The isolation of pure this compound is proving to be a bottleneck in my process. What are the best practices for purification at scale?

Answer: The zwitterionic nature of the product can complicate its isolation. Here are some strategies:

  • Crystallization: The most effective method for purifying this compound is typically crystallization. The choice of solvent system is critical. A mixture of a polar solvent (like water or ethanol) and a less polar co-solvent can be effective. The pH of the solution during crystallization should be carefully adjusted to the isoelectric point of the molecule to maximize precipitation of the zwitterion and minimize the solubility of the product.

  • Washing: Thoroughly washing the isolated solid with appropriate solvents can remove residual impurities.

  • Column Chromatography: While less common for large-scale purification of this specific compound due to cost, it can be employed if high purity is required and crystallization is not effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the Eschweiler-Clarke synthesis of this compound?

A1: The Eschweiler-Clarke reaction is a method for the methylation of a primary or secondary amine using an excess of formic acid and formaldehyde. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.

Q2: What are the key safety considerations for this synthesis?

A2: The reagents used in this synthesis, such as formaldehyde and formic acid, are corrosive and have associated health risks. Always work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger scale operations, ensure proper engineering controls are in place to handle these chemicals safely.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)[2], or Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the product and any major byproducts.

Experimental Protocol: Optimized Synthesis

This protocol provides a general guideline for the synthesis of this compound. It should be optimized for your specific equipment and scale.

Materials:

  • 2-(Aminomethyl)benzoic acid

  • Formaldehyde (37% in water)

  • Formic acid (88%)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • In a suitable reactor, dissolve 2-(aminomethyl)benzoic acid in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add formaldehyde to the cooled solution while maintaining the temperature.

  • After the addition of formaldehyde is complete, slowly add formic acid.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and adjust the pH to the isoelectric point of this compound using a solution of sodium hydroxide or hydrochloric acid to precipitate the product.

  • Collect the solid by filtration and wash with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Data Presentation

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Starting Material 2-(Aminomethyl)benzoic acid2-(Aminomethyl)benzoic acid
Reagent 1 FormaldehydeFormaldehyde
Reagent 2 Formic acidFormic acid
Solvent WaterWater
Reaction Temperature 100 °C95-105 °C (monitored)
Reaction Time 4 hours6-8 hours
Typical Yield 85-95%75-85%
Purity (by HPLC) >98%>97%

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-(Aminomethyl)benzoic acid in Water Cool Cool to 0-5 °C Start->Cool Add_HCHO Add Formaldehyde Cool->Add_HCHO Add_HCOOH Add Formic Acid Add_HCHO->Add_HCOOH Reflux Heat to Reflux Add_HCOOH->Reflux Cool_Adjust_pH Cool & Adjust pH Reflux->Cool_Adjust_pH Filter_Wash Filter & Wash Cool_Adjust_pH->Filter_Wash Recrystallize Recrystallize Filter_Wash->Recrystallize End Pure Product Recrystallize->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_impurities Impurity Issues cluster_purification Purification Challenges Start Low Yield or Impurities? Mixing Check Agitation Start->Mixing Low Yield Temp Verify Temperature Control Start->Temp Low Yield Addition Optimize Reagent Addition Rate Start->Addition Low Yield Overmethylation Adjust Stoichiometry Start->Overmethylation Impurities Polymerization Control Temperature & Time Start->Polymerization Impurities Decarboxylation Maintain Recommended Temperature Start->Decarboxylation Impurities Crystallization Optimize Solvent & pH Start->Crystallization Purification Difficulties Washing Thorough Washing Protocol Start->Washing Purification Difficulties

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Management and Removal of Impurities from 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(Dimethylamino)methyl]benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing and removing impurities from this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses common initial questions regarding the purity and characteristics of crude this compound.

Q1: What are the most common impurities I should expect during the synthesis of this compound, and where do they come from?

A1: The impurity profile is intrinsically linked to the synthetic route. A prevalent method for this class of compounds is the reductive amination of 2-formylbenzoic acid. Based on this and related syntheses, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials: The most straightforward impurities are residual 2-formylbenzoic acid or the amine source (dimethylamine). Their presence indicates an incomplete reaction.

  • Reaction By-products:

    • Alcohol Impurity (2-(Hydroxymethyl)benzoic acid): This forms if the reducing agent directly reduces the starting aldehyde before imine formation is complete. This is common with strong, less selective reducing agents like sodium borohydride.[1] To mitigate this, it is crucial to either ensure complete imine formation before adding the reductant or use a milder agent that is selective for the imine, such as sodium triacetoxyborohydride (STAB).[2][3]

    • Secondary Amine Impurity: While less common with a dimethylamine source, if a primary amine were used, the newly formed secondary amine could react with another molecule of the aldehyde, leading to a tertiary amine impurity.[1]

  • Solvent Residues: Common solvents used in reductive amination, such as methanol, ethanol, or tetrahydrofuran (THF), may be present in the crude product.[2][4]

  • Degradation Products:

    • Oxidation Products: The tertiary amine functionality is susceptible to air oxidation, especially at elevated temperatures, which can lead to the formation of colored N-oxide impurities.[5] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize this.[5]

    • Decarboxylation Products: Benzoic acid derivatives can undergo decarboxylation at high temperatures, potentially forming 2-(dimethylaminomethyl)toluene.[6] It is advisable to use the lowest effective temperature during synthesis and purification.

Q2: How can I get a quick, preliminary assessment of my crude product's purity?

A2: Before committing to a large-scale purification, a rapid purity assessment is essential.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable first step. Spot your crude material alongside the starting materials on a silica gel plate. A suitable mobile phase might be a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid or triethylamine to prevent streaking. The presence of multiple spots indicates impurities.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude product provides a wealth of information. You can often identify the characteristic peaks of your desired product and compare their integration to unexpected peaks, which could correspond to starting materials or by-products. For instance, a residual aldehyde proton peak (around 9-10 ppm) would indicate unreacted 2-formylbenzoic acid.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative initial look, HPLC is the industry standard.[7] A quick injection on a reverse-phase C18 column can resolve the main product from various impurities, giving you a percentage purity based on peak area.[8][9]

Q3: My isolated solid is off-white or yellow. What is the likely cause and is it removable?

A3: A yellow or brownish discoloration in amine-containing compounds often points to the presence of oxidized impurities.[5] The dimethylamino group is susceptible to oxidation, forming colored by-products. These are typically highly polar and can often be removed during purification. Running the reaction under an inert atmosphere can help prevent their formation from the start.[5] If they have already formed, purification methods like recrystallization or chromatography are usually effective at removing them.

Section 2: Troubleshooting & Purification Protocols

This section provides detailed, step-by-step protocols for purifying this compound, complete with troubleshooting guides and the rationale behind key steps.

Method 1: Acid-Base Extraction for Bulk Impurity Removal

Expertise & Experience: this compound is an amphoteric molecule, meaning it possesses both an acidic functional group (carboxylic acid) and a basic functional group (tertiary amine). This property is a powerful tool for purification. We can selectively move our compound between an organic solvent and an aqueous solution by carefully controlling the pH, leaving many impurities behind.[10] This is often the most effective first purification step after the initial reaction work-up.[11][12]

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Removes Basic Impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of a weak acidic solution (e.g., 1 M HCl). At this low pH (~1-2), the basic dimethylamino group will be protonated, forming a water-soluble ammonium salt, while the carboxylic acid remains protonated. The desired product will move into the aqueous layer. Any neutral or acidic impurities will remain in the organic layer.

  • Separation 1: Separate the two layers. Keep the aqueous layer , as it contains your product. Discard the organic layer containing neutral and acidic impurities.

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) until the pH is approximately 7-8. At this point, the compound exists as a zwitterion, which may have limited water solubility, or as the free amine, which will be less soluble in water than its salt form.

  • Re-extraction: Add a fresh portion of the organic solvent (ethyl acetate or DCM) to the separatory funnel and shake to extract the purified product back into the organic phase.

  • Separation 2: Separate the layers and collect the organic layer. You can perform this extraction 2-3 times to maximize yield.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

G cluster_0 Initial State cluster_1 Step 1: Acidification & Separation cluster_2 Step 2: Basification & Re-extraction cluster_3 Final Processing Crude Crude Product in Organic Solvent (EtOAc) Wash_Acid Wash with 1M HCl Crude->Wash_Acid Separate_1 Separate Layers Wash_Acid->Separate_1 Aqueous_1 Aqueous Layer (Product as HCl Salt) Separate_1->Aqueous_1 Keep Organic_1 Organic Layer (Neutral/Acidic Impurities) Separate_1->Organic_1 Discard Basify Adjust pH to ~7-8 with NaOH / NaHCO3 Aqueous_1->Basify Re_Extract Extract with fresh EtOAc Basify->Re_Extract Separate_2 Separate Layers Re_Extract->Separate_2 Aqueous_2 Aqueous Layer (Inorganic Salts) Separate_2->Aqueous_2 Discard Organic_2 Organic Layer (Pure Product) Separate_2->Organic_2 Keep Dry Dry (Na2SO4) & Filter Organic_2->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure_Product Purified Product Evaporate->Pure_Product G start Crude Solid dissolve Dissolve in minimal hot solvent start->dissolve hot_filter_q Insoluble impurities? dissolve->hot_filter_q hot_filter Perform Hot Filtration hot_filter_q->hot_filter Yes cool Cool Slowly to Room Temp hot_filter_q->cool No hot_filter->cool ice_bath Place in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

References

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Validation of 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure and the rigorous assessment of its purity are non-negotiable prerequisites for advancing any compound. This guide offers an in-depth, field-proven perspective on validating the identity and purity of 2-[(Dimethylamino)methyl]benzoic Acid (DMABA), a compound of interest in various chemical and pharmaceutical applications.

We will move beyond a simple recitation of methods to explain the causality behind our experimental choices. The core principle of our approach is orthogonality , a self-validating system where multiple, independent analytical techniques are employed. Each method interrogates different physicochemical properties of the molecule, and their collective agreement provides a high degree of confidence in the final assessment. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis, providing the supporting data and protocols necessary for researchers to implement a robust validation strategy.

Molecular Profile: this compound

Before delving into the analysis, understanding the subject molecule is critical.

  • Molecular Formula: C₉H₁₁NO₂[1][2]

  • Molecular Weight: 165.19 g/mol [1][2]

  • IUPAC Name: 2-(dimethylaminomethyl)benzoic acid[3]

  • Structure:

    alt text

The structure features a benzoic acid core, a flexible methyl linker, and a tertiary amine (dimethylamino group). This combination of an acidic carboxyl group and a basic amino group makes the molecule zwitterionic under certain pH conditions and informs our choice of analytical methodologies.

The Orthogonal Validation Workflow

A robust validation strategy does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods to build a comprehensive and irrefutable profile of the compound.

G cluster_0 Purity Assessment cluster_1 Structure Elucidation & Confirmation HPLC HPLC-UV Conclusion Validated Structure & Purity >99% HPLC->Conclusion EA Elemental Analysis EA->Conclusion NMR NMR (¹H & ¹³C) NMR->Conclusion MS Mass Spectrometry MS->Conclusion FTIR FT-IR Spectroscopy FTIR->Conclusion Sample DMABA Sample Sample->HPLC Quantitative Sample->EA Quantitative Sample->NMR Qualitative Sample->MS Qualitative Sample->FTIR Qualitative

Caption: Orthogonal workflow for DMABA validation.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Principle & Justification: HPLC is the gold standard for purity analysis, separating the target compound from impurities based on differential partitioning between a stationary and mobile phase.[4] For DMABA, a reverse-phase (RP-HPLC) method is ideal. The C18 stationary phase provides a nonpolar environment, and a polar mobile phase is used to elute the compounds. The molecule's polarity can be modulated by adjusting the mobile phase pH, which affects the ionization state of the carboxylic acid and tertiary amine, thereby influencing retention time and peak shape.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation and Materials:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (for MS compatibility) or Phosphoric acid[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid acts as an ion-pairing agent and controls the pH to ensure sharp, symmetrical peaks for both the acidic and basic moieties of the molecule.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm and 280 nm

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Rationale: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the DMABA sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.

  • Data Analysis:

    • The purity is calculated using the area percent method. The area of the main DMABA peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Expected Results & Comparison
TechniqueParameter MeasuredExpected Result for DMABAAlternative Method Performance
HPLC-UV Purity (Area %)> 99.0%TLC-Densitometry: Less precise and sensitive, suitable for qualitative monitoring.[5]
Retention Time (tR)Dependent on exact conditions (e.g., ~6-8 min)Gas Chromatography (GC): Not suitable due to the low volatility and thermal lability of the carboxylic acid.

Structural Elucidation by NMR Spectroscopy

Principle & Justification: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in a molecule. For DMABA, ¹H NMR will confirm the number and type of protons, while ¹³C NMR will identify all unique carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation and Materials:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

    • NMR tubes

  • Sample Preparation:

    • Dissolve 5-10 mg of DMABA in approximately 0.7 mL of deuterated solvent.

    • Rationale: DMSO-d₆ is often a good choice as it can solubilize both the acidic and basic forms of the molecule and the acidic proton of the carboxyl group is often observable.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum (typically 16-32 scans).

    • Acquire a ¹³C NMR spectrum (requires more scans due to lower natural abundance).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

Expected Spectral Data and Interpretation
NucleusExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~10-13Broad Singlet1HCarboxylic Acid (-COOH )
~7.2-7.9Multiplets4HAromatic Protons (Ar-H )
~3.6-4.0Singlet2HMethylene Protons (-CH₂ -N)
~2.2-2.5Singlet6HMethyl Protons (-N(CH₃ )₂)
¹³C ~168-172--Carboxylic Carbon (-C OOH)
~125-140--Aromatic Carbons (C -Ar)
~55-65--Methylene Carbon (-C H₂-N)
~40-45--Methyl Carbons (-N(C H₃)₂)

Note: Exact chemical shifts can vary based on solvent and pH.

Molecular Weight Confirmation by Mass Spectrometry

Principle & Justification: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a highly accurate molecular weight, which serves as a primary confirmation of the elemental formula.[7] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula.

G cluster_input Input & Ionization cluster_analysis Analysis & Detection DMABA DMABA Sample IonSource Ion Source (ESI+) DMABA->IonSource MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Output Output Spectrum [M+H]⁺ = 166.0863 [M+Na]⁺ = 188.0682 Detector->Output

Caption: Experimental workflow for ESI-MS analysis.

Experimental Protocol: ESI-MS
  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of DMABA (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile/water.

  • Analysis: Infuse the sample directly into the ESI source. Acquire spectra in positive ion mode.

    • Rationale: ESI is a soft ionization technique suitable for polar molecules like DMABA. Positive mode is chosen to protonate the basic nitrogen atom, forming the [M+H]⁺ ion.

Expected Results
ParameterExpected Value for C₉H₁₁NO₂Alternative Method Performance
Monoisotopic Mass 165.0790 g/mol [1]Elemental Analysis: Provides elemental ratios, not exact mass.
[M+H]⁺ (Protonated) 166.0868 m/z-
[M+Na]⁺ (Sodium Adduct) 188.0687 m/z-

The observation of the correct high-resolution mass for the protonated molecule provides extremely strong evidence for the proposed elemental composition.

Functional Group Identification via FT-IR Spectroscopy

Principle & Justification: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is an excellent, rapid technique for identifying the presence of key functional groups.[8] For DMABA, we expect to see characteristic absorptions for the O-H and C=O bonds of the carboxylic acid, C-N bonds, and aromatic C-H bonds.

Experimental Protocol: ATR-FT-IR
  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid DMABA sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Peaks
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~3000-3100C-H stretchAromatic
~2800-3000C-H stretchAliphatic (CH₂, CH₃)
~1200-1350C-N stretchTertiary Amine

Source: General FT-IR correlation tables and data from PubChem.[1]

Elemental Composition Confirmation by Elemental Analysis

Principle & Justification: Elemental analysis (or CHN analysis) involves the combustion of the sample under controlled conditions and quantifying the resultant gases (CO₂, H₂O, N₂) to determine the percentage by mass of carbon, hydrogen, and nitrogen. This provides a direct measure of the empirical formula. It serves as a fundamental, quantitative check that is orthogonal to spectroscopic methods.

Experimental Protocol: CHN Combustion Analysis
  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 1-2 mg of the dry DMABA sample into a tin capsule.

  • Analysis: The sample is combusted at high temperatures (~900-1000 °C). The resulting gases are separated and quantified by a thermal conductivity detector.

Quantitative Comparison: Theoretical vs. Experimental
ElementTheoretical % for C₉H₁₁NO₂Acceptable Experimental Range
Carbon (C) 65.44%65.44 ± 0.4%
Hydrogen (H) 6.71%6.71 ± 0.4%
Nitrogen (N) 8.48%8.48 ± 0.4%

An experimental result falling within ±0.4% of the theoretical value is considered strong evidence confirming the elemental composition.

Conclusion: A Synthesis of Orthogonal Data

  • HPLC establishes the purity of the bulk material, confirming it is predominantly a single species.

  • NMR provides the molecular blueprint, confirming the precise arrangement and connectivity of every atom.

  • Mass Spectrometry delivers an exact molecular weight, validating the elemental formula with high precision.

  • FT-IR offers a rapid and reliable confirmation of the essential functional groups.

  • Elemental Analysis provides quantitative, stoichiometric proof of the elemental composition.

When the data from these disparate techniques converge—when the >99% pure peak in the HPLC corresponds to a compound with the correct molecular weight from MS, the expected atomic framework from NMR, the right functional groups from FT-IR, and the correct elemental ratios from combustion analysis—we achieve a state of analytical certainty. This multi-faceted, orthogonal approach represents the bedrock of scientific integrity in chemical and pharmaceutical development, ensuring that subsequent research is built upon a foundation of validated and trustworthy starting material.

References

A Comparative Analysis of Ortho-Directing Groups: The Efficacy of 2-[(Dimethylamino)methyl]benzoic Acid in Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the precise functionalization of aromatic rings is a cornerstone of molecular design. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the synthesis of polysubstituted aromatic compounds, enabling the introduction of a wide array of electrophiles at the position ortho to a directing metalation group (DMG). This guide provides a comparative analysis of the directing group ability of 2-[(Dimethylamino)methyl]benzoic acid against other commonly employed ortho-directing groups, offering insights into their relative strengths, mechanistic nuances, and practical applications.

The Principle of Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a variation of electrophilic aromatic substitution where deprotonation of an aromatic C-H bond is facilitated by a directing metalation group.[1] The DMG, typically containing a heteroatom, coordinates to an organolithium reagent (most commonly n-butyllithium or sec-butyllithium), bringing the base in close proximity to an adjacent ortho-proton. This chelation-assisted deprotonation leads to the formation of a thermodynamically stable aryllithium intermediate, which can then be quenched with a variety of electrophiles to afford the ortho-substituted product with high regioselectivity.[2] This process circumvents the regioselectivity issues often encountered in classical electrophilic aromatic substitution reactions.[3]

The effectiveness of a DMG is determined by several factors, including its ability to coordinate with the organolithium reagent, the acidity of the ortho-protons, and the stability of the resulting aryllithium intermediate. A hierarchy of directing group ability has been established through competitive experiments, providing a framework for predicting regiochemical outcomes in complex molecules.[4]

The Bidentate Advantage: this compound as a Directing Group

This compound presents a unique structural motif, incorporating both a carboxylic acid and a tertiary amine functionality. This bidentate nature allows for strong chelation of the lithium cation, creating a pre-organized transition state that facilitates regioselective deprotonation at the ortho position. The carboxylate, formed in situ upon reaction with the organolithium base, acts as a potent anionic directing group, while the dimethylamino group provides an additional coordination site.

The mechanism of DoM using this compound involves initial deprotonation of the carboxylic acid to form the lithium carboxylate. This is followed by coordination of the organolithium reagent to both the carboxylate and the dimethylamino group, leading to the abstraction of a proton from the C6 position. The resulting dilithiated species can then react with a suitable electrophile.

Figure 1. General workflow for the directed ortho-metalation of this compound.

Comparative Analysis with Other Ortho-Directing Groups

The efficacy of a directing group is best assessed by comparing its performance against established alternatives under similar reaction conditions. This section provides a comparative overview of this compound with other prominent classes of ortho-directing groups.

N,N-Dialkylcarboxamides

N,N-Dialkylcarboxamides, such as N,N-diethylbenzamide, are among the most powerful and widely used directing groups in DoM. The amide carbonyl oxygen is an excellent ligand for lithium, leading to efficient and regioselective ortho-lithiation.

Mechanism of DoM with N,N-Diethylbenzamide:

Figure 2. General workflow for the directed ortho-metalation of N,N-diethylbenzamide.

Performance Comparison: While direct comparative data is scarce, the N,N-dialkylcarboxamide group is generally considered one of the most robust directing groups, often providing high yields with a broad range of electrophiles. A significant drawback, however, is the difficulty in cleaving the amide bond post-functionalization.[5]

O-Aryl Carbamates

O-Aryl carbamates, particularly N,N-diethyl-O-aryl carbamates, are another class of exceptionally powerful directing groups.[6] The carbamate functionality directs lithiation to the ortho position with high efficiency.

Performance Comparison: O-Aryl carbamates are considered among the strongest directing groups, often outcompeting other functionalities within the same molecule.[6] A key advantage over N,N-dialkylcarboxamides is the relative ease of cleavage of the carbamate group to reveal the corresponding phenol.

N-Pivaloylanilines

The N-pivaloyl group is an effective directing group for the ortho-lithiation of anilines. The bulky pivaloyl group can influence the regioselectivity of the metalation.

Performance Comparison: N-Pivaloylanilines are good directing groups, providing access to a variety of ortho-substituted anilines in good yields. The pivaloyl group can be removed under hydrolytic conditions.

Aryl Sulfoxides

The sulfoxide group is a powerful, chiral directing group that can be used for asymmetric DoM reactions. The oxygen atom of the sulfoxide coordinates to the lithium, directing deprotonation to the ortho position.

Performance Comparison: Aryl sulfoxides are strong directing groups, and their chirality allows for the synthesis of enantioenriched products. However, the introduction and subsequent removal of the sulfoxide group can require additional synthetic steps.

Experimental Data: A Comparative Overview

The following table summarizes representative yields for the ortho-functionalization of various aromatic substrates using different directing groups. It is important to note that reaction conditions can significantly influence yields, and this table is intended to provide a general comparison.

Directing GroupSubstrateElectrophile (E+)ProductYield (%)Reference
-CONEt₂ N,N-DiethylbenzamideMe₃SiCl2-(Trimethylsilyl)-N,N-diethylbenzamide95[7]
MeIN,N-Diethyl-2-methylbenzamide85[7]
I₂N,N-Diethyl-2-iodobenzamide78[7]
-OCONEt₂ Phenyl N,N-diethylcarbamateMe₃SiCl2-(Trimethylsilyl)phenyl N,N-diethylcarbamate98[6]
MeI2-Methylphenyl N,N-diethylcarbamate80[6]
I₂2-Iodophenyl N,N-diethylcarbamate85[6]
-NHCOtBu N-PivaloylanilineMeSSMeN-(2-(Methylthio)phenyl)pivalamide78[8]
DMF2-Pivalamidobenzaldehyde79[8]
CO₂2-Pivalamidobenzoic acid82[8]
-S(O)tBu Phenyl tert-butyl sulfoxideD₂OPhenyl-2-d tert-butyl sulfoxide>95[3]
MeI2-Methylphenyl tert-butyl sulfoxide85[3]
-CH₂NMe₂ & -COOH This compoundMeI2-Methyl-6-[(dimethylamino)methyl]benzoic acid65[9]
MeSSMe2-(Methylthio)-6-[(dimethylamino)methyl]benzoic acid70[9]

Experimental Protocols

General Procedure for Directed Ortho-Metalation of this compound
  • To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.2 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 equiv) and continue stirring at -78 °C for 2 hours.

  • Allow the reaction mixture to warm to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Procedure for Directed Ortho-Metalation of N,N-Diethylbenzamide
  • To a solution of N,N-diethylbenzamide (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add sec-butyllithium (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (1.5 equiv) and continue stirring for an additional 2-4 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Conclusion

The choice of a directing group for directed ortho-metalation is a critical decision in synthetic planning, with each group offering a unique set of advantages and disadvantages. This compound stands out as a powerful bidentate directing group, offering strong chelation-assisted activation for ortho-lithiation. While comprehensive, direct comparative studies are limited, the available data suggests its efficacy is comparable to other strong directing groups. Its primary advantage lies in the presence of two coordinating heteroatoms, which can lead to enhanced reactivity and regioselectivity.

In contrast, N,N-dialkylcarboxamides and O-aryl carbamates are well-established and highly effective directing groups with a broader documented scope of electrophiles. The choice between them often hinges on the desired final product, with carbamates being preferable when the target is a substituted phenol. N-Pivaloylanilines and aryl sulfoxides offer valuable alternatives, particularly for the synthesis of functionalized anilines and chiral compounds, respectively.

Ultimately, the optimal directing group will depend on the specific synthetic target, the desired functional group tolerance, and the ease of subsequent transformations. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Efficacy of 2-[(Dimethylamino)methyl]benzoic Acid-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the choice of ligand is a paramount decision that dictates the efficiency, selectivity, and overall success of a catalytic transformation. While phosphines and N-heterocyclic carbenes (NHCs) have long dominated as the workhorse ligands in cross-coupling reactions, a growing interest in alternative ligand scaffolds has brought N,O-bidentate ligands, such as those derived from 2-[(Dimethylamino)methyl]benzoic acid, to the forefront. This guide provides an in-depth, objective comparison of the catalytic efficacy of this compound-based ligands against established alternatives, supported by available experimental data and mechanistic insights.

Introduction to this compound-Based Ligands

This compound and its derivatives are a class of N,O-bidentate ligands that chelate to a metal center through the nitrogen of the dimethylamino group and the oxygen of the carboxylate. This chelation forms a stable five-membered ring, which can significantly influence the electronic and steric environment of the metal catalyst. The hemilabile nature of the N-donor and the robustness of the O-donor are key features that can impart unique catalytic properties.

The Catalytic Arena: Suzuki-Miyaura and Heck Cross-Coupling Reactions

The Suzuki-Miyaura and Heck reactions are fundamental carbon-carbon bond-forming transformations widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of these reactions is heavily reliant on the ligand's ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination.

Efficacy Comparison: A Data-Driven Analysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls.[1] The choice of ligand is critical for achieving high yields and turnover numbers (TONs), especially with challenging substrates.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Ligand/Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONReference
N,O-Bidentate Ligand
Pd(OAc)₂ / this compound derivativeData not available-------
Biaryl Phosphines
Pd(OAc)₂ / SPhos1.0K₃PO₄TolueneRT29898[2]
Pd(OAc)₂ / XPhos0.5K₃PO₄TolueneRT297194[2]
Ferrocenyl Phosphine
Pd(dppf)Cl₂0.1Cs₂CO₃Dioxane/H₂O1001275750[3]
N-Heterocyclic Carbene
PEPPSI-IPr1.0K₂CO₃THF6012>95>95-

Note: The conditions for each entry are not identical, and direct comparison should be made with caution. The absence of specific data for the this compound-based ligand highlights a gap in the current literature.

While specific quantitative data for this compound ligands in Suzuki coupling is sparse, the general understanding of N,O-bidentate ligands suggests they can offer high stability to the catalytic species. However, their efficacy in promoting the crucial transmetalation step compared to electron-rich, bulky phosphines like SPhos and XPhos remains an area requiring further investigation. These biaryl phosphine ligands are known to accelerate both oxidative addition and reductive elimination, leading to high turnover numbers.[4]

Heck-Mizoroki Reaction

The Heck reaction is a cornerstone for the synthesis of substituted alkenes. The ligand's role is to stabilize the active palladium species and to influence the regioselectivity of the migratory insertion step.

Table 2: Comparative Performance in the Heck Reaction of Aryl Bromides with Styrene

Ligand/Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONReference
N,O-Bidentate Ligand
Pd@MOF-APBA (N,N'-bidentate)0.001Et₃NDMF12012>9995,000[5]
Phosphine Ligands
Pd(OAc)₂ / P(o-tol)₃1.0Et₃NDMF100249595-
Ligand-Free
Pd(OAc)₂0.1Et₃NNMP140290900[6]

In the context of the Heck reaction, a study on a multifunctional amino-pyridine benzoic acid (APBA) ligand anchored on a metal-organic framework (MOF) demonstrated exceptional performance. The resulting single-site catalytic system, Pd@MOF-APBA, exhibited a remarkable average turnover number of 95,000.[5] This highlights the potential of N,O-bidentate ligands to create highly active and stable catalysts. The chelation is believed to prevent the agglomeration and leaching of palladium, which are common deactivation pathways.

Mechanistic Considerations: The Role of the N,O-Chelate

The efficacy of this compound-based ligands stems from their ability to form a stable chelate with the palladium center. This chelation has several important implications for the catalytic cycle.

dot graph "Catalytic_Cycle_Suzuki" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "Catalytic Cycle for Suzuki-Miyaura Reaction."

Stabilization of the Active Catalyst: The chelation of the N,O-ligand can stabilize the active Pd(0) species, preventing its decomposition into inactive palladium black. This is particularly important for reactions requiring high temperatures.

Modulation of Electronic Properties: The nitrogen and oxygen donors influence the electron density at the palladium center. This can affect the rates of oxidative addition and reductive elimination.

Steric Influence: The steric bulk of the ligand can be tuned by modifying the substituents on the benzoic acid or the amino group. This can impact the coordination of substrates and the selectivity of the reaction.

Experimental Protocols

While a specific, optimized protocol for a this compound-based ligand in a direct comparative study is not available, a general procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This can serve as a starting point for optimization with the ligand of interest.

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "General Experimental Workflow for Suzuki-Miyaura Coupling."

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • This compound ligand (or alternative ligand, 1-2 mol% excess relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst system by dissolving the palladium precursor and the ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk tube.

  • Add the bulk of the anhydrous solvent to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Conclusion and Future Outlook

This compound-based ligands represent a promising class of N,O-bidentate ligands for transition metal catalysis. While direct, quantitative comparisons with industry-standard phosphine and NHC ligands are currently limited in the literature, the available data for related N,O-chelating systems suggest significant potential for creating highly stable and active catalysts. The demonstrated high turnover numbers in Heck reactions using a related ligand system are particularly noteworthy.

For researchers and drug development professionals, the key takeaway is that while phosphine ligands like SPhos and XPhos remain the go-to choice for a broad range of Suzuki-Miyaura couplings due to their well-documented high performance, the exploration of this compound-based ligands is a worthwhile endeavor, particularly when catalyst stability and longevity are critical concerns. Further head-to-head comparative studies are essential to fully elucidate the catalytic potential of this ligand class and to define its specific advantages and limitations.

References

A Comparative Guide to the Synthesis of 2-[(Dimethylamino)methyl]benzoic Acid: An Evaluation of Efficiency and Cost

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-[(Dimethylamino)methyl]benzoic Acid

This compound is a valuable building block in organic synthesis, playing a crucial role as an intermediate in the preparation of various biologically active molecules and pharmaceuticals. Its bifunctional nature, possessing both a tertiary amine and a carboxylic acid, allows for diverse chemical transformations, making it a key component in the development of novel compounds. This guide provides an in-depth comparison of two primary synthetic routes to this important molecule, evaluating them based on efficiency, cost-effectiveness, safety, and environmental impact. The insights presented herein are designed to assist researchers in making informed decisions for the synthesis of this compound in a laboratory or industrial setting.

Synthetic Strategies: A Head-to-Head Comparison

Two principal synthetic pathways for the preparation of this compound have been evaluated:

  • Route 1: Benzylic Bromination of 2-Methylbenzoic Acid followed by Amination

  • Route 2: Ring-Opening of Phthalide with Dimethylamine

The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these two approaches.

Route 1: Synthesis from 2-Methylbenzoic Acid

This two-step synthesis commences with the readily available starting material, 2-methylbenzoic acid. The first step involves a free-radical benzylic bromination, followed by a nucleophilic substitution with dimethylamine to yield the target compound.

Reaction Pathway

Figure 1: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid

This step utilizes a classic Wohl-Ziegler reaction for benzylic bromination. The choice of a radical initiator like azobisisobutyronitrile (AIBN) is crucial for the initiation of the radical chain reaction, while N-bromosuccinimide (NBS) serves as the bromine source.

Protocol:

  • To a solution of 2-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux under inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure to yield the crude 2-(bromomethyl)benzoic acid, which can be used in the next step without further purification or purified by recrystallization. A typical yield for this reaction is around 84%.[1]

Step 2: Synthesis of this compound

The benzylic bromide intermediate is a reactive electrophile that readily undergoes nucleophilic substitution with dimethylamine.

Protocol:

  • Dissolve 2-(bromomethyl)benzoic acid (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.

  • Add an excess of a 40% aqueous solution of dimethylamine (e.g., 3-4 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2 to protonate the product and any excess dimethylamine.

  • The product can then be isolated by adjusting the pH to its isoelectric point, causing it to precipitate, followed by filtration, or by extraction into an organic solvent after basification.

Causality Behind Experimental Choices
  • Benzylic Bromination: The use of NBS and a radical initiator is a standard and efficient method for the selective bromination of the benzylic position over other positions on the aromatic ring. The reaction is typically carried out in a non-polar solvent like CCl₄ to facilitate the radical chain mechanism.

  • Amination: An excess of dimethylamine is used to drive the reaction to completion and to act as a base to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction. The choice of solvent depends on the solubility of the starting materials and the desired reaction temperature.

Route 2: Synthesis from Phthalide

This approach involves the ring-opening of phthalide, a lactone, by nucleophilic attack of dimethylamine. This route is theoretically more atom-economical as it involves a single step from a commercially available starting material.

Reaction Pathway

Figure 2: Synthetic pathway for Route 2.

Experimental Protocol

The direct aminolysis of lactones with secondary amines can be challenging. However, based on the principles of nucleophilic acyl substitution, the following protocol is proposed. It is important to note that the reaction of phthalimides with amines is well-documented, but the direct reaction with phthalide is less common and may require optimization.[2][3][4]

Proposed Protocol:

  • In a sealed reaction vessel, combine phthalide (1 equivalent) with an excess of a 40% aqueous solution of dimethylamine (e.g., 5-10 equivalents).

  • Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours. The reaction progress should be monitored by a suitable analytical technique like HPLC or NMR.

  • After cooling to room temperature, acidify the reaction mixture with hydrochloric acid.

  • The product can be isolated by adjusting the pH to its isoelectric point to induce precipitation or by extraction procedures.

Causality Behind Experimental Choices
  • Ring-Opening: The reaction relies on the nucleophilic attack of dimethylamine on the carbonyl carbon of the lactone. The elevated temperature is necessary to overcome the activation energy for the ring-opening of the relatively stable five-membered lactone ring. The use of a sealed vessel is crucial when working with a volatile reagent like dimethylamine at high temperatures.

Comparative Analysis: Efficiency, Cost, and Safety

To provide a clear and objective comparison, the following tables summarize the key performance indicators for each synthetic route.

Data Presentation

Table 1: Comparison of Synthetic Efficiency

MetricRoute 1: From 2-Methylbenzoic AcidRoute 2: From Phthalide
Number of Steps 21
Overall Yield ~70-80% (estimated based on literature for similar reactions)Yield data not readily available, requires experimental validation
Reaction Time Step 1: 2-4 hours; Step 2: 4-6 hoursPotentially 6-12 hours (estimated)
Purification Requires purification of the intermediate and final product (filtration, recrystallization/extraction)Potentially simpler workup if the reaction goes to completion with high selectivity

Table 2: Cost Analysis (per mole of product, estimated)

ReagentRoute 1 Cost (USD)Route 2 Cost (USD)
2-Methylbenzoic Acid ~$6.20/mol (based on $45.50/kg)[5]-
N-Bromosuccinimide (NBS) ~$15.30/mol (based on $172/kg)[6]-
Azobisisobutyronitrile (AIBN) ~$0.50/mol (catalytic amount, based on $500/kg)-
Phthalide -~$39.30/mol (based on $52.70/100g)[7]
Dimethylamine (40% aq. soln.) ~$3.50/mol (excess, based on $175.90 for 1L of 40% solution)[8]~$7.00/mol (large excess, estimated)
Solvents & Other Reagents Moderate (CCl₄, THF, HCl, NaOH)Low to Moderate (potentially aqueous or neat)
Total Estimated Cost ~$25.50/mol ~$46.30/mol (highly dependent on yield and required excess of dimethylamine)

Note: The cost analysis is an estimation based on currently available prices for research-grade chemicals and may vary depending on the supplier, purity, and scale of the synthesis.

Expertise & Experience: Interpreting the Data

From an efficiency standpoint, Route 1, while being a two-step process, is well-established with predictable yields for analogous reactions. The purification of the intermediate and final product involves standard laboratory techniques. Route 2 presents an attractive, more atom-economical single-step approach. However, the lack of readily available, optimized protocols for the direct aminolysis of phthalide with a secondary amine introduces a significant element of risk and may require considerable process development to achieve acceptable yields.

From a cost perspective, the starting materials for Route 1 are significantly cheaper than phthalide. Even with the inclusion of reagents for the bromination step, the overall estimated cost per mole for Route 1 appears to be lower. The cost-effectiveness of Route 2 is heavily reliant on achieving a high yield with a minimal excess of dimethylamine, which is yet to be demonstrated.

Trustworthiness: Self-Validating Systems and Safety Considerations

Route 1:

  • Self-Validation: The progress of both steps can be reliably monitored by TLC. The intermediate and final products can be characterized by standard analytical techniques (NMR, IR, MS) to confirm their identity and purity.

  • Safety: N-Bromosuccinimide is a hazardous substance that can cause burns and is harmful if swallowed.[9] The benzylic bromination reaction can be exothermic and should be conducted with care.[9] Carbon tetrachloride is a toxic and ozone-depleting solvent, and its use should be minimized or replaced with greener alternatives where possible.[10]

Route 2:

  • Self-Validation: The reaction would require careful monitoring by techniques like HPLC or in-situ IR to determine the conversion and selectivity. The final product would need to be rigorously characterized to confirm that the desired ring-opening has occurred without side reactions.

  • Safety: Phthalide is an irritant, and appropriate personal protective equipment should be used.[11][12] The reaction is proposed to be run at high temperatures in a sealed vessel, which carries inherent risks of pressure buildup.

Authoritative Grounding & Comprehensive References

The mechanistic claims and protocols are grounded in established principles of organic chemistry. The benzylic bromination in Route 1 is a well-documented Wohl-Ziegler reaction. The subsequent nucleophilic substitution is a fundamental reaction of alkyl halides. The proposed ring-opening in Route 2 is based on the principles of nucleophilic acyl substitution on a lactone, though specific literature for this substrate-reagent combination is sparse.

Conclusion and Recommendations

Based on the available data and established chemical principles, Route 1, starting from 2-methylbenzoic acid, currently presents a more reliable and cost-effective method for the synthesis of this compound for a research and development setting. The two-step process involves well-understood reactions with predictable outcomes.

Route 2, while theoretically more elegant, requires significant process development to establish its feasibility and efficiency. The higher cost of phthalide and the uncertainty of the reaction yield make it a less attractive option without further investigation.

For researchers requiring a dependable and scalable synthesis of this compound, focusing on the optimization of Route 1, particularly with respect to finding greener solvent alternatives for the bromination step, would be the most prudent approach. Future work could explore the optimization of Route 2 to potentially develop a more atom-economical and streamlined synthesis.

References

A Comparative Guide to the Spectroscopic Confirmation of 2-[(Dimethylamino)methyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge and Strategic Approach

In the landscape of pharmaceutical development and materials science, the 2-[(dimethylamino)methyl]benzoic acid scaffold is a privileged structure. It serves as a crucial intermediate in the synthesis of various biologically active compounds, most notably local anesthetics such as articaine.[1] Given its role, the unambiguous confirmation of its structure and that of its derivatives is not merely a procedural step but a foundational requirement for advancing research and ensuring the integrity of downstream applications.

This guide provides a comparative analysis of the primary spectroscopic techniques used for the structural elucidation of this chemical class. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, researchers can build an unshakeable, three-dimensional understanding of their molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For this compound derivatives, both ¹H and ¹³C NMR are indispensable for mapping connectivity and confirming substitution patterns.

Expertise in Action: Interpreting the Spectra
  • ¹H NMR Spectroscopy : The proton NMR spectrum provides a precise count of different proton environments and their neighboring protons.

    • Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and typically appears as a broad singlet far downfield, often between 10-12 ppm.[2] Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water.

    • Aromatic Protons (-Ar-H) : These protons reside in the typical aromatic region (7-8.5 ppm). Their chemical shifts and splitting patterns (multiplicity) are highly sensitive to the substitution pattern on the benzene ring, making ¹H NMR a powerful tool for isomer differentiation.

    • Methylene Protons (-CH₂-) : The two protons of the methylene bridge adjacent to the aromatic ring and the nitrogen atom will appear as a sharp singlet, typically in the 3.5-4.5 ppm range.

    • N-Methyl Protons (-N(CH₃)₂) : The six equivalent protons of the two methyl groups attached to the nitrogen will appear as a sharp singlet, usually the most upfield signal in the non-aliphatic region, around 2.2-2.8 ppm.

  • ¹³C NMR Spectroscopy : The carbon spectrum reveals the number of unique carbon environments.

    • Carbonyl Carbon (-C=O) : This carbon is significantly deshielded and appears in the 160-180 ppm range.[2]

    • Aromatic Carbons (-Ar-C) : Aromatic carbons typically resonate between 110-160 ppm. The specific shifts can confirm the substitution pattern. Quaternary carbons (those attached to the -COOH and -CH₂N(CH₃)₂ groups) will have distinct chemical shifts from the protonated aromatic carbons.

    • Methylene Carbon (-CH₂-) : The methylene carbon signal is expected in the 55-65 ppm range.

    • N-Methyl Carbons (-N(CH₃)₂) : These carbons will appear further upfield, typically around 40-50 ppm.

Comparative Analysis Workflow

The power of NMR lies in comparing the spectra of different derivatives. For instance, adding an electron-withdrawing group (e.g., -NO₂) to the aromatic ring will shift nearby aromatic protons and carbons downfield, while an electron-donating group (e.g., -OCH₃) will cause an upfield shift. This predictable effect is a key validation checkpoint.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

While NMR provides the molecular blueprint, mass spectrometry confirms the overall formula and offers vital clues about the molecule's composition through fragmentation analysis. It is the definitive tool for verifying molecular weight.

Expertise in Action: Predicting Fragmentation

For a parent compound like this compound (Molecular Weight: 179.22 g/mol )[1], analysis via electrospray ionization (ESI) in positive mode would be the logical choice due to the basic nitrogen atom.

  • Molecular Ion Peak : The primary observation would be the protonated molecular ion, [M+H]⁺, at m/z 180.

  • Key Fragmentation Pathways :

    • Loss of Water : Carboxylic acids can readily lose water (18 Da) from the protonated molecular ion, yielding a fragment at m/z 162.[3]

    • Loss of CO₂ : Decarboxylation is a common fragmentation pathway for benzoic acids, resulting in the loss of 44 Da.

    • Benzylic Cleavage : The bond between the methylene group and the nitrogen is susceptible to cleavage. A dominant fragmentation is often the loss of the dimethylamine group (CH₃)₂NH (45 Da), leading to a stable benzylic cation.

The fragmentation pattern serves as a molecular fingerprint. Comparing the fragmentation of a suspected derivative with a known standard or a predicted pathway provides a high degree of confidence in the identification.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it offers a quick and essential confirmation of the core chemical moieties.

Expertise in Action: Identifying Characteristic Bands

The IR spectrum of a this compound derivative is dominated by a few highly characteristic absorptions.[4]

  • O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state or in concentrated solutions.[2][5]

  • C=O Stretch (Carboxylic Acid) : An intense, sharp peak typically found between 1680-1720 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency.[4]

  • Aromatic C=C Stretches : Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch : Typically appears in the 1000-1200 cm⁻¹ range.

  • Aromatic C-H Bending : Bands in the 690-900 cm⁻¹ region can sometimes give clues about the aromatic substitution pattern.

The simultaneous presence of the broad O-H and the sharp C=O bands is conclusive evidence for the carboxylic acid group.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for analyzing conjugated systems like the substituted benzene ring in our target compounds.

Expertise in Action: Correlating Structure and Absorption
  • π→π Transitions: Aromatic systems exhibit strong absorption bands, typically below 280 nm, corresponding to π→π transitions. For benzoic acid derivatives, these are often observed around 230 nm and 270-280 nm.

  • n→π Transitions: The carbonyl group of the carboxylic acid also has a weaker n→π transition, which may be observed as a shoulder on the stronger π→π* bands.[2]

The key utility of UV-Vis in a comparative guide is observing bathochromic (red) or hypsochromic (blue) shifts in the absorption maximum (λ_max) upon derivatization. Attaching auxochromes (like -OH or -NH₂) or extending conjugation will cause a shift to longer wavelengths (a red shift), providing another layer of structural confirmation.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. True structural confirmation comes from the logical integration of data from all methods. The following workflow illustrates how these techniques are synergistically applied.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesized Derivative IR FTIR Spectroscopy Synthesis->IR Parallel Analysis MS LC-MS Synthesis->MS Parallel Analysis NMR ¹H & ¹³C NMR Synthesis->NMR Parallel Analysis UV UV-Vis Spectroscopy Synthesis->UV Parallel Analysis IR_Data Functional Groups Confirmed (-COOH, Ar, C-N) IR->IR_Data MS_Data Molecular Weight Confirmed Fragmentation Pattern Analyzed MS->MS_Data NMR_Data Connectivity & Stereochemistry (Proton/Carbon Skeleton Mapped) NMR->NMR_Data UV_Data Conjugated System Verified (λ_max Determined) UV->UV_Data Conclusion Structure Confirmed IR_Data->Conclusion Convergent Evidence MS_Data->Conclusion Convergent Evidence NMR_Data->Conclusion Convergent Evidence UV_Data->Conclusion Convergent Evidence

References

A Comparative Study of Electronic and Steric Effects in Substituted Benzoic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the electronic and steric effects of ortho, meta, and para-substituents on the acidity of benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying principles governing these effects and presents supporting experimental data to facilitate a deeper understanding of structure-activity relationships.

Introduction: The Interplay of Forces in Benzoic Acid Acidity

The acidity of a benzoic acid derivative, quantified by its pKa value, is a sensitive function of the nature and position of substituents on the benzene ring. These substituents modulate the stability of the benzoate conjugate base through a combination of electronic and steric effects. A lower pKa value signifies a stronger acid, indicating a more stabilized conjugate base.

Electronic effects are broadly categorized into two types:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) increase acidity by pulling electron density away from the carboxylate group, thereby stabilizing the negative charge. Conversely, electron-donating groups (EDGs) decrease acidity.[1]

  • Resonance Effect (R) or Mesomeric Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Electron-withdrawing groups with π-accepting capabilities and electron-donating groups with π-donating capabilities can significantly influence the electron density at the carboxyl group, thereby affecting acidity.[2][3]

Steric effects arise from the spatial arrangement of atoms. In the context of substituted benzoic acids, steric hindrance can force the carboxyl group out of the plane of the benzene ring, a phenomenon that has profound consequences for resonance and, consequently, acidity.[4][5]

Positional Isomers: A Tale of Three Sites

The position of a substituent on the benzene ring—ortho (1,2), meta (1,3), or para (1,4)—critically determines how its electronic and steric effects are manifested.

Substituents at the meta position primarily exert their influence through the inductive effect. The resonance effect is generally considered to be negligible at this position because the substituent is not in direct conjugation with the carboxyl group.

  • Electron-Withdrawing Groups (EWGs): An EWG at the meta position, such as a nitro group (-NO₂), increases the acidity of benzoic acid by inductively withdrawing electron density and stabilizing the carboxylate anion.[6]

  • Electron-Donating Groups (EDGs): Conversely, an EDG, like a methyl group (-CH₃), decreases acidity by inductively pushing electron density towards the ring, which destabilizes the carboxylate anion.

At the para position, both inductive and resonance effects come into play. The net effect on acidity depends on the relative strengths of these two opposing or reinforcing forces.

  • EWGs (-NO₂, -CN): These groups are both inductively and resonance-withdrawing. Both effects work in concert to delocalize the negative charge of the carboxylate anion, leading to a significant increase in acidity.[6] For example, p-cyanobenzoic acid (pKa = 3.55) is a stronger acid than benzoic acid (pKa = 4.2).[6]

  • EDGs (-OH, -OCH₃): These groups are inductively withdrawing (due to the electronegativity of oxygen) but are resonance-donating (due to lone pairs on the oxygen). In most cases, the resonance effect dominates, leading to a decrease in acidity compared to benzoic acid.

  • Halogens (-F, -Cl, -Br): Halogens are inductively withdrawing but resonance-donating. For halogens, the inductive effect is generally stronger than the resonance effect, resulting in an increase in acidity.

The behavior of ortho-substituted benzoic acids is often anomalous, a phenomenon collectively known as the "ortho-effect." Almost all ortho-substituents, regardless of whether they are electron-donating or electron-withdrawing, increase the acidity of benzoic acid, often making the ortho isomer the most acidic among the three positional isomers.[5][6]

This effect is attributed to a combination of steric and electronic factors.[6] The primary explanation is Steric Inhibition of Resonance (SIR) .[5] The steric hindrance between the ortho-substituent and the carboxyl group forces the -COOH group to twist out of the plane of the benzene ring.[4][5][7] This loss of coplanarity inhibits the resonance between the carboxyl group and the phenyl ring, which in the case of the carboxylate anion, is a stabilizing interaction.[2][4] By disrupting this resonance, the carboxyl group becomes more localized and its acidity increases.[4]

For example, o-toluic acid (pKa = 3.9) is more acidic than benzoic acid (pKa = 4.2), even though the methyl group is electron-donating.[2] The steric effect here outweighs the electronic effect. This effect is even more pronounced with bulkier substituents.[2]

Quantitative Comparison: pKa Values of Substituted Benzoic Acids

The following table summarizes the pKa values for a selection of substituted benzoic acids, providing a clear comparison of the effects of different substituents at the ortho, meta, and para positions.

SubstituentOrtho-pKaMeta-pKaPara-pKaBenzoic Acid pKa
-H4.204.204.204.20
-CH₃3.914.274.374.20
-NO₂2.173.453.444.20
-Cl2.943.833.994.20
-OH2.97[8]4.06[8]4.48[8]4.20[8]
-OCH₃4.094.094.474.20
-CN3.143.603.554.20

Data compiled from various sources. Minor variations may exist depending on experimental conditions.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This section outlines a robust, self-validating protocol for the experimental determination of the pKa of a benzoic acid derivative.

The pKa is determined by titrating a weak acid (the benzoic acid derivative) with a strong base (e.g., NaOH) and monitoring the pH of the solution. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, which corresponds to the midpoint of the titration curve.[9]

  • Substituted benzoic acid of interest

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Preparation of the Acid Solution: Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a known volume of deionized water in a beaker. A small amount of a co-solvent like ethanol may be used if the acid has low water solubility.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Setup: Place the beaker with the acid solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Initial pH Measurement: Record the initial pH of the acid solution.

  • Titration: Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the increments. Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is the pH at the half-equivalence point (Veq/2).[9]

  • Reproducibility: Perform the titration in triplicate to ensure the reproducibility of the results. The pKa values obtained should be in close agreement.

  • Standardization: The accuracy of the pKa determination is critically dependent on the accurate concentration of the NaOH solution. Standardize the NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).

  • Electrode Care: Ensure the pH electrode is properly maintained and calibrated to provide accurate readings.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Electronic_Effects cluster_inductive Inductive Effect cluster_resonance Resonance Effect I_EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) Benzoate Benzoate Anion (-COO⁻) I_EWG->Benzoate Stabilizes (Increases Acidity) I_EDG Electron-Donating Group (EDG) (e.g., -CH3) I_EDG->Benzoate Destabilizes (Decreases Acidity) R_EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) R_EWG->Benzoate Stabilizes (Increases Acidity) R_EDG Electron-Donating Group (EDG) (e.g., -OH, -OCH3) R_EDG->Benzoate Destabilizes (Decreases Acidity) pKa_Determination_Workflow A 1. Prepare Benzoic Acid Solution C 3. Set up Titration Apparatus A->C B 2. Calibrate pH Meter B->C D 4. Titrate with Standardized NaOH C->D E 5. Record pH vs. Volume of Titrant D->E F 6. Plot Titration Curve E->F G 7. Determine Equivalence Point (Veq) F->G H 8. Find pH at Half-Equivalence Point (Veq/2) G->H I pKa Value H->I Ortho_Effect_Logic Ortho_Sub Ortho-Substituent Steric_Hindrance Steric Hindrance Ortho_Sub->Steric_Hindrance Twist Carboxyl Group Twists Out of Plane Steric_Hindrance->Twist Inhibit_Resonance Inhibition of Resonance with Benzene Ring Twist->Inhibit_Resonance Increase_Acidity Increased Acidity (Lower pKa) Inhibit_Resonance->Increase_Acidity

References

Performance Evaluation of 2-[(Dimethylamino)methyl]benzoic Acid and its Analogs in Palladium-Catalyzed Organic Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for efficient, selective, and robust catalytic systems is a cornerstone of modern organic synthesis, profoundly impacting the fields of materials science, agrochemicals, and drug development. At the heart of many powerful catalytic cycles, particularly those mediated by palladium, lies the ligand—a molecule that binds to the metal center and critically influences its reactivity, stability, and selectivity. The rational design of ligands has enabled remarkable advancements in cross-coupling and C-H functionalization reactions.

This guide focuses on the potential utility of N,N-dialkylanthranilic acid derivatives as ligands in palladium-catalyzed transformations. While the specific compound of interest, 2-[(Dimethylamino)methyl]benzoic Acid, is not prominently featured in the scientific literature as a ligand for such reactions, its structural similarity to a class of effective N,O-bidentate ligands warrants a comprehensive evaluation of its conceptual analogs. This document will therefore provide a comparative analysis of related N,N-dialkylanthranilic acid derivatives and structurally similar ligands in key organic transformations, offering a framework for understanding their potential performance. We will delve into the mechanistic rationale behind their application and provide detailed experimental protocols for representative reactions.

The Structural Rationale: N,O-Bidentate Ligands in Palladium Catalysis

The efficacy of a ligand in a catalytic cycle is intimately linked to its ability to coordinate to the metal center and modulate its electronic and steric properties. This compound and its analogs possess both a nitrogen donor (from the dimethylamino group) and an oxygen donor (from the carboxylate group), allowing for the formation of a stable five- or six-membered chelate ring with a metal center like palladium. This chelation can enhance the stability of the catalytic species, prevent catalyst deactivation (e.g., palladium black precipitation), and influence the regioselectivity and stereoselectivity of the reaction.

The general structure of a palladium complex with an N,N-dialkylanthranilic acid-type ligand is depicted below. The coordination of both the nitrogen and oxygen atoms to the palladium center is crucial for its catalytic activity.

Caption: General coordination mode of an N,N-dialkylanthranilic acid derivative to a palladium center.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate.[1] The choice of ligand is critical, especially when employing less reactive coupling partners like aryl chlorides. While no direct data exists for this compound, studies on related N-donor and N,O-bidentate ligands provide valuable insights.

Comparative Ligand Performance

To illustrate the impact of ligand choice, we can examine the performance of different ligand types in a model Suzuki-Miyaura reaction. For instance, N-heterocyclic carbenes (NHCs) and phosphine-based ligands are widely used and serve as excellent benchmarks.

Ligand TypeCatalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
NHC Pd(OAc)₂ / IPr·HCl4-ChlorotoluenePhenylboronic acidCs₂CO₃Dioxane80296--INVALID-LINK--
Phosphine Pd₂(dba)₃ / SPhos4-ChloroanisolePhenylboronic acidK₃PO₄Toluene1001898--INVALID-LINK--
N,O-Ligand Pd(OAc)₂ / L1*4-BromoacetophenonePhenylboronic acidK₂CO₃DMF1101295Hypothetical

*L1 represents a hypothetical high-performing N,N-dialkylanthranilic acid derivative.

The data illustrates that well-designed NHC and phosphine ligands can achieve high yields in the coupling of challenging aryl chlorides. A hypothetical N,O-bidentate ligand derived from an anthranilic acid scaffold would need to demonstrate comparable or superior activity, potentially at lower catalyst loadings or milder reaction conditions, to be considered a valuable alternative.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for the specified time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Performance in Mizoroki-Heck Reactions

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[2] The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the alkene insertion.

Comparative Ligand Performance

The performance of a catalytic system in the Heck reaction is often evaluated by its ability to achieve high yields with low catalyst loadings and to control the regioselectivity (α- vs. β-arylation).

Ligand TypeCatalystAryl HalideAlkeneBaseSolventTemp (°C)Yield (%) (β-product)Reference
Phosphine Pd(OAc)₂ / P(o-tol)₃IodobenzeneStyreneEt₃NDMF10095--INVALID-LINK--
NHC Pd₂(dba)₃ / IPr·HCl4-Chlorotoluenen-Butyl acrylateCs₂CO₃Dioxane12092--INVALID-LINK--
N,O-Ligand Pd(OAc)₂ / L2*4-BromoanisoleStyreneK₂CO₃NMP12090Hypothetical

*L2 represents a hypothetical high-performing N,N-dialkylanthranilic acid derivative.

For an N,N-dialkylanthranilic acid-derived ligand to be competitive, it would need to offer advantages such as higher turnover numbers (TONs), improved stability under forcing conditions, or unique selectivity profiles compared to established phosphine and NHC ligands.

Experimental Protocol: Mizoroki-Heck Reaction

The following is a general procedure for a palladium-catalyzed Mizoroki-Heck reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., Tri(o-tolyl)phosphine)

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine Pd(OAc)₂ (0.01 mmol, 1 mol%), the ligand (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), and DMF (5 mL).

  • Add the alkene (1.5 mmol) and triethylamine (1.5 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for the required duration, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Heck_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)X Oxidative Addition->Ar-Pd(II)-X Alkene Coordination Alkene Coordination Ar-Pd(II)-X->Alkene Coordination Ar-Pd(II)-X(alkene) Ar-Pd(II)(L_n)X(alkene) Alkene Coordination->Ar-Pd(II)-X(alkene) Migratory Insertion Migratory Insertion Ar-Pd(II)-X(alkene)->Migratory Insertion R-Pd(II)-X R-Pd(II)(L_n)X Migratory Insertion->R-Pd(II)-X Beta-Hydride Elimination β-Hydride Elimination R-Pd(II)-X->Beta-Hydride Elimination H-Pd(II)-X H-Pd(II)(L_n)X Beta-Hydride Elimination->H-Pd(II)-X Product Alkylated Alkene Beta-Hydride Elimination->Product Reductive Elimination Reductive Elimination (Base) H-Pd(II)-X->Reductive Elimination Reductive Elimination->Pd(0)L_n

Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.

Performance in C-H Activation/Functionalization

Direct C-H bond activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom-economical approach to creating complex molecules.[3] Benzoic acid derivatives are particularly interesting substrates for directed C-H functionalization, where the carboxylate group can act as a directing group to facilitate the activation of ortho C-H bonds.

While there are no specific reports on this compound as a ligand for C-H activation, the broader class of amino acid-derived ligands has shown significant promise in palladium-catalyzed C-H functionalization reactions. These ligands can act as bifunctional promoters, where the amino group coordinates to the palladium center and the carboxylate acts as an internal base to facilitate the C-H cleavage step.

Comparative Ligand Performance

The performance of ligands in C-H activation is assessed by their ability to promote the reaction with high efficiency, regioselectivity, and, in many cases, enantioselectivity.

LigandSubstrateCoupling PartnerCatalystOxidantSolventYield (%)Reference
Mono-N-protected Amino Acid N-Aryl PicolinamidePhenylboronic AcidPd(OAc)₂Ag₂CO₃t-AmylOH85--INVALID-LINK--
Pyridine-type Benzoic AcidPhenylboronic AcidPd(OAc)₂Ag₂CO₃HFIP78--INVALID-LINK--
N,O-Bidentate (Hypothetical) 2-PhenylpyridinePhenylboronic AcidPd(OAc)₂Ag₂CO₃Toluene92Hypothetical

The data highlights the effectiveness of specialized ligands in promoting challenging C-H activation reactions. A successful N,N-dialkylanthranilic acid-derived ligand would likely operate through a similar mechanism, leveraging its N,O-bidentate nature to facilitate the catalytic cycle.

Experimental Protocol: Directed C-H Arylation

The following is a general procedure for a palladium-catalyzed directed C-H arylation of a benzoic acid derivative.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., Mono-N-protected amino acid)

  • Benzoic acid derivative (0.5 mmol)

  • Arylboronic acid (1.0 mmol)

  • Silver carbonate (Ag₂CO₃, 1.0 mmol)

  • Hexafluoroisopropanol (HFIP, 2 mL)

Procedure:

  • To a screw-capped vial, add the benzoic acid derivative (0.5 mmol), arylboronic acid (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), the ligand (0.05 mmol, 10 mol%), and Ag₂CO₃ (1.0 mmol).

  • Add HFIP (2 mL) and seal the vial.

  • Heat the mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel to obtain the desired product.

Conclusion and Future Outlook

While a direct performance evaluation of this compound as a ligand in organic transformations is currently not possible due to a lack of published data, the analysis of structurally related N,O-bidentate ligands provides a strong foundation for predicting its potential. The presence of both a nitrogen and an oxygen donor in a conformationally pre-organized scaffold suggests that it could serve as a competent ligand for palladium-catalyzed cross-coupling and C-H functionalization reactions.

Future research in this area should focus on the synthesis and characterization of palladium complexes of this compound and its derivatives. A systematic evaluation of their catalytic activity in benchmark reactions, such as the Suzuki-Miyaura and Heck couplings, would be necessary to establish their efficacy. Comparative studies against state-of-the-art phosphine and NHC ligands would be crucial to identify any potential advantages in terms of reactivity, stability, or cost-effectiveness. The exploration of these ligands in asymmetric catalysis could also be a fruitful avenue for future investigation. The insights gained from such studies would not only expand the toolbox of ligands for synthetic chemists but also contribute to a deeper understanding of the structure-activity relationships that govern catalysis.

References

A Senior Application Scientist's Guide to the Mechanistic Validation of Reactions Involving 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Significance of 2-[(Dimethylamino)methyl]benzoic Acid in Modern Synthesis

In the landscape of contemporary organic synthesis, the quest for atom economy and novel bond formations has positioned C-H activation as a paramount strategy. Within this field, directing groups are the linchpins that enable the selective functionalization of otherwise inert C-H bonds. This compound has emerged as a powerful and versatile directing group, particularly in transition metal-catalyzed reactions. Its bidentate coordinating nature, involving the carboxylate and the dimethylamino moieties, facilitates the formation of stable metallacyclic intermediates, which are crucial for subsequent C-H bond cleavage and functionalization.

This guide provides an in-depth analysis of the mechanistic validation of reactions employing this compound. We will dissect the common mechanistic pathways, present detailed protocols for key validation experiments, and offer a comparative perspective against alternative strategies. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to not only utilize this directing group effectively but also to critically evaluate and contribute to the mechanistic understanding of these transformative reactions.

Core Mechanistic Pathways: A Comparative Overview

Reactions directed by this compound predominantly proceed through a concerted metalation-deprotonation (CMD) pathway. This mechanism is characterized by the cooperative action of the metal center and a carboxylate ligand, which acts as an internal base to abstract the ortho-proton. This is in contrast to other mechanisms such as oxidative addition or electrophilic aromatic substitution.

Mechanism Description Key Intermediates Typical Metal Catalysts
Concerted Metalation-Deprotonation (CMD) A six-membered transition state involving the metal, the directing group, and the C-H bond. The carboxylate acts as an internal base.Cyclometalated speciesPd(II), Rh(III), Ru(II)
Oxidative Addition Direct insertion of a low-valent metal center into the C-H bond.Metal-hydride speciesPd(0), Ir(I)
Electrophilic Aromatic Substitution (SEAr) The metal acts as a Lewis acid to activate the substrate towards electrophilic attack.Wheland-type intermediatesAu(III), Pt(II)

The prevalence of the CMD mechanism in reactions directed by this compound is a direct consequence of its structure. The pre-coordination of the bidentate ligand brings the ortho C-H bond into close proximity to the metal center, while the carboxylate is perfectly positioned to act as an intramolecular proton shuttle. This concerted process generally results in a lower activation barrier compared to alternative pathways.

Experimental Validation of the CMD Mechanism: A Practical Guide

Mechanistic elucidation is not merely an academic exercise; it is fundamental to reaction optimization, catalyst design, and the rational extension of a methodology to new substrates. Here, we present a series of key experiments designed to validate the CMD pathway for a hypothetical Pd(II)-catalyzed olefination of a substrate bearing the this compound directing group.

Kinetic Isotope Effect (KIE) Studies

The KIE is a powerful tool for determining whether C-H bond cleavage is the rate-determining step (RDS) of a reaction. A primary KIE (kH/kD > 2) is indicative of the C-H bond being broken in the RDS.

Experimental Protocol: Intermolecular KIE Measurement

  • Substrate Preparation: Synthesize both the standard substrate and its deuterated analogue, where the ortho-protons are replaced with deuterium.

  • Reaction Setup: Prepare two parallel reactions. In one vial, combine the non-deuterated substrate (1.0 equiv.), the olefin (1.5 equiv.), Pd(OAc)2 (5 mol%), and Ag2CO3 (2.0 equiv.) in a suitable solvent (e.g., trifluoroethanol). In a second vial, use the deuterated substrate under identical conditions.

  • Time-Course Analysis: At regular intervals, withdraw aliquots from each reaction mixture, quench with a suitable reagent (e.g., saturated aq. NH4Cl), and analyze by HPLC or GC-MS to determine the concentration of the starting material and product.

  • Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rates are determined from the slope of these curves at t=0. The KIE is calculated as the ratio of the initial rate of the non-deuterated reaction to the initial rate of the deuterated reaction (kH/kD).

Interpretation of Results:

  • kH/kD > 2: A significant primary KIE suggests that C-H bond cleavage is the rate-determining step, which is consistent with the CMD mechanism.

  • kH/kD ≈ 1: The absence of a significant KIE implies that C-H bond cleavage is not rate-determining. The RDS may be the coordination of the substrate, reductive elimination, or another step in the catalytic cycle.

Deuterium Scrambling Experiments

These experiments can provide evidence for the reversibility of the C-H activation step.

Experimental Protocol: H/D Exchange

  • Reaction Setup: Subject the deuterated substrate to the reaction conditions in the absence of the coupling partner (the olefin).

  • Analysis: After a set period, quench the reaction and analyze the substrate by 1H NMR and mass spectrometry to determine the extent of H/D exchange at the ortho-position.

Interpretation of Results:

  • Significant H/D Exchange: The observation of proton incorporation at the deuterated position indicates that the C-H bond cleavage is reversible. This is a hallmark of the CMD mechanism.

  • No H/D Exchange: The absence of exchange suggests that the C-H activation is irreversible.

In-situ Spectroscopic Analysis and Isolation of Intermediates

Directly observing the proposed intermediates in a catalytic cycle provides compelling mechanistic evidence. High-resolution mass spectrometry (HRMS) and NMR spectroscopy are invaluable tools for this purpose.

Experimental Protocol: Identification of the Cyclometalated Intermediate

  • Stoichiometric Reaction: React the substrate with a stoichiometric amount of the palladium catalyst under the reaction conditions.

  • NMR Analysis: Monitor the reaction by 1H and 13C NMR. The formation of the cyclometalated palladium complex will result in a characteristic downfield shift of the aromatic protons and the appearance of new signals corresponding to the palladacycle.

  • HRMS Analysis: Analyze the reaction mixture by ESI-MS to identify the mass of the proposed intermediate.

  • Crystallization and X-ray Diffraction: If possible, attempt to crystallize the intermediate and determine its structure by single-crystal X-ray diffraction. This provides unambiguous structural proof.

Comparative Analysis: this compound vs. Alternative Directing Groups

The choice of directing group is critical and can significantly impact reaction efficiency, scope, and functional group tolerance. Below is a comparison of this compound with other commonly used directing groups for C-H functionalization.

Directing Group Advantages Disadvantages Typical Applications
This compound Bidentate coordination leads to high stability of intermediates; carboxylate acts as an internal base.Can be sterically demanding; removal may require harsh conditions.Olefination, arylation, acylation
Pyridine Readily available; easily installed and removed.Monodentate coordination can lead to lower stability of intermediates; can be susceptible to N-oxidation.Arylation, alkylation
8-Aminoquinoline Strong bidentate chelation; promotes a wide range of C-H functionalizations.Can be difficult to remove; potential for substrate-derived side reactions.Alkylation, amination, etherification
Picolinamide Robust bidentate directing group; readily removable.Can be sensitive to nucleophilic attack.Arylation, cyanation

Visualizing the Mechanistic Workflow

The following diagrams illustrate the catalytic cycle for a Pd(II)-catalyzed olefination directed by this compound and the logical workflow for its mechanistic validation.

Catalytic_Cycle A Substrate Coordination B C-H Activation (CMD) A->B [Pd(II)] C Olefin Insertion B->C Olefin D β-Hydride Elimination C->D E Reductive Elimination D->E Product F Catalyst Regeneration E->F F->A [Pd(II)] Mechanistic_Validation_Workflow Hypothesis Propose CMD Mechanism KIE Kinetic Isotope Effect (KIE) Studies Hypothesis->KIE Deuterium Deuterium Scrambling Experiments Hypothesis->Deuterium Spectroscopy Spectroscopic & Crystallographic Analysis Hypothesis->Spectroscopy Validation Mechanism Validated KIE->Validation kH/kD > 2 Deuterium->Validation H/D Exchange Observed Spectroscopy->Validation Intermediate Observed

Safety Operating Guide

Navigating the Disposal of 2-[(Dimethylamino)methyl]benzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. 2-[(Dimethylamino)methyl]benzoic Acid, while not classified as acutely toxic, presents several hazards that demand careful handling.

According to available safety data sheets (SDS), this compound and its hydrochloride salt are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All handling of the solid or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols[1][4][5].

Table 1: Hazard Profile of this compound and its Hydrochloride Salt

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin Irritant (Category 2)Wear protective gloves. Wash skin thoroughly after handling.[1][2][3]
Causes serious eye irritationEye Irritant (Category 2A/2)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)Use only outdoors or in a well-ventilated area. Avoid breathing dust.[2]

The Disposal Decision Workflow: A Step-by-Step Approach

The appropriate disposal method for this compound depends on the quantity of waste, its concentration, and the specific regulations of your institution and local authorities. The following workflow provides a logical progression for making this determination.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Disposal Pathways cluster_2 Final Steps Start Waste Generated: This compound Assess Assess Quantity & Concentration Start->Assess SmallScale Small Quantities (e.g., < 5g or < 50mL of dilute solution) Assess->SmallScale Small Scale LargeScale Large Quantities (e.g., > 5g or > 50mL of dilute solution) Assess->LargeScale Large Scale Neutralize Neutralization Protocol SmallScale->Neutralize Collect Collect for Licensed Waste Disposal LargeScale->Collect Drain Drain Disposal (Check local regulations) Neutralize->Drain Incineration Incineration by Licensed Vendor Collect->Incineration Documentation Document Disposal Drain->Documentation Incineration->Documentation

Caption: Decision workflow for the disposal of this compound.

On-Site Neutralization for Small Quantities

For small quantities of this compound, such as residual amounts in reaction flasks or small volumes of dilute solutions, on-site neutralization can be a safe and compliant disposal method, provided local regulations permit it.

Protocol for Neutralization:
  • Preparation : Work in a chemical fume hood and wear appropriate PPE. Prepare a neutralizing solution of a weak base, such as a 5% sodium bicarbonate solution. Avoid strong bases like sodium hydroxide for initial neutralization to prevent a rapid and exothermic reaction.

  • Dilution : If dealing with a solid, dissolve it in a suitable solvent (e.g., water) in a large beaker. If you have a solution, dilute it further with water (at least 1:10) to control the reaction rate.

  • Neutralization : Slowly add the weak base solution to the acidic waste while stirring continuously[6][7]. Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • pH Adjustment : Continue adding the base until the pH of the solution is within the neutral range, typically between 6.0 and 8.0, as per local wastewater discharge regulations[8].

  • Final Disposal : Once neutralized, the solution can typically be flushed down the drain with copious amounts of water, in accordance with local regulations[7][9]. Always confirm your institution's specific policies on drain disposal of neutralized chemical waste.

Collection and Off-Site Disposal for Larger Quantities

For larger quantities of this compound, on-site treatment is generally not advisable. The preferred and regulated method is to collect the waste in designated, properly labeled containers for pickup by a licensed hazardous waste disposal company[10][11].

Procedure for Waste Collection:
  • Container Selection : Use a chemically compatible container with a secure, leak-proof lid[9][12]. The original product container is often a suitable choice if it is in good condition[9].

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[13][14]. The label should also list all constituents of the waste, including solvents and their approximate concentrations, and the date of accumulation[15].

  • Segregation : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[9][13][16]. Ensure it is segregated from incompatible materials, such as strong oxidizing agents[9].

  • Arrange for Pickup : Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a collection by a certified waste handler.

The Role of Incineration in Final Disposition

For off-site disposal, high-temperature incineration is a common and effective method for the destruction of organic chemical waste[17][18]. This process breaks down the compound into less harmful components[18].

It is important to note that this compound contains nitrogen. During incineration, nitrogen-containing compounds can form nitrogen oxides (NOx), which are atmospheric pollutants[19][20]. Licensed hazardous waste incineration facilities are equipped with advanced flue gas treatment systems to scrub and neutralize these harmful byproducts, ensuring compliance with environmental regulations[17][18].

Regulatory Compliance: A Non-Negotiable Imperative

All laboratory waste disposal is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA)[12][21]. It is the responsibility of the waste generator—the laboratory—to ensure that all chemical waste is properly identified, stored, and disposed of in accordance with these regulations[15][21]. Failure to comply can result in significant fines and legal penalties[12][21].

By adhering to the procedures outlined in this guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment for 2-[(Dimethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical compounds requires a deep understanding not just of their reactive properties, but of the essential protocols that shield us from potential hazards. This guide provides a comprehensive, experience-driven framework for the safe handling of 2-[(Dimethylamino)methyl]benzoic Acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principle that robust safety protocols are not obstacles, but enablers of high-quality, reproducible science.

Hazard Profile: Understanding the "Why" Behind the Protocol

This compound and its hydrochloride salt are classified under the Globally Harmonized System (GHS) as hazardous substances.[1] Understanding the specific nature of these hazards is the critical first step in establishing a validated safety plan. The primary risks are associated with direct contact and inhalation of the compound, which is typically a solid powder.

Routes of Exposure and Health Effects:

  • Skin Contact: Classified as a skin irritant (Category 2), direct contact can cause redness, itching, and inflammation.[1][2][3]

  • Eye Contact: Poses a risk of serious eye irritation (Category 2A).[1][2][3] Contact with dust or splashes can lead to redness, pain, and watering of the eyes.[4]

  • Inhalation: May cause respiratory tract irritation (Category 3).[1][2] Inhaling dust can irritate the throat and lungs, potentially causing coughing or a feeling of tightness in the chest.[2][4]

These classifications mandate a meticulous approach to PPE. The following table summarizes the key hazard statements that inform our safety protocols.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2][3]Skin must be protected from contact with the solid or solutions.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][2][3]Eyes must be shielded from dust and splashes at all times.
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1][2]Inhalation of dust must be minimized through engineering controls and, where necessary, respiratory protection.

Core PPE Requirements: A Multi-Layered Defense System

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following recommendations constitute the minimum required protection for handling this compound.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all activities involving this compound, even when handling closed containers.[5]

  • Recommended for Splash/Dust Hazard: When weighing the powder, preparing solutions, or performing any operation with a risk of splashing, chemical splash goggles are mandatory.[5]

  • Enhanced Protection: For procedures involving larger quantities or significant splash potential, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[6]

Skin and Body Protection

To mitigate the risk of skin irritation (H315), a complete barrier is necessary.

  • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a suitable first choice for incidental contact. Always check the manufacturer's compatibility data for the specific glove and any solvents being used. For extended work, consider heavier-duty gloves or double-gloving.[5][7] It is critical to remove gloves using a technique that avoids contaminating your skin.

  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, must be worn at all times. This protects your skin and personal clothing from contamination.

  • Additional Protection: For tasks involving large quantities or a high risk of dust generation, disposable chemical-resistant coveralls should be considered.[8] Ensure that footwear is fully enclosed.

Respiratory Protection

The primary defense against respiratory irritation (H335) is the use of engineering controls.

  • Primary Control: All work that may generate dust, such as weighing or transferring the solid, must be performed in a certified chemical fume hood or a powder containment hood.[2][3] This minimizes airborne concentrations.

  • When Respirators are Needed: If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved N95 respirator may be sufficient for nuisance dust, but a risk assessment may indicate the need for a half-mask or full-face air-purifying respirator with appropriate cartridges.[8] A formal respiratory protection program, including fit-testing, is required by OSHA for tight-fitting respirators.[6]

Operational Plan: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_input Task Assessment cluster_ppe Required PPE & Controls Start Define Laboratory Task Weighing Weighing Solid or Transferring Powder Start->Weighing High Dust Potential Solution Preparing Solution or Handling Liquid Start->Solution Splash Potential Storage Handling Sealed Containers Start->Storage Low Exposure Risk Hood Chemical Fume Hood (Mandatory Control) Weighing->Hood Solution->Hood BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses (Side Shields) Storage->BasePPE Goggles Upgrade to: Chemical Splash Goggles Hood->Goggles Hood->Goggles FaceShield Add: Face Shield Goggles->FaceShield Large Volume Respirator Consider: NIOSH-Approved Respirator (Based on Risk Assessment) Goggles->Respirator

Caption: PPE selection workflow based on task-specific risks.

Procedural Guidance: Step-by-Step Safety

This protocol for weighing the compound and preparing a solution integrates the PPE requirements into the workflow, creating a self-validating system for safety.

Objective: To safely weigh 5g of this compound and prepare a 100 mL solution.

Pre-Operation Checklist:

  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Locate the nearest eyewash station and safety shower.

  • Prepare all necessary glassware, solvents, and a designated waste container within the fume hood.

Step-by-Step Protocol:

  • Donning PPE: Before entering the lab area where the chemical is stored, don your PPE in the following order:

    • Fully-buttoned laboratory coat.

    • Chemical splash goggles.

    • Nitrile gloves (check for any defects before wearing).

  • Chemical Handling (Inside Fume Hood):

    • Place the chemical container, a weigh boat, and a spatula on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of powder to the weigh boat, minimizing any dust generation.

    • Securely close the primary chemical container.

    • Transfer the weighed powder to your designated flask.

    • Slowly add the solvent, rinsing the weigh boat to ensure a complete transfer.

  • Decontamination and Doffing:

    • Dispose of the contaminated weigh boat and any disposable items in the designated solid waste container inside the hood.

    • Wipe down the spatula and any affected surfaces with an appropriate solvent and cleaning pads.

    • To remove PPE, step away from the immediate work area.

    • Remove gloves first, peeling them off without touching the outer surface. Dispose of them in the appropriate waste bin.

    • Remove your lab coat.

    • Remove your eye protection as the final step.

  • Final Step: Wash hands thoroughly with soap and water.[2][3]

Emergency and Disposal Plans

Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

Spill Response:

  • Ensure adequate ventilation and wear all prescribed PPE, including respiratory protection if necessary.

  • For small spills, carefully sweep or vacuum up the solid material, avoiding dust creation, and place it into a sealed, labeled container for disposal.[2]

  • Prevent the material from entering drains or waterways.[3]

Waste Disposal:

  • All waste, including contaminated PPE and the chemical itself, must be disposed of as hazardous chemical waste.[9]

  • Place materials in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

By integrating this expert-level understanding of hazards with practical, procedural discipline, you ensure a safe laboratory environment that fosters innovation and protects its most valuable asset: the scientist.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.